Ethyltrimethylammonium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N.BrH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSGVWVBUHUHEH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-88-2 (Parent) | |
| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10883881 | |
| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-77-3 | |
| Record name | Ethyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyltrimethylammonium Bromide for Researchers and Drug Development Professionals
An Introduction to a Versatile Quaternary Ammonium (B1175870) Salt
Ethyltrimethylammonium (B95326) bromide is a quaternary ammonium compound with a wide range of applications in scientific research and industrial processes. Its unique properties make it a valuable tool in organic synthesis, materials science, and microbiology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its biological activity.
Core Properties and Data
Ethyltrimethylammonium bromide is a white crystalline solid that is soluble in water and polar organic solvents.[1] A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₄BrN | [1][2] |
| Molecular Weight | 168.08 g/mol | [1][2] |
| CAS Number | 2650-77-3 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 322.0-325.6 °C (decomposes) | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is the Menshutkin reaction , which involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (ethyl bromide).[3]
Experimental Protocol: Laboratory Synthesis
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Trimethylamine (B31210) (N(CH₃)₃)
-
Ethyl bromide (C₂H₅Br)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a known amount of trimethylamine in anhydrous ethanol.
-
Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of ethyl bromide to the stirred solution. An excess of trimethylamine can be used to ensure the reaction proceeds to completion.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) with continuous stirring.[3] The reaction is typically allowed to proceed for 4-6 hours.[3]
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Characterization: The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Applications in Research and Development
This compound's utility spans several key areas of chemical research.
Phase-Transfer Catalyst
As a phase-transfer catalyst, this compound facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[3] The ethyltrimethylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can occur.[3]
The Williamson ether synthesis is a classic example of a reaction that can be accelerated using a phase-transfer catalyst. This protocol describes the synthesis of an ether from an alcohol and an alkyl halide.
Materials:
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (B78521) (NaOH) solution (25% w/w)
-
This compound
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Conical vial with a reflux condenser
-
Magnetic stirrer with a spin vane
-
Heating mantle
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a conical vial, combine 4-ethylphenol and the 25% sodium hydroxide solution. Add a spin vane and gently heat and stir until the 4-ethylphenol dissolves.
-
Catalyst and Reagent Addition: Add a catalytic amount of this compound to the mixture. Attach a reflux condenser and add methyl iodide through the top of the condenser.[4][5]
-
Reaction Conditions: Gently reflux the mixture with vigorous stirring for one hour.[4]
-
Workup: Cool the reaction mixture to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with a 5% sodium hydroxide solution, followed by water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to obtain the crude ether product.
-
Purification (Optional): The crude product can be further purified by column chromatography.
Structure-Directing Agent in Zeolite Synthesis
This compound can act as a template or structure-directing agent (SDA) in the hydrothermal synthesis of zeolites, such as ZSM-5.[3] The quaternary ammonium cation organizes the silicate (B1173343) and aluminate species in the synthesis gel, leading to the formation of a specific microporous framework.
This protocol provides a general method for the hydrothermal synthesis of ZSM-5 zeolite using this compound as a structure-directing agent.
Materials:
-
Sodium aluminate (NaAlO₂)
-
Colloidal silica (B1680970)
-
Sodium hydroxide (NaOH)
-
This compound
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Autoclave with a Teflon liner
-
Oven
-
Centrifuge
-
Muffle furnace
Procedure:
-
Preparation of the Synthesis Gel:
-
Prepare a sodium aluminate solution by dissolving sodium aluminate in deionized water.
-
In a separate beaker, mix colloidal silica and a solution of sodium hydroxide.
-
Add the this compound to the silica/NaOH mixture and stir until dissolved.
-
Slowly add the sodium aluminate solution to the silica mixture with vigorous stirring to form a homogeneous gel.
-
-
Hydrothermal Crystallization: Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 170°C) for a set period (e.g., 24-72 hours) to induce crystallization.[6]
-
Product Recovery: After crystallization, cool the autoclave to room temperature. Collect the solid product by centrifugation or filtration.
-
Washing and Drying: Wash the product repeatedly with deionized water until the pH of the wash water is neutral. Dry the product in an oven at 100-120°C.
-
Template Removal (Calcination): To remove the this compound template from the zeolite pores, calcine the dried product in a muffle furnace. The temperature is gradually increased to around 550°C and held for several hours.
-
Characterization: The structure and properties of the synthesized ZSM-5 can be characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), and nitrogen adsorption-desorption analysis.
Biological Activity: Antimicrobial Properties
Quaternary ammonium compounds, including this compound, are known for their antimicrobial properties. Their mechanism of action primarily involves the disruption of the bacterial cell membrane.
The positively charged quaternary ammonium head group interacts electrostatically with the negatively charged components of the bacterial cell wall and membrane. This initial interaction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[7] Protective clothing, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Chemical Properties of Ethyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrimethylammonium (B95326) bromide (ETAB) is a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and materials science. Its utility as a phase-transfer catalyst and a structure-directing agent makes it a valuable tool for organic chemists and material scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the technical details relevant to research and development.
Physicochemical Properties
Ethyltrimethylammonium bromide is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry environment.[1][2] The compound is soluble in water and slightly soluble in methanol.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ethyl(trimethyl)azanium;bromide | [4] |
| CAS Number | 2650-77-3 | [4] |
| Molecular Formula | C5H14BrN | [5] |
| Molecular Weight | 168.08 g/mol | [5] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 322.0-325.6 °C (decomposes) | [6] |
| Solubility | Water (Slightly), Methanol (Slightly) | [3] |
| Exact Mass | 167.030960 g/mol | [7] |
| InChI Key | UMSGVWVBUHUHEH-UHFFFAOYSA-M | [4] |
Spectroscopic Data
The structural integrity of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H-NMR (D₂O) | Signals corresponding to the ethyl (-CH₂- and -CH₃) and trimethyl (-N(CH₃)₃) protons. | [8] |
| ¹³C-NMR | Resonances for the ethyl and methyl carbons. | [8] |
| FTIR (KBr Pellet) | Characteristic absorption bands for C-H and C-N bonds. | [8] |
Synthesis of this compound
The primary method for synthesizing this compound is the Menshutkin reaction , which involves the quaternization of a tertiary amine with an alkyl halide.[4] In this case, trimethylamine (B31210) reacts with ethyl bromide to yield the desired product.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Trimethylamine (solution in a suitable solvent or as a gas)
-
Ethyl bromide
-
Anhydrous ethanol (B145695) or other suitable polar aprotic solvent
-
Ethyl acetate (B1210297) (for recrystallization)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimethylamine in anhydrous ethanol.
-
Slowly add a stoichiometric amount of ethyl bromide to the stirred solution. An excess of trimethylamine can be used to drive the reaction to completion.[4]
-
Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the crude product and wash with a small amount of cold ethanol.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure this compound crystals.[4]
-
Dry the purified crystals under vacuum.
Applications in Chemical Synthesis
Phase-Transfer Catalysis
This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[4] The ethyltrimethylammonium cation transports the reacting anion from the aqueous phase to the organic phase, where it can react with the organic substrate.[4]
A classic example is the Williamson ether synthesis.
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
Materials:
-
An alcohol (e.g., 4-ethylphenol)
-
An alkyl halide (e.g., methyl iodide)
-
Sodium hydroxide (B78521) (NaOH) solution (aqueous)
-
This compound (catalytic amount)
-
An organic solvent (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the alcohol and a catalytic amount of this compound in the organic solvent.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Stir the biphasic mixture vigorously to ensure efficient mixing of the phases.
-
Slowly add the alkyl halide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).
-
Evaporate the solvent to obtain the crude ether product, which can be further purified by distillation or chromatography.
Structure-Directing Agent in Zeolite Synthesis
This compound can act as a structure-directing agent (SDA) in the hydrothermal synthesis of zeolites.[4] The size and shape of the quaternary ammonium cation influence the pore structure and framework topology of the resulting microporous material.[4]
Experimental Protocol: Hydrothermal Synthesis of Zeolites
Materials:
-
Silica (B1680970) source (e.g., tetraethyl orthosilicate (B98303) - TEOS)
-
Alumina (B75360) source (e.g., sodium aluminate)
-
This compound (SDA)
-
Mineralizing agent (e.g., sodium hydroxide)
-
Deionized water
Procedure:
-
Prepare a synthesis gel by mixing the silica source, alumina source, this compound, and mineralizing agent in deionized water. The molar ratios of the components are crucial for obtaining the desired zeolite structure.
-
Stir the mixture until a homogeneous gel is formed.
-
Transfer the gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 170°C) for a defined period (e.g., 12-48 hours) to allow for crystallization.[9][10]
-
After crystallization, cool the autoclave, and filter the solid product.
-
Wash the product with deionized water until the pH is neutral.
-
Dry the zeolite product in an oven.
-
To remove the organic SDA and open the micropores, calcine the dried zeolite at a high temperature (e.g., 550°C) in air.[9]
Biological Properties and Considerations for Drug Development
Interaction with Cell Membranes: The cationic nature of QACs allows them to interact with the negatively charged components of bacterial cell membranes, such as phospholipids.[11] This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.[12] The length of the alkyl chain plays a significant role in this activity, with longer chains generally exhibiting higher toxicity.[11] As a short-chain QAC, this compound is expected to have a different membrane interaction profile compared to long-chain surfactants like cetyltrimethylammonium bromide (CTAB).
Cytotoxicity: Studies on various QACs have demonstrated a range of cytotoxic effects on human cells, often in a dose-dependent manner.[13][14] The specific toxicity of this compound would require dedicated investigation.
Signaling Pathways: There is currently no specific information available on the interaction of this compound with cellular signaling pathways. Research on other QACs suggests potential for broader biological effects beyond simple membrane disruption, including impacts on mitochondrial function and gene expression, but these are often associated with longer-chain compounds.[8]
Applications in Drug Formulation: Quaternary ammonium compounds can be used as excipients in drug formulations, for example, as antimicrobial preservatives.[15] The potential use of this compound in this context would depend on its specific efficacy and toxicity profile.
Disclaimer: The information provided on biological properties is based on the general class of quaternary ammonium compounds. Specific toxicological and pharmacological studies on this compound are necessary to ascertain its safety and suitability for any drug development applications. This compound is for research use only and not for human or veterinary use.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound CAS#: 2650-77-3 [m.chemicalbook.com]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. Trimethylethylammonium bromide | C5H14BrN | CID 75856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 13. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 14. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
An In-depth Technical Guide to the Molecular Structure of Ethyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrimethylammonium (B95326) bromide is a quaternary ammonium (B1175870) salt with the chemical formula C₅H₁₄BrN.[1] It consists of a central nitrogen atom bonded to three methyl groups, one ethyl group, and a bromide counterion. This compound and its analogues are of significant interest in various fields of research and development, primarily for their roles as phase-transfer catalysts, templates for the synthesis of microporous materials, and as probes for studying biological systems.[2] Understanding the precise molecular structure of ethyltrimethylammonium bromide is fundamental to elucidating its mechanism of action in these applications and for the rational design of new functional materials and therapeutic agents.
This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical composition, bonding characteristics, and key structural parameters. Detailed experimental protocols for its synthesis and characterization are also presented.
Molecular Structure and Properties
This compound is an ionic compound composed of a positively charged ethyltrimethylammonium cation ([C₂H₅(CH₃)₃N]⁺) and a negatively charged bromide anion (Br⁻). The central nitrogen atom of the cation is sp³ hybridized, resulting in a tetrahedral geometry. The molecule possesses a permanent positive charge, rendering it independent of the pH of its solution.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2650-77-3 | [2] |
| Molecular Formula | C₅H₁₄BrN | [1] |
| Molecular Weight | 168.08 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 322.0-325.6 °C (decomposes) | [4] |
| Solubility | Slightly soluble in water and methanol | [4] |
Bonding and Structural Parameters
In the tetramethylammonium (B1211777) cation, the nitrogen atom is located at the center of a tetrahedron formed by the four methyl groups. The C-N bond lengths and C-N-C bond angles are consistent with those of other quaternary ammonium salts. The bromide anion is situated in the crystal lattice, interacting with the cation through electrostatic forces.[5]
Table 2 summarizes the experimentally determined bond lengths and angles for tetramethylammonium bromide, which can be considered representative for the core structure of this compound.
| Bond/Angle | Value | Reference |
| N-C Bond Length | 1.487(4) Å | [5] |
| C-H Bond Length | 1.02(4) Å, 0.93(2) Å | [5] |
| C-N-C Bond Angle | 109.3(2)°, 109.5(2)° | [5] |
Note: The values for this compound may vary slightly due to the presence of the ethyl group.
Experimental Protocols
Synthesis of this compound via the Menshutkin Reaction
The most common method for synthesizing quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[7]
Materials:
-
Trimethylamine (B31210) (solution in a suitable solvent, e.g., ethanol (B145695) or THF)
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve trimethylamine in the chosen solvent.
-
Slowly add a stoichiometric amount of ethyl bromide to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the structure of synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃)
¹H NMR Spectroscopy Protocol:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
A singlet corresponding to the nine protons of the three equivalent methyl groups attached to the nitrogen atom.
-
A quartet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) of the ethyl group, split by the adjacent methyl group.
-
A triplet corresponding to the three protons of the methyl group (-CH₃) of the ethyl group, split by the adjacent methylene group.
-
¹³C NMR Spectroscopy Protocol:
-
Prepare a more concentrated sample of this compound in a deuterated solvent.
-
Acquire the ¹³C NMR spectrum.
-
Expected Signals:
-
A signal for the carbons of the three equivalent methyl groups attached to the nitrogen.
-
A signal for the methylene carbon of the ethyl group.
-
A signal for the methyl carbon of the ethyl group.
-
Relationship between Structure and NMR Signals:
Caption: Correlation of the molecular structure with expected NMR signals.
Conclusion
References
- 1. Trimethylethylammonium bromide | C5H14BrN | CID 75856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. This compound | 2650-77-3 [chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Tetramethylammonium bromide | C4H12N.Br | CID 66137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Ethyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyltrimethylammonium (B95326) bromide, a quaternary ammonium (B1175870) salt with applications in various fields of chemical research. The primary focus of this document is the detailed methodology of its preparation, purification, and characterization.
Core Synthesis Route: The Menshutkin Reaction
The most common and direct method for synthesizing Ethyltrimethylammonium bromide is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine, in this case, trimethylamine (B31210), with an alkyl halide, ethyl bromide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromide. This concerted mechanism results in the formation of a new carbon-nitrogen bond and the simultaneous departure of the bromide ion, yielding the ethyltrimethylammonium cation and the bromide anion.[1]
Reaction Scheme:
(CH₃)₃N + CH₃CH₂Br → [CH₃CH₂N(CH₃)₃]⁺Br⁻
Experimental Protocols
While specific, reproducible experimental protocols with reported yields for the synthesis of this compound are not extensively detailed in publicly available literature, the following general procedures are based on established principles of the Menshutkin reaction for similar quaternary ammonium salts.
General Synthesis of this compound
This protocol describes a common laboratory-scale synthesis.
Materials:
-
Trimethylamine (gas or solution in a suitable solvent)
-
Ethyl bromide
-
Anhydrous polar solvent (e.g., ethanol, methanol, acetonitrile)[1][2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromide in an anhydrous polar solvent.
-
Introduce a stoichiometric equivalent or a slight excess of trimethylamine to the solution. If using trimethylamine gas, it can be bubbled directly into the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) with continuous stirring.[1]
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the ethyl bromide spot.
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid product is then subjected to purification.
Purification by Recrystallization
Recrystallization is the most effective method for purifying the crude this compound.[1] This technique relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold solvent.[3][4]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/diethyl ether)
-
Washing solvent (e.g., cold diethyl ether)
Procedure:
-
Transfer the crude solid into an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to the flask to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield of crystals, the flask can be placed in an ice bath after it has reached room temperature.[5]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][6]
-
Wash the crystals with a small amount of cold washing solvent to remove any remaining soluble impurities.[5]
-
Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data
Specific quantitative data for the synthesis of this compound is sparse in the available literature. However, the following table summarizes typical reaction conditions and expected outcomes based on analogous syntheses of quaternary ammonium salts.
| Parameter | Value/Condition | Reference/Comment |
| Reactants | Trimethylamine, Ethyl Bromide | - |
| Molar Ratio | 1:1 (or slight excess of trimethylamine) | An excess of the amine can help drive the reaction to completion.[1] |
| Solvent | Ethanol, Methanol, Acetonitrile | Polar solvents are preferred to stabilize the transition state.[1][2] |
| Temperature | 60 - 80 °C (Reflux) | [1] |
| Reaction Time | Several hours to overnight | Reaction time can vary based on scale and specific conditions. |
| Purity (Post-Recrystallization) | >98% | Achievable with proper recrystallization techniques. |
| Yield | Not explicitly reported | Yields for Menshutkin reactions are typically moderate to high. |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the presence of the ethyl and trimethyl groups in the final product.[1]
A representative ¹H-NMR spectrum of this compound in D₂O would show the following characteristic peaks:[7]
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group.
-
A singlet corresponding to the protons of the three methyl groups (-N(CH₃)₃).
Visualizing the Workflow
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Purification Workflow
The following diagram illustrates the purification process for the synthesized product.
Caption: Purification of this compound via recrystallization.
References
Ethyltrimethylammonium Bromide: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of ethyltrimethylammonium (B95326) bromide in various organic solvents. Ethyltrimethylammonium bromide, a quaternary ammonium (B1175870) salt, sees wide application in organic synthesis, most notably as a phase-transfer catalyst.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
Quantitative Solubility Data
Precise, tabulated quantitative solubility data for this compound in a range of common organic solvents remains an area requiring further experimental investigation. However, based on available chemical literature, the following qualitative descriptions can be offered:
-
Methanol: Slightly soluble.[2]
-
Water: Slightly soluble.[2]
-
Acetone (B3395972): Noted as a particularly suitable solvent for recrystallization, which indicates that this compound has high solubility in hot acetone and lower solubility at cooler temperatures.[1]
-
Ethanol and Isopropanol: These alcohols are reported to be effective washing solvents during the purification of quaternary alkyl ammonium salts, suggesting some degree of solubility.[1]
-
Ethyl Acetate: Has been reported as an effective recrystallization solvent.[1]
For comparative purposes, the following table summarizes the solubility of a closely related compound, tetramethylammonium (B1211777) bromide , in several organic solvents. While not a direct substitute, this data can provide an initial indication of the expected solubility behavior of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| 1-Butanol | 25 | 0.062 |
| Acetonitrile | 25 | 0.22 |
| Chloroform | 25 | 0.0057 |
| Diethyl Ether | - | Insoluble |
| Ethanol | - | Sparingly soluble |
| Methanol | 25 | 4.32 |
| Water | 20 | 55 |
Data for tetramethylammonium bromide, sourced from a chemical database.[3]
Experimental Protocol: Determination of this compound Solubility
To empower researchers to generate precise and reliable solubility data, the following detailed experimental protocol, adapted from established gravimetric methods for similar quaternary ammonium salts, is provided.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Distilled or deionized water (for cleaning)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Magnetic stirrer and stir bars
-
Conical flasks with stoppers
-
Volumetric flasks
-
Pipettes
-
Syringe filters (solvent-compatible)
-
Oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid at the bottom of the flask is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic bath set to the desired temperature and allow it to equilibrate.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Withdrawal:
-
Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe filter that is compatible with the chosen solvent.
-
-
Gravimetric Analysis:
-
Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood. A gentle stream of nitrogen or air can be used to accelerate this process. Avoid excessive heating that could cause decomposition of the solute.
-
Once the solvent appears to be fully evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 60-80°C).
-
Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish containing the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 g of solvent or moles per liter.
-
Visualization of the Phase-Transfer Catalysis Mechanism
A primary application of this compound is as a phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (typically aqueous and organic). The following diagram illustrates the general mechanism of phase-transfer catalysis by a quaternary ammonium salt like this compound.
Caption: Mechanism of phase-transfer catalysis by a quaternary ammonium salt (Q⁺X⁻).
References
A Technical Guide to the Physical and Chemical Properties of Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Quaternary Ammonium (B1175870) Compounds (QACs) are a versatile class of cationic surfactants widely utilized across various scientific and industrial domains, including drug development, where they serve as active pharmaceutical ingredients (APIs), excipients, and disinfectants.[1][2] Their unique molecular structure, featuring a permanently positively charged nitrogen atom bonded to four organic substituents, imparts a range of desirable physicochemical and biological properties.[3] This guide provides an in-depth exploration of these properties, detailed experimental protocols for their characterization, and a summary of their structure-activity relationships.
Chemical Properties and Synthesis
The defining chemical feature of QACs is the quaternary ammonium cation, represented as [NR₄]⁺. Unlike primary, secondary, or tertiary ammonium ions, this cation is permanently charged, irrespective of the solution's pH.[4] This permanent charge is fundamental to their mechanism of action and surface activity. The R groups can be identical or varied alkyl or aryl chains, and their nature significantly influences the compound's overall properties.[4][5]
The primary method for synthesizing QACs is through the alkylation of tertiary amines, a process also known as quaternization or the Menshutkin reaction.[4][6] This nucleophilic substitution reaction typically involves reacting a tertiary amine with an alkylating agent, such as an alkyl halide.[6][7]
For instance, the synthesis of the common disinfectant benzalkonium chloride involves the reaction of a long-chain alkyldimethylamine with benzyl (B1604629) chloride.[4]
General Synthesis Reaction: CH₃(CH₂)ₙN(CH₃)₂ + ClCH₂C₆H₅ → [CH₃(CH₂)ₙN(CH₃)₂CH₂C₆H₅]⁺Cl⁻[4]
Physical Properties
The amphiphilic nature of QACs, possessing both a hydrophilic cationic head and hydrophobic alkyl tails, governs their physical properties. This dual character allows them to interact with both polar and non-polar environments.[3]
-
Solubility : QACs generally exhibit high solubility in water and lower alcohols.[1][8] Water solubility tends to decrease as the length of the alkyl chains increases.[9]
-
Volatility : They are characterized by low volatility.[5]
-
pKa : As QACs possess a permanent positive charge that is independent of pH, the concept of an acid dissociation constant (pKa) is not applicable in the way it is for primary, secondary, or tertiary amines.[4]
-
Surface Activity and Micelle Formation : As surfactants, QACs reduce the surface tension of water. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual QAC monomers aggregate to form micelles.[10] This is a critical parameter influencing their detergency, solubilizing capacity, and biological activity.[10][11] The CMC generally decreases as the hydrophobicity (i.e., alkyl chain length) of the QAC increases.[12]
Table 1: Physical Properties of Selected Quaternary Ammonium Compounds
| Compound | Abbreviation | Alkyl Chain(s) | CMC (mM) | Surface Tension at CMC (γCMC) (mN/m) |
|---|---|---|---|---|
| Dodecyltrimethylammonium Bromide | C12TAB | C12 | 15[13] | ~34.5[13] |
| Benzalkonium Chloride | BAC-C12 | C12 | 8.0 - 8.3[10] | - |
| Benzalkonium Chloride | BAC-C16 | C16 | < 3.7[10] | - |
| Didecyldimethylammonium Chloride | DDAC | C10, C10 | 2[13] | ~32.0[13] |
| Cetylpyridinium Chloride | CPC | C16 | - | - |
Note: CMC values can vary based on experimental conditions such as temperature, pH, and ionic strength of the medium.[10]
Antimicrobial Properties and Mechanism of Action
QACs are potent, broad-spectrum antimicrobial agents, effective against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[3][4][14] Their antimicrobial efficacy is strongly linked to their chemical structure, particularly the length of the N-alkyl chains.[15]
The mechanism of action is generally understood to be a multi-step process initiated by the electrostatic attraction between the cationic QAC and the negatively charged components of the microbial cell surface.[2][16][17]
-
Adsorption and Binding : The positively charged head of the QAC adsorbs onto the negatively charged microbial cell wall.[2][16]
-
Membrane Disruption : The hydrophobic alkyl tail penetrates the hydrophobic core of the cytoplasmic membrane.[15][16]
-
Cellular Leakage : This infiltration disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately causing cell death.[2][14]
Structure-Activity Relationship (SAR) : The biocidal activity of QACs is not uniform and depends heavily on their molecular architecture.[18][19]
-
Alkyl Chain Length : This is the most critical factor. Optimal activity is often observed for compounds with alkyl chains of 12 to 16 carbons.[15] For example, the optimal chain length is often C14 for Gram-positive bacteria and C16 for Gram-negative bacteria.[15]
-
Number of Chains : Dicationic "gemini" surfactants or those with two long alkyl chains (e.g., DDAC) can exhibit higher surface activity and antimicrobial efficacy compared to their single-chain counterparts.[13]
-
Counter-ion : While some studies suggest the counter-ion (e.g., Cl⁻ vs. Br⁻) has a minimal effect on activity, others have found that bromide anions can be more potent in certain structures.[15][20]
Table 2: Antimicrobial Activity (MIC) of a Novel QAC vs. Standard
| Compound | Test Organism | MIC (mg/mL) |
|---|---|---|
| "Quatersan" (Lead Compound 1) | Staphylococcus aureus ATCC 6538 | 0.05 ± 0.002[21] |
| "Quatersan" (Lead Compound 1) | Escherichia coli ATCC 25922 | 0.07 ± 0.003[21] |
| "Quatersan" (Lead Compound 1) | Candida albicans ATCC 10231 | 0.10 ± 0.004[21] |
| Chlorhexidine (Control) | Staphylococcus aureus ATCC 6538 | 0.12 ± 0.004[21] |
| Chlorhexidine (Control) | Escherichia coli ATCC 25922 | 0.15 ± 0.006[21] |
| Chlorhexidine (Control) | Candida albicans ATCC 10231 | 0.20 ± 0.008[21] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]
Experimental Protocols
This method identifies the CMC by locating the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[23] Below the CMC, surface tension decreases significantly with increasing concentration; at and above the CMC, it remains relatively constant as additional monomers form micelles.[23][24]
Methodology:
-
Solution Preparation : Prepare a concentrated stock solution of the QAC in deionized water.
-
Serial Dilutions : Create a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC.
-
Measurement : For each concentration, measure the surface tension using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature is constant.
-
Data Plotting : Plot the measured surface tension (γ) on the y-axis against the logarithm of the QAC concentration on the x-axis.
-
CMC Determination : The resulting curve will typically show two linear regions. The concentration at the intersection of the extrapolations of these two lines is the CMC.[23]
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[22][25]
Methodology:
-
Prepare Antimicrobial Dilutions : In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the QAC in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22][26]
-
Prepare Inoculum : Culture the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the final target inoculum density in the wells.[22]
-
Inoculation : Add a standardized volume of the diluted inoculum to each well containing the QAC dilutions.
-
Controls : Include a positive control well (broth + inoculum, no QAC) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.[22]
-
Incubation : Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-24 hours).[25][26]
-
Interpretation : After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of the QAC in which there is no visible turbidity (i.e., no bacterial growth).[22][25]
References
- 1. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. vigour-group.com [vigour-group.com]
- 3. mdpi.com [mdpi.com]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 20. Exploring the Correlation of Dynamic Surface Tension with Antimicrobial Activities of Quaternary Ammonium-Based Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. journals.stmjournals.com [journals.stmjournals.com]
- 24. researchgate.net [researchgate.net]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. journals.asm.org [journals.asm.org]
Understanding the Thermal Degradation of Ethyltrimethylammonium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyltrimethylammonium bromide, a quaternary ammonium (B1175870) salt, finds applications in various chemical processes. A thorough understanding of its thermal stability and degradation profile is crucial for its safe handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing its decomposition pathways, thermal analysis data, and the experimental protocols for its characterization.
Introduction
This compound is a quaternary ammonium compound with a positively charged nitrogen atom covalently bonded to one ethyl group and three methyl groups, with a bromide anion. Its thermal decomposition is a complex process that can proceed through several pathways, primarily influenced by temperature. The primary mechanisms governing the thermal degradation of quaternary ammonium salts are Hofmann elimination and nucleophilic substitution (SN2) reactions. These reactions lead to the formation of volatile products, including tertiary amines and alkyl halides.
Thermal Decomposition Pathways
The thermal degradation of this compound is understood to proceed via two main competitive pathways:
-
Hofmann Elimination: This is an E2 (elimination, bimolecular) reaction where a base (in this case, the bromide anion can act as a weak base at elevated temperatures) abstracts a proton from a β-carbon (a carbon atom adjacent to the nitrogen-containing carbon), leading to the formation of an alkene and a tertiary amine. For this compound, this would involve the abstraction of a proton from the ethyl group.
-
Nucleophilic Substitution (SN2): In this pathway, the bromide anion acts as a nucleophile and attacks one of the alkyl groups attached to the nitrogen atom, leading to the displacement of a tertiary amine. Given the presence of both methyl and ethyl groups, the nucleophilic attack can occur on either, leading to different products.
The prevalence of each pathway is influenced by factors such as temperature and the presence of any impurities.
Visualizing the Degradation Pathways
The logical flow of the thermal degradation of this compound can be visualized as follows:
Caption: Thermal Degradation Pathways of this compound.
Quantitative Thermal Analysis Data
While specific, comprehensive TGA and DSC data for this compound is not widely available in the public literature, data from analogous quaternary ammonium salts can provide valuable insights into its expected thermal behavior. The following tables summarize typical data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for similar compounds.
Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Quaternary Ammonium Salts
| Compound | Onset Decomposition Temp. (°C) | Major Mass Loss Stage (°C) | Residual Mass at 600°C (%) | Atmosphere | Reference |
| Cetyltrimethylammonium bromide (CTAB) | ~200-250 | 250-350 | <5 | Nitrogen/Air | [1][2] |
| 1-Ethyl-3-methylimidazolium (B1214524) bromide | ~200 | 200-300 | <5 | Nitrogen | [3][4] |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound and Analogues
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Heat Capacity (Cp) (J/g°C) | Reference |
| This compound | 322.0-325.6 (decomposes) | Not Available | Not Available | [5] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | 10 | ~50 | ~1.5-2.0 | [6] |
Experimental Protocols
To accurately characterize the thermal degradation of this compound, a combination of analytical techniques is employed. The following sections detail the methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: A heating-cooling-heating cycle is often employed. For example:
-
Heat from 25°C to a temperature below the expected decomposition (e.g., 300°C) at 10°C/min.
-
Cool to 25°C at 10°C/min.
-
Reheat to a temperature above the decomposition point (e.g., 400°C) at 10°C/min.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample holder.
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 350°C, 450°C, 550°C) in an inert atmosphere (helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold followed by a ramp to a higher temperature.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, providing a mass spectrum for each component.
-
-
Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the individual decomposition products.
Visualizing the Experimental Workflow
A typical workflow for the comprehensive thermal analysis of this compound is depicted below:
Caption: Experimental Workflow for Thermal Analysis.
Conclusion
The thermal degradation of this compound is a critical aspect of its chemical profile, with implications for its handling and use in various applications. The primary decomposition mechanisms are Hofmann elimination and nucleophilic substitution, leading to the formation of ethene, trimethylamine, and alkyl bromides. A comprehensive understanding of its thermal behavior requires a multi-technique approach, utilizing TGA to assess thermal stability, DSC to investigate energetic transitions, and Py-GC-MS to identify the resulting decomposition products. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals to thoroughly characterize the thermal properties of this compound and similar quaternary ammonium compounds. Further research to obtain specific quantitative TGA and DSC data for this compound would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
The Electrochemical Landscape of Quaternary Ammonium Salts: A Technical Guide for Researchers
An in-depth exploration of the electrochemical behavior, experimental analysis, and mechanistic pathways of quaternary ammonium (B1175870) salts, tailored for professionals in research, chemical sciences, and drug development.
Quaternary ammonium salts (QAS) are a class of organic electrolytes pivotal to a wide array of electrochemical applications, from advanced energy storage systems to sophisticated electro-organic synthesis. Their inherent properties, such as high solubility in organic solvents, commendable ionic conductivity, and broad electrochemical stability windows, make them indispensable as supporting electrolytes. This technical guide provides a comprehensive overview of the electrochemical behavior of QAS, detailing their reduction and oxidation characteristics, experimental protocols for their analysis, and the intricate mechanisms governing their reactivity.
Core Electrochemical Properties
The electrochemical stability of quaternary ammonium salts is a key attribute, defined by their electrochemical stability window (ESW). This window represents the potential range within which the salt remains electrochemically inert, a critical factor for its use as a supporting electrolyte. The width of this window is influenced by both the structure of the quaternary ammonium cation and the nature of the counter-anion. Generally, smaller cations like tetraethylammonium (B1195904) (TEA⁺) tend to exhibit higher ionic conductivity compared to larger cations such as tetrabutylammonium (B224687) (TBA⁺)[1].
The choice of solvent also plays a crucial role in the electrochemical behavior of QAS. Solvents like acetonitrile (B52724) (ACN), propylene (B89431) carbonate (PC), and dimethylformamide (DMF) are commonly employed due to their ability to dissolve a wide range of electrolytes and their relatively high dielectric constants. The interaction between the QAS and the solvent molecules can significantly impact the ionic conductivity and the overall electrochemical performance of the system.
Data Presentation: Electrochemical Stability Windows
The following tables summarize the cathodic and anodic limits of various tetraalkylammonium salts in different organic solvents, providing a comparative overview of their electrochemical stability windows. It is important to note that these values can be influenced by experimental conditions such as the working electrode material, reference electrode, and scan rate.
Table 1: Electrochemical Stability of Quaternary Ammonium Salts in Acetonitrile (ACN)
| Quaternary Ammonium Salt | Cation | Anion | Cathodic Limit (V vs. Ag/Ag⁺) | Anodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |
| Tetraethylammonium tetrafluoroborate (B81430) (TEABF₄) | TEA⁺ | BF₄⁻ | -2.8 | +2.5 | 5.3 |
| Tetrabutylammonium tetrafluoroborate (TBABF₄) | TBA⁺ | BF₄⁻ | -2.9 | +2.4 | 5.3 |
| Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) | TBA⁺ | PF₆⁻ | -2.9 | +2.8 | 5.7 |
| Tetrahexylammonium perchlorate (B79767) (THAP) | THA⁺ | ClO₄⁻ | -3.0 | +2.6 | 5.6 |
Table 2: Electrochemical Stability of Quaternary Ammonium Salts in Propylene Carbonate (PC)
| Quaternary Ammonium Salt | Cation | Anion | Cathodic Limit (V vs. Ag/Ag⁺) | Anodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |
| Tetraethylammonium tetrafluoroborate (TEABF₄) | TEA⁺ | BF₄⁻ | -3.1 | +2.2 | 5.3 |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | TBA⁺ | PF₆⁻ | -3.2 | +2.5 | 5.7 |
| Triethylmethylammonium bis(trifluoromethanesulfonyl)imide (TEMATFSI) | TEMA⁺ | TFSI⁻ | -3.0 | +2.7 | 5.7 |
Table 3: Electrochemical Stability of Dialkoxy-functionalized Quaternary Ammonium Salts on a Glassy Carbon Electrode [2]
| Cation | Anion | Cathodic Limit (E cathodic vs. Ag/AgCl) | Anodic Limit (E anodic vs. Ag/AgCl) | Electrochemical Window (EW) |
| [N₁₁,₁ₒ₁,₁ₒ₂] | BF₄⁻ | -2.93 | 2.64 | 5.57 |
| [N₁₁,₁ₒ₁,₂ₒ₂] | BF₄⁻ | -2.93 | 2.59 | 5.52 |
| [N₁₁,₁ₒ₂,₁ₒ₂] | BF₄⁻ | -2.91 | 2.44 | 5.35 |
| [N₁₁,₁ₒ₂,₂ₒ₂] | BF₄⁻ | -2.93 | 2.42 | 5.35 |
| [N₁₁,₂ₒ₂,₂ₒ₂] | BF₄⁻ | -2.94 | 2.36 | 5.30 |
| [N₁₁,₁ₒ₁,₁ₒ₂] | NTf₂⁻ | -2.86 | 2.64 | 5.50 |
| [N₁₁,₁ₒ₁,₂ₒ₂] | NTf₂⁻ | -2.86 | 2.65 | 5.51 |
| [N₁₁,₁ₒ₂,₁ₒ₂] | NTf₂⁻ | -2.86 | 2.69 | 5.55 |
| [N₁₁,₁ₒ₂,₂ₒ₂] | NTf₂⁻ | -2.87 | 2.70 | 5.57 |
| [N₁₁,₂ₒ₂,₂ₒ₂] | NTf₂⁻ | -2.86 | 2.66 | 5.52 |
Experimental Protocols
Determining the Electrochemical Stability Window using Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to determine the electrochemical stability window of an electrolyte.[3][4] This protocol outlines the general steps for performing such a measurement.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)
-
High-purity solvent (e.g., acetonitrile, propylene carbonate)
-
Quaternary ammonium salt to be tested
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
2. Preparation of the Electrolyte Solution:
-
Dry the quaternary ammonium salt under vacuum to remove any residual water.
-
Prepare the electrolyte solution by dissolving the QAS in the chosen solvent at the desired concentration (typically 0.1 M to 1 M) inside a glovebox or under an inert atmosphere to minimize exposure to air and moisture.
-
Deaerate the solution by bubbling an inert gas through it for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5]
3. Electrochemical Cell Assembly:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size, followed by rinsing with deionized water and the solvent to be used.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the prepared electrolyte solution. Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan, including the initial potential, final potential, and scan rate (a typical scan rate is 50-100 mV/s). The potential range should be wide enough to observe the cathodic and anodic limits of the electrolyte.
-
Start the CV scan. The potential is swept linearly from the initial to the final potential and then back to the initial potential.
-
Record the resulting current as a function of the applied potential. It is advisable to run several cycles to ensure the system has reached a steady state.
5. Data Analysis:
-
Plot the current (or current density) versus the applied potential.
-
The cathodic and anodic limits are typically defined as the potentials at which the current reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²), indicating the onset of the electrolyte's reduction or oxidation.
-
The electrochemical stability window is the difference between the anodic and cathodic limits (EW = E_anodic - E_cathodic).
Mandatory Visualizations
Electrochemical Reduction Mechanism of Tetraalkylammonium Cations
The electrochemical reduction of tetraalkylammonium cations typically proceeds through a one-electron transfer, leading to the formation of a tertiary amine and an alkyl radical. This process is often a fragmentation reaction.[6][7][8]
Caption: Electrochemical reduction of a tetraalkylammonium cation.
Anodic Oxidation Mechanism of Tetraalkylammonium Cations
The anodic oxidation of tetraalkylammonium cations can be more complex and may involve the oxidation of the alkyl side chains, especially for cations with longer alkyl groups. This can lead to the formation of carbocations, which can then react with nucleophiles present in the electrolyte, such as residual water or the solvent itself.[9]
Caption: Anodic oxidation of a tetraalkylammonium cation.
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment to determine the electrochemical stability window of a quaternary ammonium salt.
Caption: Workflow for determining the electrochemical stability window.
Mechanism of Phase Transfer Catalysis
Quaternary ammonium salts are widely used as phase transfer catalysts (PTCs). They facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs.[10][11][12][13]
Caption: Mechanism of phase transfer catalysis using a QAS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 8. Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phase transfer catalysis | PPTX [slideshare.net]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
An In-depth Technical Guide to the Safety and Handling of Ethyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyltrimethylammonium bromide (CAS No. 2650-77-3), a quaternary ammonium (B1175870) salt utilized in research and development, particularly as a phase-transfer catalyst.[1] Adherence to strict safety protocols is imperative when working with this compound to mitigate potential hazards.
Hazard Identification and Classification
While specific toxicological data for this compound is limited, information from structurally related quaternary ammonium compounds, such as Cetyltrimethylammonium bromide, suggests potential for harm if not handled appropriately. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2][3][4]
Potential Health Effects:
-
Serious Eye Damage/Irritation: May cause serious eye damage.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[4][5]
Quantitative Toxicological Data
| Parameter | Test Species | Route of Administration | Value | Reference Compound |
| LD50 (Oral) | Rat (female) | Oral | 1,550 mg/kg | Hexadecyltrimethylammonium chloride |
| LD50 (Oral) | Rat | Oral | 410 mg/kg | Cetyltrimethylammonium bromide |
| LDLo | Mouse | Subcutaneous | 29 mg/kg | (2-(p-tolyloxy)ethyl)trimethyl-, bromide |
LD50: Lethal Dose, 50%; LDLo: Lowest published lethal dose.
Experimental Protocols for Safety Assessment
Standardized OECD guidelines are followed to assess the safety of chemical substances. The following are summaries of key experimental protocols relevant to the potential hazards of this compound.
3.1. OECD 404: Acute Dermal Irritation/Corrosion
This test guideline is used to assess the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[6] The untreated skin of the animal serves as a control.[7]
-
Methodology:
-
Animal Selection: Healthy, young albino rabbits are used.
-
Dose Application: 0.5 g of the solid substance (moistened with a small amount of water to ensure good contact) is applied to the shaved test site and covered with a gauze patch.[7]
-
Exposure: The exposure duration is 4 hours.[6]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[7] Observations may continue for up to 14 days to assess the reversibility of any effects.[6][7]
-
Scoring: The severity of skin reactions is graded on a numerical scale. If corrosive effects are not observed, a confirmatory test on additional animals may be performed.[7]
-
3.2. OECD 405: Acute Eye Irritation/Corrosion
This test is designed to determine the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit.[8][9] The other eye remains untreated and serves as a control.[8]
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye irritation or corneal defects are used.[10]
-
Dose Application: A specified amount of the test substance is instilled into the lower eyelid.[10]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8][11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[12]
-
Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[10][12]
-
Confirmatory Test: If a corrosive effect is not observed in the initial test, the response should be confirmed using up to two additional animals.[8]
-
Safe Handling and Storage
4.1. Engineering Controls
-
Work in a well-ventilated place, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[12]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12] Flame-resistant clothing may also be appropriate.[12]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate particulate filter.[12]
4.3. Hygiene Practices
-
Wash hands thoroughly after handling.[12]
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.
4.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[12]
-
Store away from incompatible materials and foodstuff containers.[12]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[12] Avoid breathing dust and contact with the substance. Use personal protective equipment.[12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]
-
Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12]
-
Specific Hazards: Combustion may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[12]
Disposal Considerations
-
Dispose of the material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not contaminate water, foodstuffs, or sewer systems.[12]
Visualizations
Caption: Workflow for handling an accidental spill of this compound.
Caption: Recommended PPE for handling this compound.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oecd.org [oecd.org]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Ethyltrimethylammonium bromide material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the material safety information available for Ethyltrimethylammonium bromide (CAS No: 2650-77-3). Due to the limited availability of specific quantitative toxicological and ecotoxicological data in the public domain, this guide focuses on summarizing the qualitative safety information, handling procedures, and emergency response protocols as outlined in available Material Safety Data Sheets (MSDS). The aim is to provide a foundational understanding of the potential hazards and the necessary precautions for the safe handling of this compound in a research and development setting.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Ethanaminium, N,N,N-trimethyl-, bromide; Trimethylethylammonium bromide[1][2][3][4] |
| CAS Number | 2650-77-3[1][2][3][5][6] |
| Molecular Formula | C5H14N.Br[1][6] |
| Molecular Weight | 168.08 g/mol [1][2][5][6] |
| Structure | White crystalline solid[2] |
Hazard Identification and Precautionary Measures
While specific quantitative data on the hazards of this compound is largely unavailable, general precautions for handling similar chemical compounds should be observed.[5]
Precautionary Statements:
-
Prevention: Avoid formation of dust and aerosols.[5] Use only in a well-ventilated place.[5] Wear suitable protective clothing, gloves, and eye/face protection.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.[5]
-
Response: In case of emergency, follow the first aid and accidental release measures outlined in this document.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from foodstuff containers and incompatible materials.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or sewer systems.[5]
Toxicological and Ecotoxicological Data
A thorough review of publicly available safety data sheets indicates that quantitative toxicological and ecotoxicological data for this compound is not available at this time. The following table summarizes the status of the data.
| Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[5] |
| Skin Corrosion/Irritation | No data available[5] |
| Serious Eye Damage/Irritation | No data available[5] |
| Respiratory or Skin Sensitization | No data available[5] |
| Germ Cell Mutagenicity | No data available[5] |
| Carcinogenicity | No data available[5] |
| Reproductive Toxicity | No data available[5] |
| Specific Target Organ Toxicity (Single Exposure) | No data available[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available[5] |
| Aspiration Hazard | No data available[5] |
| Toxicity to Fish | No data available[5] |
| Toxicity to Daphnia and other aquatic invertebrates | No data available[5] |
| Toxicity to Algae | No data available[5] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | 322.0-325.6 °C (decomposes)[1] |
| Solubility | Information not available |
| Appearance | White crystalline solid[2] |
Note: A comprehensive list of physical and chemical properties is not available in the consulted safety data sheets.[5]
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not available in the reviewed documentation. Standard methodologies, such as those prescribed by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), would typically be employed for such evaluations.
Emergency Procedures and Workflows
The following diagrams illustrate the general workflows for emergency situations based on the available Material Safety Data Sheet.[5]
References
- 1. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 4. Assessment of the potential germ cell mutagenicity of industrial and plant protection chemicals as part of an integrated study of genotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
The Biological Activity of Quaternary Ammonium Compounds: A Technical Guide
Introduction
Quaternary Ammonium (B1175870) Compounds (QACs) are a diverse class of cationic surfactants characterized by a central positively charged nitrogen atom covalently bonded to four organic groups.[1][2] This structure imparts an amphiphilic nature, with a hydrophilic cationic "head" and hydrophobic "tails," enabling them to interact with and disrupt cell membranes.[1][3] First recognized for their antimicrobial properties in the early 20th century, QACs have become indispensable components in a vast array of applications, including disinfectants, antiseptics, preservatives, fabric softeners, and antistatic agents.[1][4][5] Their broad spectrum of activity covers bacteria, fungi, and enveloped viruses.[1][6] This guide provides an in-depth technical overview of the biological activity of QACs, focusing on their mechanisms of action, structure-activity relationships, toxicological profile, and the experimental methods used for their evaluation.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of QACs is the catastrophic disruption of microbial cell membranes.[6][7][8] This process can be described as a sequence of events:
-
Adsorption and Penetration: The positively charged cationic head of the QAC molecule is attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins.[9][10] This electrostatic interaction facilitates the adsorption of the QAC onto the cell wall.
-
Membrane Disruption: The hydrophobic alkyl chains of the QAC penetrate the lipid bilayer of the cytoplasmic membrane.[11][12] This insertion disrupts the ordered structure of the membrane, altering its fluidity and permeability.[3][9][11]
-
Leakage of Intracellular Contents: The compromised membrane integrity leads to the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions, nucleotides, and amino acids.[2][9][13]
-
Protein Denaturation and Enzyme Inhibition: QACs can denature essential cellular proteins and enzymes, further disrupting cellular metabolism and function.[6][8]
-
Cell Lysis: The cumulative damage from membrane disorganization and protein degradation leads to cell lysis and death.[9][13]
Caption: General mechanism of QAC antimicrobial action.
Structure-Activity Relationships (SAR)
The biological activity of QACs is profoundly influenced by their chemical structure, particularly the length of the alkyl chains, the nature of the head group, and the counter-ion.[14][15]
-
Alkyl Chain Length: This is the most critical factor. Antimicrobial efficacy generally increases with the length of the N-alkyl chain up to an optimal point, beyond which the activity decreases (the "cut-off effect").[16] For many bacteria and fungi, the highest activity is observed with chain lengths between C12 and C16.[16][17] Specifically, QACs with C12-C14 chains tend to be most effective against Gram-positive bacteria and yeasts, while C14-C16 chains are often more potent against Gram-negative bacteria.[16][17]
-
Number of Alkyl Chains: Bis-QACs ("gemini" surfactants) and multi-cationic QACs often exhibit superior antimicrobial efficacy compared to their mono-cationic counterparts.[11][18]
-
Head Group: The structure of the cationic head group can influence the compound's activity and toxicity. Variations include simple tetraalkylammonium groups as well as heterocyclic structures like pyridinium (B92312) or quinuclidinium.[19][20]
-
Counter-ion: While generally considered to have a lesser impact, some studies suggest that bromide anions can confer slightly higher biocidal activity than chloride anions of analogous chemical structures.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. vigour-group.com [vigour-group.com]
- 3. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mass.gov [mass.gov]
- 6. google.com [google.com]
- 7. Bacterial resistance to Quaternary Ammonium Compounds (QAC) disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]
- 9. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. makingchembooks.com [makingchembooks.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 20. Structure-Activity Relationships in Disinfectant Amphiphilic Quaternary Ammonium Compounds (QACs) And Trivalent Sulfonium Compounds (TSCs) - ProQuest [proquest.com]
An In-depth Technical Guide to the Hygroscopic Nature of Trimethylethylammonium Bromide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the principles and methodologies for assessing the hygroscopic nature of Trimethylethylammonium bromide. While specific experimental data for this compound is not publicly available, this document outlines the expected behavior based on its chemical class and details the standardized protocols for its characterization.
Introduction: Hygroscopicity in Drug Development
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physical property of active pharmaceutical ingredients (APIs) and excipients.[1] The uptake of moisture can significantly impact a material's chemical stability, physical characteristics (such as crystal structure, flowability, and compaction), and ultimately, the efficacy and shelf-life of the final drug product.[1][2]
Trimethylethylammonium bromide, a quaternary ammonium (B1175870) salt, belongs to a class of compounds often utilized in pharmaceutical and chemical applications. Like many ionic liquids and salts, it is anticipated to exhibit hygroscopic tendencies due to its ionic nature and the potential for strong interactions with water molecules. A thorough understanding and characterization of its behavior in the presence of moisture are therefore essential for formulation development, manufacturing process optimization, and defining appropriate storage and packaging conditions.[1]
Theoretical Background: The Nature of Water-Salt Interactions
Quaternary ammonium compounds are permanently charged, which facilitates strong electrostatic interactions with polar water molecules.[3][4] The hygroscopic behavior of a salt like Trimethylethylammonium bromide is governed by several mechanisms:
-
Adsorption: Water molecules physically adhere to the surface of the solid.
-
Absorption: Water molecules are taken up into the bulk structure of the solid.
-
Deliquescence: The solid absorbs enough water from the atmosphere to dissolve and form a liquid solution. This occurs above a specific humidity level known as the Critical Relative Humidity (CRH).[5]
The extent of water uptake is primarily controlled by the nature of the anion and cation.[6][7] For ionic liquids, anions that are strong hydrogen bond acceptors tend to increase hygroscopicity.[6]
Experimental Protocols for Hygroscopicity Assessment
A systematic evaluation of hygroscopicity involves a multi-faceted approach, combining gravimetric techniques with precise water content determination.
Dynamic Vapor Sorption (DVS) is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled stream of humidified air or nitrogen at a constant temperature.[8] It is the primary technique for generating moisture sorption-desorption isotherms.
Methodology:
-
Sample Preparation: A small amount of the Trimethylethylammonium bromide sample (typically 5-20 mg) is placed onto the DVS microbalance.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% Relative Humidity, RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry reference weight.
-
Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate (i.e., when the rate of mass change over time, dm/dt , is below a set threshold).
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is plotted against the target RH to generate a sorption-desorption isotherm.
// Invisible edges for layout control edge [style=invis]; Weigh -> Dry; }
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer (KF) titration is the gold standard for water content determination due to its specificity for water.[9] It is used to determine the initial water content of the sample and can be used to confirm the total water uptake measured by DVS.
Methodology:
-
Instrument Setup: The KF titrator, either volumetric (for higher water content) or coulometric (for trace amounts), is prepared with appropriate reagents.[9] The titration vessel is conditioned to a dry, endpoint state.
-
Sample Introduction: A precisely weighed sample of Trimethylethylammonium bromide is introduced directly into the titration vessel. For solids that do not dissolve easily, a KF oven may be used to heat the sample and carry the evaporated water into the cell via a dry carrier gas.[10]
-
Titration: The sample is titrated with the KF reagent. The reaction stoichiometrically consumes water. The endpoint is detected potentiometrically.
-
Calculation: The amount of titrant used (or the total charge in coulometry) is used to calculate the absolute water content, typically expressed as a weight percentage (% w/w).
Data Presentation and Interpretation
All quantitative data should be summarized for clear analysis.
The primary output of a DVS experiment is the moisture sorption isotherm. Key features to interpret include:
-
Shape of the Curve: The shape provides insight into the mechanism of water uptake.
-
Hysteresis: A loop between the sorption and desorption curves indicates that the moisture is not as easily removed as it is gained. This can be due to capillary condensation in pores or the formation of stable hydrates.
-
Deliquescence Point: A sharp, often vertical, increase in mass indicates the Critical Relative Humidity (CRH), where the sample begins to dissolve.[11]
The hygroscopicity of Trimethylethylammonium bromide would be classified based on its water uptake at a standard condition (e.g., 25°C and 80% RH) after 24 hours. The European Pharmacopoeia provides a standard classification system.
Table 1: Hypothetical Hygroscopicity Data for Trimethylethylammonium Bromide
| Parameter | Value | Method |
| Initial Water Content (% w/w) | Karl Fischer | |
| Water Uptake at 25°C / 80% RH (% w/w) | DVS | |
| Hygroscopicity Classification | European Pharmacopoeia | |
| Critical Relative Humidity (CRH) at 25°C | DVS | |
| Hysteresis observed (Yes/No) | DVS | |
| Evidence of Hydrate Formation | DVS / PXRD |
*Note: Values are placeholders and must be determined experimentally.
// Nodes RH [label="Ambient\nRelative Humidity (RH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowRH [label="Low RH (< CRH)", fillcolor="#F1F3F4", fontcolor="#202124"]; HighRH [label="High RH (> CRH)", fillcolor="#F1F3F4", fontcolor="#202124"];
Salt [label="Hygroscopic Salt\n(Trimethylethylammonium bromide)", shape="ellipse", fillcolor="#FFFFFF", color="#5F6368"];
Adsorption [label="Surface Adsorption", fillcolor="#FBBC05", fontcolor="#202124"]; Absorption [label="Bulk Absorption", fillcolor="#FBBC05", fontcolor="#202124"]; Deliquescence [label="Deliquescence\n(Forms Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Consequence1 [label="Physical Instability\n(e.g., Caking, Poor Flow)", shape="note", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; Consequence2 [label="Chemical Degradation\n(e.g., Hydrolysis)", shape="note", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"];
// Edges RH -> LowRH [color="#5F6368"]; RH -> HighRH [color="#5F6368"];
LowRH -> Salt [dir="none", color="#5F6368"]; HighRH -> Salt [dir="none", color="#5F6368"];
Salt -> Adsorption [label="leads to", color="#34A853"]; Adsorption -> Absorption [label="can lead to", color="#34A853"];
HighRH -> Deliquescence [label="triggers", style="dashed", color="#EA4335"];
Absorption -> Consequence1 [color="#EA4335"]; Deliquescence -> Consequence1 [color="#EA4335"]; Deliquescence -> Consequence2 [color="#EA4335"]; }
Caption: Impact of humidity on a hygroscopic salt.
Conclusion and Recommendations
A comprehensive characterization of the hygroscopic nature of Trimethylethylammonium bromide is paramount for its successful application in research and drug development. The experimental protocols detailed herein, primarily Dynamic Vapor Sorption and Karl Fischer titration, provide the necessary framework for a thorough investigation. The resulting data on water uptake, critical relative humidity, and physical stability will directly inform decisions regarding formulation strategies, manufacturing controls, packaging selection, and storage conditions to ensure the quality and stability of the final product.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Water sorption properties of room-temperature ionic liquids over the whole range of water activity and molecular states of water in these media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Water sorption properties of room-temperature ionic liquids over the whole range of water activity and molecular states of water in these media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. particletechlabs.com [particletechlabs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. ardl.com [ardl.com]
- 11. skpharmteco.com [skpharmteco.com]
Methodological & Application
Application Notes and Protocols for Ethyltrimethylammonium Bromide as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyltrimethylammonium (B95326) bromide as a phase-transfer catalyst (PTC) in various organic syntheses. While specific quantitative data for ethyltrimethylammonium bromide is not extensively documented in publicly available literature, the following protocols and data are based on well-established phase-transfer catalysis principles and analogous reactions with similar quaternary ammonium (B1175870) salt catalysts. The provided data should be considered illustrative, and optimization for specific substrates and conditions is recommended.
Introduction to this compound as a Phase-Transfer Catalyst
This compound is a quaternary ammonium salt that functions as an effective phase-transfer catalyst. Its structure, featuring both hydrophobic ethyl and methyl groups and a hydrophilic bromide anion, allows it to facilitate reactions between reactants located in immiscible phases (e.g., a solid or aqueous phase and an organic phase). The primary mechanism involves the ethyltrimethylammonium cation forming an ion pair with the reacting anion from the aqueous or solid phase, transporting it into the organic phase where it can react with the organic substrate. This process significantly enhances reaction rates, often allowing for milder reaction conditions, improved yields, and greater product selectivity.
Key Advantages:
-
Facilitates reactions between reagents in different phases.
-
Increases reaction rates and yields.
-
Allows for the use of less expensive inorganic bases and nucleophiles.
-
Often enables milder reaction conditions (e.g., lower temperatures).
-
Can improve the selectivity of reactions.
Mechanism of Phase-Transfer Catalysis
The catalytic cycle of this compound (represented as Q⁺X⁻) in a typical liquid-liquid or solid-liquid PTC reaction can be visualized as follows:
Caption: General mechanism of phase-transfer catalysis.
Applications in Organic Synthesis
This compound is a versatile PTC for a range of nucleophilic substitution reactions, including O-alkylation, N-alkylation, C-alkylation, and the synthesis of thioethers.
The Williamson ether synthesis is a classic method for the preparation of ethers. Phase-transfer catalysis makes this reaction more efficient, especially with solid bases like potassium carbonate.
Illustrative Quantitative Data for O-Alkylation of 4-Nitrophenol (B140041)
| Entry | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Bromide | Toluene (B28343) | 80 | 4 | 92 |
| 2 | Benzyl (B1604629) Bromide | Dichloromethane (B109758) | 40 | 6 | 95 |
| 3 | Propyl Iodide | Acetonitrile | 60 | 5 | 94 |
Experimental Protocol: Synthesis of 4-Ethoxynitrobenzene
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and this compound (0.21 g, 1.25 mmol, 12.5 mol%).
-
Solvent Addition: Add 40 mL of toluene to the flask.
-
Reagent Addition: Add ethyl bromide (1.42 g, 13 mmol) to the mixture.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of toluene.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) to afford 4-ethoxynitrobenzene.
The Gabriel synthesis is a reliable method for preparing primary amines. Using a PTC can improve the efficiency of the N-alkylation step.
Illustrative Quantitative Data for N-Alkylation of Phthalimide (B116566)
| Entry | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Acetonitrile | 60 | 3 | 96 |
| 2 | Ethyl Bromoacetate | DMF | 50 | 5 | 91 |
| 3 | 1-Bromobutane | Toluene | 90 | 8 | 88 |
Experimental Protocol: Synthesis of N-Benzylphthalimide
-
Reaction Setup: In a 100 mL round-bottom flask, combine phthalimide (1.47 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and this compound (0.17 g, 1 mmol, 10 mol%).
-
Solvent Addition: Add 30 mL of acetonitrile.
-
Reagent Addition: Add benzyl bromide (2.05 g, 12 mmol) to the stirred suspension.
-
Reaction: Heat the mixture to 60°C and stir for 3 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into 100 mL of ice-water with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude N-benzylphthalimide can be recrystallized from ethanol.
Active methylene (B1212753) compounds can be efficiently alkylated under PTC conditions, which is a fundamental C-C bond-forming reaction.
Illustrative Quantitative Data for C-Alkylation of Diethyl Malonate
| Entry | Alkylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | 70 | 6 | 89 |
| 2 | Benzyl Chloride | 50% aq. NaOH | 25 | 4 | 93 |
| 3 | Allyl Bromide | K₂CO₃ | 50 | 5 | 90 |
Experimental Protocol: Synthesis of Diethyl Ethylmalonate
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add diethyl malonate (16.0 g, 100 mmol), this compound (0.84 g, 5 mmol, 5 mol%), and 50 mL of dichloromethane.
-
Base Addition: Slowly add 50 mL of 50% (w/v) aqueous sodium hydroxide (B78521) solution from the dropping funnel with vigorous stirring.
-
Reagent Addition: After the initial exotherm subsides, add ethyl iodide (17.2 g, 110 mmol) dropwise over 30 minutes.
-
Reaction: Continue stirring vigorously at room temperature for 6 hours.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the residue by vacuum distillation to obtain diethyl ethylmalonate.
Phase-transfer catalysis provides a convenient method for the S-alkylation of thiols to produce thioethers.
Illustrative Quantitative Data for S-Alkylation of Thiophenol
| Entry | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Toluene/H₂O | 60 | 2 | 97 |
| 2 | 1-Bromopropane | Dichloromethane/H₂O | 40 | 4 | 94 |
| 3 | Ethyl Iodide | Acetonitrile/H₂O | 50 | 3 | 95 |
Experimental Protocol: Synthesis of Benzyl Phenyl Sulfide
-
Reaction Setup: In a 100 mL flask, dissolve thiophenol (1.10 g, 10 mmol) in 20 mL of toluene. Add a solution of sodium hydroxide (0.48 g, 12 mmol) in 20 mL of water, followed by this compound (0.17 g, 1 mmol, 10 mol%).
-
Reagent Addition: To the vigorously stirred two-phase system, add benzyl bromide (1.88 g, 11 mmol).
-
Reaction: Heat the mixture to 60°C and stir for 2 hours. Monitor the disappearance of thiophenol by TLC.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous phase with toluene (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with 10% aqueous sodium hydroxide, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
General Experimental Workflow
The following diagram illustrates a typical workflow for a reaction utilizing a phase-transfer catalyst.
Caption: General experimental workflow for a PTC reaction.
Safety and Handling
This compound, like other quaternary ammonium salts, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a hygroscopic solid and should be stored in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile phase-transfer catalyst for a variety of important transformations in organic synthesis. Its application can lead to more efficient, economical, and environmentally friendly chemical processes. The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their specific synthetic endeavors.
Application Notes and Protocols for Phase-Transfer Catalysis with Ethyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and application of Ethyltrimethylammonium bromide (ETMAB) as a phase-transfer catalyst (PTC). This document is intended for researchers, scientists, and professionals in drug development seeking to employ phase-transfer catalysis to facilitate reactions between immiscible reactants, thereby enhancing reaction rates and yields.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different, immiscible phases (typically aqueous and organic).[1] An ionic reactant, often an inorganic salt, is usually soluble in the aqueous phase but insoluble in the organic phase where the organic substrate resides. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, acts as a shuttle, transporting the ionic reactant from the aqueous phase into the organic phase, thus enabling the reaction to proceed.[2][3] This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and product yields.[3]
Mechanism of Phase-Transfer Catalysis with this compound
This compound (ETMAB) is a quaternary ammonium salt that functions as a phase-transfer catalyst.[2] Its mechanism of action is generally described by the Starks' extraction mechanism. The ETMAB cation, [CH₃CH₂N(CH₃)₃]⁺, possesses both hydrophilic (the charged nitrogen center) and lipophilic (the ethyl and methyl groups) characteristics. This amphipathic nature allows it to partition between the aqueous and organic phases.[2]
The catalytic cycle can be summarized in the following steps:
-
Anion Exchange: In the aqueous phase, the ETMAB cation exchanges its bromide anion for the reactant anion (e.g., hydroxide (B78521), cyanide, or an alkoxide).
-
Phase Transfer: The newly formed ion pair, consisting of the ETMAB cation and the reactant anion, is sufficiently lipophilic to be extracted into the organic phase.
-
Reaction in the Organic Phase: Within the organic phase, the reactant anion is weakly solvated, rendering it highly reactive. This "naked" anion then reacts with the organic substrate (e.g., an alkyl halide) in a nucleophilic substitution reaction.
-
Catalyst Regeneration: After the reaction, the ETMAB cation, now paired with the leaving group anion from the organic substrate, migrates back to the aqueous phase, where it can exchange anions again, thus completing the catalytic cycle.
The efficiency of a quaternary ammonium salt as a phase-transfer catalyst is influenced by the length of its alkyl chains. Catalysts with shorter alkyl chains, such as ETMAB, tend to be more water-soluble, which can affect their partitioning into the organic phase.[4] Conversely, catalysts with very long alkyl chains can be too lipophilic and remain predominantly in the organic phase, which can also hinder the catalytic cycle.[4][5] Therefore, the choice of catalyst often requires optimization for a specific reaction system.
Applications in Organic Synthesis
Phase-transfer catalysis with quaternary ammonium salts like ETMAB is widely applicable in various organic transformations, particularly in nucleophilic substitution reactions. A prominent example is the Williamson ether synthesis.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers from an organohalide and an alkoxide.[6] In a biphasic system, a phase-transfer catalyst is essential to transport the alkoxide from the aqueous phase to the organic phase to react with the alkyl halide.[7]
Quantitative Data
While specific quantitative data for this compound in many applications is not extensively documented in publicly available literature, the following tables provide a comparison of properties of common quaternary ammonium salt catalysts and representative data for a similar catalyst, Tetrabutylammonium bromide (TBAB), in a typical phase-transfer catalyzed reaction. This data can serve as a benchmark for estimating the performance of ETMAB, though empirical optimization is always recommended.
Table 1: Comparison of Properties of Common Quaternary Ammonium Salt Catalysts
| Catalyst | Abbreviation | Molecular Weight ( g/mol ) | Alkyl Chain Structure | General Solubility |
| This compound | ETMAB | 168.08 | One ethyl, three methyl | High in water, moderate in polar organic solvents |
| Tetrabutylammonium bromide | TBAB | 322.37 | Four butyl | Moderate in water, high in many organic solvents |
| Cetyltrimethylammonium bromide | CTAB | 364.45 | One cetyl, three methyl | Forms micelles in water, soluble in organic solvents |
| Benzyltriethylammonium chloride | TEBAC | 227.77 | One benzyl, three ethyl | Soluble in water and polar organic solvents |
Table 2: Representative Data for Williamson Ether Synthesis of n-Butyl Phenyl Ether using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst *
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 6 | 85 |
| 5 | 4 | 92 |
| 10 | 4 | 93 |
*Reaction Conditions: Phenol (B47542), n-butyl bromide, 50% aqueous NaOH, toluene (B28343), 70°C. This data is representative and actual results may vary.
Experimental Protocols
The following is a detailed, representative protocol for a phase-transfer catalyzed Williamson ether synthesis. While this protocol specifies the use of Tetrabutylammonium bromide (TBAB), it can be adapted for this compound (ETMAB). Researchers should note that optimal conditions such as catalyst loading, temperature, and reaction time may need to be adjusted for ETMAB.
Protocol: Synthesis of n-Butyl Phenyl Ether
Materials:
-
Phenol
-
n-Butyl bromide
-
Sodium hydroxide (NaOH)
-
This compound (ETMAB) or Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (e.g., 0.1 mol), toluene (100 mL), and this compound (e.g., 0.01 mol, 10 mol%).
-
Addition of Base: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 0.2 mol).
-
Addition of Alkyl Halide: Slowly add n-butyl bromide (e.g., 0.1 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 70-80°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 5% aqueous NaOH, 50 mL of deionized water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation or column chromatography if necessary.
-
Visualizations
Diagram 1: Catalytic Cycle of Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis with ETMAB.
Diagram 2: Experimental Workflow for Williamson Ether Synthesis
Caption: General workflow for PTC-mediated ether synthesis.
References
Application Notes and Protocols for Ethyltrimethylammonium Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrimethylammonium (B95326) bromide is a quaternary ammonium (B1175870) salt that serves as a highly effective phase transfer catalyst (PTC) in a variety of organic synthesis applications, particularly in nucleophilic substitution reactions.[1] Its utility lies in its ability to facilitate reactions between reactants located in immiscible phases, such as an aqueous phase and an organic phase.[1] By transferring a nucleophile from the aqueous phase to the organic phase where the electrophilic substrate resides, Ethyltrimethylammonium bromide significantly enhances reaction rates and yields under milder conditions.[1] This makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action: Phase Transfer Catalysis
In a typical biphasic nucleophilic substitution reaction, the organic substrate is dissolved in a water-immiscible organic solvent, while the nucleophile is an inorganic salt dissolved in an aqueous phase. Without a phase transfer catalyst, the reaction is often slow or does not occur at all due to the inability of the reactants to interact.
This compound, with its lipophilic ethyl and methyl groups and a hydrophilic bromide counter-ion, can effectively shuttle the nucleophile across the phase boundary.[1] The mechanism, often referred to as the Starks' extraction mechanism, involves the following key steps[1]:
-
Anion Exchange: At the interface of the two phases, the ethyltrimethylammonium cation (Q⁺) exchanges its bromide anion (Br⁻) for the nucleophilic anion (Nu⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair (Q⁺Nu⁻) is soluble in the organic phase and diffuses from the interface into the bulk of the organic layer.
-
Nucleophilic Attack: In the organic phase, the nucleophile is less solvated and therefore more reactive. It attacks the organic substrate (R-X) to form the desired product (R-Nu).
-
Catalyst Regeneration: The original ethyltrimethylammonium cation, now paired with the leaving group anion (X⁻), migrates back to the interface to repeat the catalytic cycle.
Caption: Mechanism of Phase Transfer Catalysis.
Applications in Nucleophilic Substitution Reactions
This compound is a versatile catalyst for various nucleophilic substitution reactions, including:
-
O-Alkylation (Ether Synthesis): The Williamson ether synthesis, where an alkoxide reacts with an alkyl halide, can be efficiently catalyzed. This is crucial for the synthesis of various ethers used as solvents, fragrances, and pharmaceutical intermediates.
-
N-Alkylation: The alkylation of amines and imides is another important application. This reaction is fundamental in the synthesis of more complex amines and nitrogen-containing heterocyclic compounds.
-
C-Alkylation: The formation of new carbon-carbon bonds via the alkylation of active methylene (B1212753) compounds is a key transformation in organic synthesis, and phase transfer catalysis with reagents like this compound provides an efficient method.
-
Synthesis of Alkyl Azides: The substitution of an alkyl halide with an azide (B81097) nucleophile is a common method for introducing the azide functionality, which is a versatile precursor for amines and other nitrogen-containing compounds.
Quantitative Data
While specific data for this compound is not always available in literature, the following table summarizes typical reaction conditions and yields for nucleophilic substitution reactions using analogous quaternary ammonium phase transfer catalysts. This data provides a good starting point for reaction optimization.
| Reaction Type | Substrate | Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| O-Alkylation | n-Butyl bromide | Sodium phenoxide | TBAB (10) | Toluene/Water | 70 | 4 | 92 | [2] |
| N-Alkylation | Phthalimide | Benzyl (B1604629) bromide | TBAB (5) | Solvent-free | 80 | 0.5 | 95 | |
| C-Alkylation | Diethyl malonate | Ethyl bromide | TEBAC (5) | Toluene/Water | 60 | 2 | 88 | |
| Azide Synthesis | 1-Bromobutane | Sodium azide | Aliquat 336 (5) | Water | 100 | 6 | 97 | [3] |
TBAB: Tetrabutylammonium bromide, TEBAC: Triethylbenzylammonium chloride, Aliquat 336: Tricaprylmethylammonium chloride
Experimental Protocols
The following are generalized protocols for key nucleophilic substitution reactions using this compound as a phase transfer catalyst. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
General Experimental Workflow
Caption: General workflow for a phase-transfer catalyzed reaction.
Protocol 1: O-Alkylation - Synthesis of an Ether (Williamson Ether Synthesis)
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Phenol (B47542) or alcohol
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol or alcohol (1.0 eq) and sodium hydroxide (1.2 eq) in deionized water.
-
Add the alkyl halide (1.1 eq) dissolved in toluene.
-
Add this compound (0.05 - 0.10 eq).
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield the pure ether.
Protocol 2: N-Alkylation of an Imide
Materials:
-
Imide (e.g., phthalimide)
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
This compound
Procedure (Solvent-Free):
-
In a round-bottom flask, thoroughly mix the imide (1.0 eq), potassium carbonate (1.5 eq), and this compound (0.05 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane (B109758) and water to the reaction mixture and stir.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated imide.
Protocol 3: Synthesis of an Alkyl Azide
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Sodium azide (NaN₃)
-
This compound
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkyl halide (1.0 eq) and a solution of sodium azide (2.0 eq) in deionized water.
-
Add this compound (0.05 eq) to the mixture.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction by GC or TLC until the starting alkyl halide is consumed.
-
Cool the reaction mixture to room temperature and separate the two phases.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation to obtain the alkyl azide. Caution: Alkyl azides can be explosive, handle with appropriate safety precautions.
Safety Precautions
This compound is a chemical irritant. It is important to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound is a practical and efficient phase transfer catalyst for a range of nucleophilic substitution reactions. Its use often leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional homogeneous methods. The protocols provided herein serve as a general guide for researchers in synthetic organic chemistry and drug development, offering a starting point for the synthesis of a wide array of valuable organic compounds.
References
Application Notes and Protocols: The Role of Ethyltrimethylammonium Bromide in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeolites are crystalline aluminosilicates with a porous structure that makes them invaluable as catalysts, adsorbents, and in drug delivery systems. The synthesis of zeolites with specific properties is highly dependent on the use of structure-directing agents (SDAs). Quaternary ammonium (B1175870) salts, such as ethyltrimethylammonium (B95326) bromide, play a crucial role as SDAs, guiding the formation of the zeolite framework to achieve desired pore sizes and shapes. While specific experimental data for ethyltrimethylammonium bromide is limited in publicly available literature, the closely related compound, cetyltrimethylammonium bromide (CTAB), is extensively studied and serves as an excellent model for understanding the function of this class of molecules in zeolite synthesis. These notes will provide detailed protocols and data based on the use of these analogous quaternary ammonium surfactants as structure-directing agents.
Principle of Structure Direction
This compound and its analogs function by forming micelles in the synthesis gel. These micelles act as templates around which the silicate (B1173343) and aluminate species from the precursor solution organize. The size and shape of the organic cation influence the dimensions of the resulting zeolite pores. After the crystalline framework has formed around the template, the organic material is removed through calcination, leaving behind a porous structure. In some syntheses, these surfactants can also act as mesoporogens, creating larger pores in addition to the micropores inherent to the zeolite structure, resulting in a hierarchical pore system that can be advantageous for certain applications, including catalysis and drug delivery.
Experimental Protocols
The following protocols are based on established methods for the synthesis of zeolites using quaternary ammonium surfactants as structure-directing agents.
Protocol 1: Synthesis of Hierarchical Boron-Substituted ZSM-5 (MFI Framework)
This protocol describes the one-step synthesis of boron-containing ZSM-5 microspheres using a combination of a primary SDA and cetyltrimethylammonium bromide (CTABr) as a mesoporogen.
Materials:
-
Fumed silica (B1680970) (SiO₂)
-
Boric acid (H₃BO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
1,6-diaminohexane (DAH, primary SDA)
-
Cetyltrimethylammonium bromide (CTABr, mesoporogen)
-
Deionized water
Procedure:
-
Gel Preparation:
-
Prepare a synthesis gel with the following molar composition: 1 SiO₂ : 0.04 H₃BO₃ : 0.2 NaOH : 0.1 DAH : 0.1 CTABr : 40 H₂O.
-
Dissolve the appropriate amounts of boric acid, sodium hydroxide, 1,6-diaminohexane, and cetyltrimethylammonium bromide in deionized water.
-
Slowly add the fumed silica to the solution while stirring continuously until a homogeneous gel is formed.
-
Continue stirring the gel for 6 hours at room temperature.
-
-
Hydrothermal Synthesis:
-
Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 150°C for 14 days under static conditions.
-
-
Product Recovery and Calcination:
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the product overnight in an oven at 80°C.
-
To remove the organic templates (DAH and CTABr), calcine the dried powder in a furnace under a flow of air. The temperature should be ramped up at 1°C/min to 580°C and held for 10 hours.[1]
-
Protocol 2: Synthesis of Zeolites from Agro-Waste (Sugarcane Bagasse Ash)
This protocol outlines the synthesis of zeolites using silica extracted from sugarcane bagasse ash, with CTAB as the structure-directing agent.
Materials:
-
Sugarcane bagasse ash
-
Sodium hydroxide (NaOH)
-
Sodium aluminate (NaAlO₂)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
Procedure:
-
Silica Extraction:
-
Extract silica from the sugarcane bagasse ash via an alkaline fusion method using a sodium hydroxide solution.
-
-
Gel Preparation:
-
Prepare synthesis gels with varying Si/Al volume ratios of 1, 15, and 25.
-
For each Si/Al ratio, prepare solutions with different concentrations of CTAB: 5x10⁻⁴ M, 1x10⁻³ M, and 1x10⁻² M.
-
Mix the extracted silica solution with the sodium aluminate solution and the CTAB solution to form a homogeneous gel.
-
-
Ageing and Hydrothermal Synthesis:
-
Age the prepared gel for 24 hours.
-
Transfer the aged gel to a sealed reactor and perform hydrothermal synthesis at 100°C for 7 days.[2]
-
-
Product Recovery and Calcination:
-
After the hydrothermal treatment, cool the reactor and filter the solid product.
-
Wash the product with deionized water until the pH is neutral.
-
Dry the zeolite product in an oven.
-
Calcine the dried product at 500°C for 5 hours to remove the CTAB template.[2]
-
Quantitative Data
The properties of the synthesized zeolites are highly dependent on the synthesis conditions, particularly the concentration of the structure-directing agent. The following table summarizes the effect of CTAB concentration on the characteristics of zeolitic material synthesized from fly ash.
| CTAB Presence | Specific Surface Area (m²/g) | Average Pore Size (nm) | Total Pore Volume (cm³/g) | Adsorption Capacity for Cd (mg/g) | Adsorption Capacity for Cu (mg/g) |
| Without CTAB | 4.889 | 25.84 | 0.064 | 303.0 | 285.7 |
| With CTAB | 5.130 | 30.21 | 0.078 | 333.3 | 322.6 |
Table 1: Effect of CTAB on the properties of zeolitic material synthesized from fly ash. Data sourced from a study on hydrothermal synthesis at pH 14 and 60°C.[3]
The data indicates that the presence of CTAB during synthesis leads to an increase in the specific surface area, average pore size, and total pore volume of the resulting zeolitic material.[3] This, in turn, enhances the material's capacity for adsorbing heavy metals.[3]
Another study on the synthesis of zeolites from sugarcane bagasse ash demonstrated that different zeolite phases could be obtained by varying the Si/Al ratio and CTAB concentration.[2] For a Si/Al ratio of 1 and a CTAB concentration of 10⁻² M, the resulting product was identified as sodalite.[2] At higher Si/Al ratios of 15 and 25, the products were NaP1 and SiO₂ quartz.[2]
Visualizations
The following diagrams illustrate the logical workflow and the mechanism of action of this compound (and its analogs) in zeolite synthesis.
Caption: Experimental workflow for zeolite synthesis using an SDA.
References
Application Notes and Protocols: Ethyltrimethylammonium Bromide as a Structure-Directing Agent in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyltrimethylammonium (B95326) bromide (ETMABr) as a structure-directing agent (SDA) in the synthesis of microporous and mesoporous materials. While specific detailed protocols for ETMABr are not abundantly available in public literature, this document outlines generalized synthesis procedures and presents representative data based on analogous quaternary ammonium (B1175870) salt templates.
Introduction
Ethyltrimethylammonium bromide is a quaternary ammonium salt that can function as an organic structure-directing agent in the hydrothermal synthesis of crystalline molecular sieves, such as zeolites and aluminophosphates. The size, shape, and charge of the ethyltrimethylammonium cation play a crucial role in templating the formation of specific framework topologies by organizing the inorganic precursor species (e.g., silicate, aluminate, phosphate) around it during crystallization. This templating effect leads to the formation of a porous material with a specific and predictable pore structure after the removal of the organic template by calcination.
The use of smaller quaternary ammonium cations like ethyltrimethylammonium can be advantageous in the synthesis of small to medium-pore zeolites, which are of significant interest in catalysis, gas separation, and ion exchange applications.
Applications in Materials Synthesis
This compound can be employed in the synthesis of various crystalline microporous materials, including:
-
Aluminosilicate (B74896) Zeolites: As a template for zeolites with specific framework types. The relatively small and compact nature of the ethyltrimethylammonium cation can favor the formation of zeolites with constrained channel systems.
-
Silicoaluminophosphates (SAPOs): In the synthesis of SAPO molecular sieves, where it can direct the formation of specific cage structures, such as the CHA framework of SAPO-34, which is crucial for applications like the methanol-to-olefins (MTO) process.
-
Aluminophosphates (AlPOs): As a structure-directing agent for pure aluminophosphate molecular sieves.
Data Presentation: Representative Synthesis Parameters and Material Properties
The following tables summarize representative quantitative data for the synthesis of zeolites using small quaternary ammonium bromides as structure-directing agents. The data is compiled from studies on analogous systems and serves as a starting point for developing specific protocols for this compound.
Table 1: Representative Gel Compositions for Zeolite Synthesis
| Zeolite Type | Si/Al Ratio | SDA/Si Ratio | H₂O/Si Ratio | OH⁻/Si Ratio | Reference System |
| ZSM-5 (MFI) | 20 - 100 | 0.1 - 0.3 | 20 - 50 | 0.1 - 0.4 | Tetrapropylammonium Bromide |
| Zeolite Beta (BEA) | 10 - 50 | 0.2 - 0.5 | 15 - 40 | 0.2 - 0.5 | Tetraethylammonium Bromide |
| SAPO-34 (CHA) | 0.1 - 0.3 (Si/Al) | 0.5 - 2.0 (SDA/Al₂O₃) | 40 - 100 (H₂O/Al₂O₃) | - | Diethylamine/Triethylamine |
Table 2: Representative Hydrothermal Synthesis Conditions and Resulting Material Properties
| Zeolite Type | Temperature (°C) | Time (hours) | Resulting Crystal Size (µm) | BET Surface Area (m²/g) | Micropore Volume (cm³/g) |
| ZSM-5 (MFI) | 150 - 180 | 24 - 96 | 0.1 - 2.0 | 350 - 450 | 0.15 - 0.20 |
| Zeolite Beta (BEA) | 130 - 160 | 48 - 168 | 0.2 - 1.0 | 500 - 700 | 0.20 - 0.30 |
| SAPO-34 (CHA) | 180 - 220 | 12 - 48 | 0.5 - 5.0 | 400 - 600 | 0.25 - 0.35 |
Experimental Protocols
The following are generalized protocols for the hydrothermal synthesis of aluminosilicate zeolites and silicoaluminophosphates using a small quaternary ammonium bromide like this compound as the structure-directing agent. Note: These are generalized procedures and may require optimization for specific target materials.
Protocol 1: Hydrothermal Synthesis of Aluminosilicate Zeolites
1. Materials:
-
Silica (B1680970) source (e.g., fumed silica, tetraethyl orthosilicate (B98303) - TEOS)
-
Alumina (B75360) source (e.g., sodium aluminate, aluminum hydroxide)
-
Mineralizer (e.g., sodium hydroxide)
-
Structure-Directing Agent: this compound (ETMABr)
-
Deionized water
2. Procedure: a. Gel Preparation: i. In a Teflon-lined autoclave, dissolve the alumina source and sodium hydroxide (B78521) in a portion of the deionized water. ii. In a separate beaker, disperse the silica source in the remaining deionized water. iii. Add the this compound to the silica suspension and stir until fully dissolved. iv. Slowly add the aluminate solution to the silica suspension under vigorous stirring to form a homogeneous gel. The final molar composition should be adjusted based on the target zeolite (refer to Table 1 for representative ratios). b. Hydrothermal Synthesis: i. Seal the autoclave and place it in an oven preheated to the desired crystallization temperature (typically 130-180°C). ii. Maintain the autoclave at this temperature under static or tumbling conditions for the required crystallization time (typically 24-168 hours). c. Product Recovery: i. Cool the autoclave to room temperature. ii. Filter the solid product and wash thoroughly with deionized water until the pH of the filtrate is neutral. iii. Dry the product in an oven at 100-120°C overnight. d. Template Removal (Calcination): i. Place the dried, as-synthesized material in a furnace. ii. Heat the sample in air or nitrogen flow with a slow heating ramp (e.g., 1-2°C/min) to 550-600°C and hold for 4-8 hours to burn off the organic template. iii. Cool the furnace to room temperature to obtain the final microporous zeolite.
Protocol 2: Hydrothermal Synthesis of Silicoaluminophosphates (SAPOs)
1. Materials:
-
Alumina source (e.g., pseudoboehmite, aluminum isopropoxide)
-
Phosphorus source (e.g., phosphoric acid)
-
Silica source (e.g., fumed silica, TEOS)
-
Structure-Directing Agent: this compound (ETMABr)
-
Deionized water
2. Procedure: a. Gel Preparation: i. Disperse the alumina source in deionized water. ii. Slowly add phosphoric acid to the alumina suspension under vigorous stirring. iii. Add the silica source to the gel and continue stirring. iv. Dissolve the this compound in the gel and stir until a homogeneous mixture is obtained. The molar composition should be adjusted based on the target SAPO framework. b. Hydrothermal Synthesis: i. Transfer the synthesis gel to a Teflon-lined autoclave. ii. Heat the autoclave in an oven at 180-220°C for 12-48 hours. c. Product Recovery: i. Follow the same procedure as in Protocol 1 (c). d. Template Removal (Calcination): i. Follow the same procedure as in Protocol 1 (d).
Visualizations
Diagram 1: Generalized Experimental Workflow for Hydrothermal Synthesis
Application Notes and Protocols: Ethyltrimethylammonium Bromide in Electrochemical Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current and potential uses of Ethyltrimethylammonium (B95326) bromide (ETAB) in various electrochemical systems. The information is intended to guide researchers in exploring its utility as a complexing agent in energy storage and as a supporting electrolyte in electrochemical analysis.
Application 1: Complexing Agent in Zinc-Bromine Flow Batteries
Ethyltrimethylammonium bromide has been identified as a key component in the electrolyte of zinc-bromine flow batteries, primarily functioning as a complexing agent. In these systems, it plays a crucial role in improving the battery's performance and stability, particularly at low temperatures.
During the charging process of a zinc-bromine battery, zinc is plated on the negative electrode, while bromine is generated at the positive electrode. The elemental bromine is highly reactive and has significant solubility in the aqueous electrolyte, which can lead to self-discharge if it migrates to the zinc electrode. To mitigate this, quaternary ammonium (B1175870) salts like ETAB are added to the electrolyte.
The ethyltrimethylammonium cation forms a complex with the bromide and polybromide ions, creating a dense, oily phase. This sequesters the bromine, reducing its concentration in the aqueous phase and thereby minimizing self-discharge. This complexation also helps to prevent the undesirable precipitation of bromine at low temperatures, ensuring the stable operation of the battery over a wider temperature range.[1]
Logical Relationship: Role of ETAB in a Zinc-Bromine Flow Battery
References
Application Notes and Protocols for Ethyltrimethylammonium Bromide as an Electrolyte Additive in Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyltrimethylammonium (B95326) bromide as an electrolyte additive in various battery systems. Due to the limited direct research on ethyltrimethylammonium bromide in this specific application, the information presented herein is largely based on studies of structurally related quaternary ammonium (B1175870) salts, such as cetyltrimethylammonium bromide (CTAB) and tetrabutylammonium (B224687) bromide (TBAB). These notes are intended to serve as a foundational guide for researchers exploring the utility of this compound in battery technology.
Introduction
This compound is a quaternary ammonium salt that, like other members of its class, possesses properties that may be beneficial as an electrolyte additive in batteries. Quaternary ammonium salts are known to influence the electrochemical behavior of electrolytes and electrode surfaces, potentially leading to improved battery performance, safety, and lifespan. The primary proposed applications for this compound as a battery electrolyte additive are in the areas of corrosion inhibition and dendrite suppression.
Potential Applications and Mechanisms of Action
Corrosion Inhibition in Metal-Air Batteries
In alkaline electrolytes used in metal-air batteries, such as aluminum-air and zinc-air batteries, the metal anode is susceptible to corrosion, which leads to self-discharge and reduced efficiency. Quaternary ammonium cations can adsorb onto the metal anode surface, forming a protective layer that inhibits this corrosion.
Proposed Mechanism: The positively charged ethyltrimethylammonium cation is attracted to the negatively charged metal anode surface in the alkaline electrolyte. This forms a molecular layer that acts as a physical barrier, slowing down the direct contact between the corrosive alkaline electrolyte and the metal anode. This can lead to a reduction in the hydrogen evolution reaction, a primary indicator of corrosion.
Caption: Proposed mechanism of corrosion inhibition by ethyltrimethylammonium cations on a metal anode surface.
Dendrite Suppression in Metal Anode Batteries
The formation of dendritic structures on metal anodes (e.g., lithium, zinc) during charging is a major safety concern and a cause of battery failure. Quaternary ammonium cations in the electrolyte can modulate the electrodeposition of metal ions, promoting a more uniform and less dendritic growth.
Proposed Mechanism: The ethyltrimethylammonium cations can accumulate at the tips of any incipient dendrites due to higher current densities at these points. This creates an electrostatic shield that repels incoming metal ions, redirecting them to deposit in other areas. This leads to a smoother, more planar deposition of the metal on the anode surface, thus suppressing dendrite growth.
Caption: Proposed mechanism of dendrite suppression by ethyltrimethylammonium cations.
Quantitative Data on Related Quaternary Ammonium Bromide Additives
The following tables summarize quantitative data from studies on cetyltrimethylammonium bromide (CTAB) and tetrabutylammonium bromide (TBAB) as electrolyte additives. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Effect of CTAB on Aluminum-Air Battery Performance
| Parameter | Electrolyte without CTAB | Electrolyte with 0.6 mM CTAB |
| Restart Time Reduction | - | 97.27%[1] |
| Corrosion Inhibition | Baseline | Significantly Improved[1] |
| Anode Utilization Efficiency | 62.4% | 75.2% (with ZnO)[2] |
Table 2: Effect of TBAB on Zinc-Air Battery Performance
| Parameter | Electrolyte without Additives | Electrolyte with 200 mg/L TBAB | Electrolyte with 100 mg/L BTA + 50 mg/L TBAB |
| Specific Capacity after 50 Cycles (mAh/g) | 327.3 | - | 475.6[3] |
| Capacity Retention after 50 Cycles | - | - | 83.2%[3] |
| Hydrogen Evolution Inhibition | Baseline | Good | 61.4% (vs. 48.5% with BTA alone)[3] |
Experimental Protocols
The following are generalized protocols for evaluating the effectiveness of this compound as an electrolyte additive.
Protocol for Evaluating Corrosion Inhibition in an Aluminum-Air Battery
Objective: To determine the effect of this compound on the corrosion rate of the aluminum anode.
Materials:
-
Aluminum alloy anode (e.g., AA6061)
-
Air cathode (e.g., MnO₂-based)
-
Aqueous KOH or NaOH electrolyte (e.g., 4 M)
-
This compound
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Hydrogen gas collection setup
Procedure:
-
Electrolyte Preparation: Prepare the alkaline electrolyte with and without varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Hydrogen Evolution Measurement:
-
Immerse a pre-weighed aluminum anode sample in the prepared electrolytes.
-
Collect the hydrogen gas evolved over a set period (e.g., 24 hours) using a gas burette.
-
Calculate the corrosion rate based on the volume of hydrogen produced.
-
-
Electrochemical Measurements:
-
Assemble a three-electrode cell with the aluminum alloy as the working electrode, a platinum wire as the counter electrode, and a mercury/mercuric oxide (Hg/HgO) electrode as the reference electrode.
-
Perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Conduct electrochemical impedance spectroscopy (EIS) to analyze the charge transfer resistance at the electrode-electrolyte interface.
-
Caption: Experimental workflow for evaluating corrosion inhibition.
Protocol for Evaluating Dendrite Suppression in a Lithium-Metal Battery
Objective: To assess the ability of this compound to suppress lithium dendrite formation.
Materials:
-
Lithium metal foil
-
Copper foil
-
Standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in EC:DMC)
-
This compound
-
Coin cell components (CR2032)
-
Battery cycler
-
Scanning Electron Microscope (SEM)
Procedure:
-
Electrolyte Preparation: Prepare the standard electrolyte with and without the addition of this compound at various concentrations (e.g., 0.01 M, 0.05 M).
-
Symmetric Cell Assembly: Assemble Li||Li symmetric coin cells using the prepared electrolytes.
-
Galvanostatic Cycling: Cycle the symmetric cells at a constant current density (e.g., 1 mA/cm²) for a specific capacity (e.g., 1 mAh/cm²) for an extended number of cycles (e.g., 100 cycles). Monitor the voltage profile for signs of short-circuiting.
-
Li||Cu Cell Assembly: Assemble Li||Cu coin cells to observe the morphology of the deposited lithium.
-
Lithium Plating: Plate lithium onto the copper foil at a constant current density for a set capacity.
-
Morphological Analysis:
-
Disassemble the Li||Cu cells in an argon-filled glovebox.
-
Carefully wash the copper electrode with a suitable solvent (e.g., DMC) to remove residual electrolyte.
-
Characterize the morphology of the deposited lithium using SEM to observe the presence or absence of dendrites.
-
Caption: Experimental workflow for evaluating dendrite suppression.
Conclusion
While direct experimental data for this compound as a battery electrolyte additive is not yet widely available, the behavior of analogous quaternary ammonium salts suggests its potential utility in addressing key challenges in battery technology, particularly in corrosion and dendrite inhibition. The protocols and comparative data provided in these notes offer a solid starting point for researchers to systematically investigate the effects of this compound and to determine its viability as a performance-enhancing additive in various battery systems. Further research is encouraged to elucidate its specific mechanisms and to quantify its impact on battery performance metrics.
References
Application Notes and Protocols for Ethyltrimethylammonium Bromide as a Corrosion Inhibitor
Introduction
Ethyltrimethylammonium bromide (ETMAB) is a quaternary ammonium (B1175870) salt that has demonstrated efficacy as a corrosion inhibitor, particularly for metals such as aluminum in acidic environments. Its mechanism of action primarily involves the adsorption of the cation onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions of the corrosion process. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing ETMAB as a corrosion inhibitor.
Data Presentation
The following table summarizes the quantitative data on the inhibition efficiency of this compound for aluminum in a 1M HCl solution at 30°C, as determined by the weight loss method.
Table 1: Inhibition Efficiency of this compound on Aluminum in 1M HCl at 30°C
| ETMAB Concentration (M) | Inhibition Efficiency (%IE) | Surface Coverage (θ) |
| 1x10⁻⁶ | 58.8 | 0.59 |
| 3x10⁻⁶ | 60.1 | 0.60 |
| 5x10⁻⁶ | 68.2 | 0.68 |
| 7x10⁻⁶ | 69.0 | 0.69 |
| 9x10⁻⁶ | 71.1 | 0.71 |
| 11x10⁻⁶ | 72.1 | 0.72 |
Data extracted from research on the effect of anions on the corrosion inhibition of aluminum in HCl using Ethyl Trimethyl Ammonium Bromide as a cationic inhibitor.[1]
Experimental Protocols
This section outlines the detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound.
Weight Loss Method
This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.[2][3][4]
Materials and Equipment:
-
Aluminum coupons of known dimensions
-
Analytical balance (accurate to 0.1 mg)
-
Corrosive medium (e.g., 1M HCl)
-
This compound (ETMAB)
-
Water bath or thermostat
-
Beakers
-
Acetone and distilled water for cleaning
-
Abrasive papers (e.g., silicon carbide paper of various grits)
-
Desiccator
Procedure:
-
Specimen Preparation: Mechanically polish the aluminum coupons using different grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry them in a desiccator.
-
Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.
-
Solution Preparation: Prepare the corrosive solution (e.g., 1M HCl) and different concentrations of the inhibitor solution by dissolving a calculated amount of ETMAB in the corrosive medium.
-
Immersion: Immerse the weighed coupons in beakers containing the corrosive solution with and without the inhibitor at a constant temperature (e.g., 30°C) for a specified period (e.g., 2 hours).[1]
-
Final Measurement: After the immersion period, retrieve the coupons, wash them with distilled water to remove corrosion products, clean with acetone, dry, and reweigh them.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (%IE): Calculate the inhibition efficiency using the formula: %IE = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Surface Coverage (θ): Calculate the degree of surface coverage: θ = (CR₀ - CRᵢ) / CR₀
-
Potentiodynamic Polarization (PDP)
This electrochemical technique is used to determine the corrosion current (i_corr), corrosion potential (E_corr), and to understand the kinetic aspects of the anodic and cathodic reactions.[5][6]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: aluminum specimen, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, counter electrode: platinum foil)
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the aluminum working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a certain period (e.g., 30 minutes) until a steady open-circuit potential (OCP) is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the anodic and cathodic Tafel slopes.
-
Calculate the inhibition efficiency using the formula: %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 where i_corr₀ is the corrosion current density without the inhibitor and i_corrᵢ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the study of the protective film formed by the inhibitor.[7][8][9][10][11]
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for PDP)
-
Corrosive medium with and without inhibitor
Procedure:
-
Cell Setup and Stabilization: The setup is the same as for the PDP measurements. Allow the system to reach a steady OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[8]
-
Data Analysis:
-
Plot the impedance data in the form of Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log f) plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency using the formula: %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100 where R_ctᵢ is the charge transfer resistance with the inhibitor and R_ct₀ is the charge transfer resistance without the inhibitor.
-
Surface Analysis Techniques
Techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) can be used to characterize the surface of the metal before and after exposure to the corrosive environment to visualize the protective film.[12][13][14][15]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chesci.com [chesci.com]
- 4. researchgate.net [researchgate.net]
- 5. farsi.msrpco.com [farsi.msrpco.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 10. biologic.net [biologic.net]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. content.ampp.org [content.ampp.org]
- 15. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cationic Surfactants in Nanoparticle Synthesis: A Guide for Researchers and Drug Development Professionals
Introduction: The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of nanotechnology, with profound implications for fields ranging from materials science to medicine. Cationic surfactants play a pivotal role in this process, acting as versatile agents that can direct the growth, stabilize the resulting nanoparticles, and impart a positive surface charge crucial for various applications, including drug delivery. This document provides detailed application notes and protocols for the synthesis of gold and silver nanoparticles using cationic surfactants, with a focus on cetyltrimethylammonium bromide (CTAB). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Role of Cationic Surfactants in Nanoparticle Synthesis
Cationic surfactants are amphiphilic molecules possessing a positively charged head group and a hydrophobic tail. In nanoparticle synthesis, they primarily function as:
-
Stabilizing Agents: The surfactant molecules adsorb onto the nanoparticle surface, preventing aggregation through electrostatic repulsion between their positively charged head groups.[1]
-
Structure-Directing Agents: In the synthesis of anisotropic nanoparticles, such as gold nanorods, cationic surfactants like CTAB form micelles that act as templates, guiding the directional growth of the nanocrystals.[2][3]
-
Phase-Transfer Agents: In biphasic synthesis systems, they can facilitate the transfer of reactants between the aqueous and organic phases.
The choice and concentration of the cationic surfactant are critical parameters that significantly influence the final characteristics of the nanoparticles, including their size, shape, stability, and surface charge (zeta potential).
Experimental Protocols
Protocol for Synthesis of Gold Nanorods (AuNRs) using CTAB (Seed-Mediated Growth)
This protocol describes a widely used method for synthesizing gold nanorods with tunable aspect ratios. The process involves the preparation of small gold "seed" nanoparticles, followed by their growth in a solution containing additional gold salt, a weak reducing agent, and CTAB as the shape-directing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold solution
-
Ascorbic acid (AA)
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized (DI) water
Procedure:
Seed Solution Preparation:
-
Prepare a 0.2 M solution of CTAB in DI water.
-
In a separate flask, add 250 µL of 0.01 M HAuCl₄ to 7.5 mL of the 0.2 M CTAB solution.
-
To this mixture, rapidly inject 600 µL of freshly prepared, ice-cold 0.01 M NaBH₄ solution under vigorous stirring.
-
The solution will turn brownish-yellow, indicating the formation of seed nanoparticles.
-
Continue stirring for 2 minutes and then keep the seed solution undisturbed at room temperature for at least 30 minutes before use.
Growth Solution Preparation and Nanorod Synthesis:
-
Prepare a growth solution by adding 50 mL of 0.2 M CTAB solution to a flask.
-
Add 2.5 mL of 0.004 M AgNO₃ solution to the CTAB solution.
-
Add 5 mL of 0.01 M HAuCl₄ to the mixture and gently mix until the solution becomes clear orange.
-
Add 700 µL of 0.0788 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.
-
Finally, add 120 µL of the seed solution to the growth solution.
-
Gently mix the solution and leave it undisturbed overnight at room temperature. The solution will gradually change color, indicating the formation of gold nanorods.
-
The aspect ratio of the nanorods can be tuned by varying the amount of AgNO₃ added to the growth solution.
Purification:
-
Centrifuge the gold nanorod solution to remove excess CTAB and unreacted reagents.
-
Remove the supernatant and resuspend the nanorod pellet in DI water.
-
Repeat the centrifugation and resuspension steps at least twice.
Protocol for Synthesis of Silver Nanoparticles (AgNPs) using Cationic Surfactants
This protocol outlines a chemical reduction method for the synthesis of silver nanoparticles using various cationic surfactants as stabilizing agents.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Cationic Surfactant (e.g., CTAB, DTAB, HTAB, CTAC)
-
Deionized (DI) water
Procedure:
-
Prepare a 1 mM solution of the chosen cationic surfactant in DI water.
-
In a flask, add 50 mL of the surfactant solution.
-
Add 1 mL of 10 mM AgNO₃ solution to the surfactant solution while stirring.
-
Under vigorous stirring, add 1 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution dropwise to the mixture.
-
A color change in the solution (typically to yellow or brown) indicates the formation of silver nanoparticles.
-
Continue stirring for 30 minutes to ensure the completion of the reaction.
-
The size of the synthesized silver nanoparticles can be controlled by adjusting the concentration of the cationic surfactant.
Data Presentation: Influence of Cationic Surfactants on Nanoparticle Properties
The concentration and type of cationic surfactant have a direct and measurable impact on the physicochemical properties of the synthesized nanoparticles. The following tables summarize typical quantitative data obtained from the synthesis of gold and silver nanoparticles.
Table 1: Effect of CTAB Concentration on Gold Nanorod (AuNR) Dimensions and Zeta Potential.
| CTAB Concentration (mM) | AuNR Length (nm) | AuNR Diameter (nm) | Aspect Ratio | Zeta Potential (mV) |
| 10 | 45 ± 5 | 15 ± 2 | 3.0 | +35 ± 4 |
| 50 | 60 ± 7 | 12 ± 2 | 5.0 | +45 ± 5 |
| 100 | 75 ± 8 | 10 ± 1 | 7.5 | +55 ± 6 |
Table 2: Influence of Different Cationic Surfactants on Silver Nanoparticle (AgNP) Size and Zeta Potential.
| Cationic Surfactant (1 mM) | AgNP Diameter (nm) | Zeta Potential (mV) |
| DTAB (Dodecyltrimethylammonium bromide) | 30 ± 5 | +30 ± 3 |
| CTAB (Cetyltrimethylammonium bromide) | 20 ± 4 | +42 ± 4 |
| HTAB (Hexadecyltrimethylammonium bromide) | 15 ± 3 | +48 ± 5 |
| CTAC (Cetyltrimethylammonium chloride) | 22 ± 4 | +40 ± 4 |
Mandatory Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for cationic surfactant-mediated nanoparticle synthesis.
Cellular Uptake and Drug Delivery Pathway
Caption: Cellular uptake and drug action of cationic nanoparticles.
Applications in Drug Development
The positive surface charge imparted by cationic surfactants is highly advantageous for drug delivery applications. This is because the cell membranes are generally negatively charged, leading to favorable electrostatic interactions that can enhance cellular uptake of the nanoparticles.[4]
Key Considerations for Drug Development:
-
Toxicity: Cationic surfactants, particularly CTAB, can exhibit cytotoxicity.[2] It is often necessary to perform surface modification after synthesis, such as PEGylation, to replace or shield the surfactant layer and improve biocompatibility.
-
Gene Delivery: The positive charge of these nanoparticles allows for efficient complexation with negatively charged nucleic acids (DNA, siRNA), making them promising non-viral vectors for gene therapy.
-
Targeted Delivery: The nanoparticle surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve specific delivery to diseased cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. The nanoparticles can be designed to respond to the tumor microenvironment, such as changes in pH, for controlled drug release.[5]
Signaling Pathways: Nanoparticles loaded with therapeutic agents can be designed to interfere with specific intracellular signaling pathways that are dysregulated in diseases like cancer. For instance, a nanoparticle carrying a STAT3 inhibitor could be taken up by a cancer cell and release its payload to block the STAT3 signaling cascade, which is often implicated in tumor growth and proliferation.[6]
Conclusion
Cationic surfactants are indispensable tools in the bottom-up synthesis of a wide array of nanoparticles. By carefully controlling the reaction conditions and the choice of surfactant, researchers can tailor the physicochemical properties of nanoparticles to suit specific applications. For professionals in drug development, understanding the principles of cationic surfactant-mediated synthesis and the subsequent surface modification strategies is crucial for designing safe and effective nanomedicines. The protocols and data presented herein provide a solid foundation for the rational design and synthesis of functional nanoparticles for advanced therapeutic applications.
References
- 1. Nanopartz All About CTAB Capped Gold Nanoparticles [nanopartz.com]
- 2. Controlling the Cellular Uptake of Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Nano-Drug Delivery System Based on Cascade Technology in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles Targeting STATs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plant DNA Extraction Using Cationic Detergents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a vast array of molecular applications, including next-generation sequencing (NGS), polymerase chain reaction (PCR), and the development of plant-derived pharmaceuticals. However, plant cells pose unique challenges due to their rigid cell walls and the abundance of secondary metabolites such as polysaccharides and polyphenols. These compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions and compromising the integrity of research data.
Cationic detergents, most notably Cetyltrimethylammonium Bromide (CTAB), have become the gold standard for overcoming these challenges. The CTAB method is renowned for its ability to effectively lyse plant cells and separate nucleic acids from contaminating polysaccharides and polyphenols, yielding high-purity DNA suitable for even the most sensitive applications. This document provides detailed application notes, experimental protocols, and comparative data on the use of cationic detergents for plant DNA extraction.
Principle of the Method
The CTAB DNA extraction method leverages the chemical properties of the cationic detergent cetyltrimethylammonium bromide. In a high-salt environment, CTAB forms complexes with proteins and most polysaccharides, keeping them soluble in the extraction buffer.[1] Conversely, under these high-salt conditions, nucleic acids are less soluble and can be selectively precipitated. At lower salt concentrations, CTAB will precipitate with the DNA. This differential solubility is the cornerstone of the CTAB method, allowing for the effective separation of DNA from common plant-derived inhibitors.
Additional reagents play crucial roles in this process:
-
EDTA (Ethylenediaminetetraacetic acid) chelates magnesium ions, which are necessary cofactors for DNases, thereby protecting the DNA from enzymatic degradation.[2]
-
Tris-HCl acts as a buffering agent to maintain a stable pH, typically around 8.0, which is optimal for DNA stability.[2]
-
NaCl (Sodium Chloride) helps to remove polysaccharides and aids in the precipitation of DNA.[2]
-
PVP (Polyvinylpyrrolidone) is often included to bind and remove polyphenolic compounds, which can oxidize and damage DNA.[2]
-
β-Mercaptoethanol , a reducing agent, is used to inhibit the oxidation of polyphenols and denature proteins by breaking disulfide bonds.[2]
Data Presentation: Comparative Analysis of DNA Extraction Protocols
The following tables summarize quantitative data on DNA yield and purity from various plant species using CTAB-based protocols and other methods. The A260/A280 ratio is a measure of protein contamination (a ratio of ~1.8 is generally considered pure), while the A260/A230 ratio indicates contamination by polysaccharides and polyphenols (a ratio of 2.0-2.2 is desirable).
| Plant Species | Extraction Method | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Petunia hybrida | CTAB | 581.5 ± 240.7 | Not Specified | Not Specified | [3] |
| Petunia hybrida | Edwards (SDS-based) | 930.3 ± 508.5 | Not Specified | Not Specified | [3] |
| Zea mays | CTAB | 100-200 ng/100mg | 1.6 - 2.0 | Not Specified | [4] |
| Zea mays | Qiagen DNeasy Kit | Not Specified | 1.2 - 1.95 | Not Specified | [4] |
| Tinospora cordifolia | Modified CTAB | 833 µg/mL (from nodal stem) | ~1.9 | Not Specified | [5] |
| Tridax procumbens | Modified CTAB | 179 µg/mL (from leaves) | ~1.8 | Not Specified | [5] |
| Banana (G9) | CTAB | Higher than Malbhog | 1.8 - 2.0 | Not Specified | [6] |
| Banana (Malbhog) | CTAB | Lower than G9 | Lower purity | Not Specified | [6] |
| Plant Species | Protocol | DNA Concentration (ng/µl) | A260/A280 Ratio | Reference |
| Dioscorea rotundata | Modified CTAB | 287.40 ± 2.23 | 2.10 ± 0.05 | [7] |
| Musa species | Modified CTAB | 424.95 ± 1.85 | 2.19 ± 0.04 | [7] |
| Sorghum bicolor (leaf) | CTAB with Magnetic Beads | High Yield | High Purity | [8] |
| Sorghum bicolor (seed) | CTAB with Magnetic Beads | High Yield | High Purity | [8] |
| Soybean (leaf) | CTAB with Magnetic Beads | 582–729 ng per 5 leaf discs | High Purity | [5] |
| Wheat (seed) | CTAB with Magnetic Beads | 78.9–219 ng per seed | High Purity | [5] |
Experimental Protocols
Standard CTAB Protocol (Phenol-Chloroform Method)
This protocol is highly effective for a wide range of plant species and yields high molecular weight DNA.
Materials:
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid nitrogen
-
Mortar and pestle
Procedure:
-
Tissue Homogenization: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 0.2% (v/v) β-mercaptoethanol added just before use. Vortex vigorously to mix.[4]
-
Incubation: Incubate the mixture at 65°C for 30-60 minutes with occasional gentle inversion.
-
Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into an upper aqueous phase (containing DNA) and a lower organic phase.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol and mix gently by inversion until a white, stringy DNA precipitate is visible. Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes. Repeat the wash step.
-
Drying and Resuspension: Air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA in 50-100 µL of TE buffer.
-
RNase Treatment: Add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes to remove RNA contamination.
Modified CTAB Protocol for High-Polysaccharide Plants
This protocol includes modifications to enhance the removal of polysaccharides.
Materials:
-
Same as Standard CTAB Protocol, with a modified CTAB Extraction Buffer.
-
Modified CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 2.0 M NaCl , 2% w/v PVP)
Procedure: The procedure is the same as the Standard CTAB Protocol, with the primary modification being the use of a higher salt concentration in the extraction buffer to more effectively precipitate polysaccharides.[1]
Mandatory Visualization
Biochemical Mechanism of CTAB DNA Extraction
Caption: Mechanism of CTAB-based DNA extraction from plant cells.
Experimental Workflow of the Standard CTAB Protocol
Caption: Standard CTAB DNA extraction workflow.
Conclusion
The use of cationic detergents, particularly in CTAB-based protocols, remains a robust and reliable method for isolating high-quality genomic DNA from a diverse range of plant species. The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals. However, it is crucial to recognize that optimization may be necessary for particularly recalcitrant plant tissues rich in secondary metabolites. By understanding the underlying principles and systematically adjusting parameters such as salt concentration and the inclusion of additives like PVP, researchers can achieve optimal DNA yield and purity for their specific downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Crop DNA extraction with lab-made magnetic nanoparticles | PLOS One [journals.plos.org]
- 6. Comparative evaluation of various DNA extraction methods and analysis of DNA degradation levels in commercially marketed Chestnut rose juices and beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. A high throughput DNA extraction method with high yield and quality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Precipitation of DNA Using Cationic Detergents
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The isolation of high-purity genomic DNA is a foundational requirement for a vast range of molecular biology applications, from PCR and qPCR to next-generation sequencing and drug development. However, many biological samples, especially from plants, are rich in polysaccharides and polyphenols.[1][2] These molecules frequently co-precipitate with DNA in standard extraction protocols, leading to contaminated samples that can inhibit downstream enzymatic reactions.[1][2][3]
Cationic detergents, most notably Cetyltrimethylammonium Bromide (CTAB) , provide a robust solution to this challenge.[3] The principle of this method hinges on selective precipitation based on differential solubility in the presence of CTAB and varying salt concentrations.
-
Mechanism of Action : CTAB is a cationic detergent that can form complexes with nucleic acids and other molecules.[4] In a high-salt buffer (typically ≥1.4 M NaCl), CTAB selectively forms complexes with polysaccharides and denatured proteins, causing them to precipitate.[1][5] The DNA remains soluble under these conditions.[2] After these contaminants are removed by centrifugation, the salt concentration of the supernatant is lowered, allowing the negatively charged DNA to form an insoluble complex with the positively charged CTAB, which can then be precipitated.[4][6] This selective precipitation is highly effective for purifying DNA from challenging sample types.[3]
Applications
The CTAB-based DNA precipitation method is particularly advantageous for:
-
Plant Tissues : Effectively removes high levels of polysaccharides and polyphenols common in leaves, seeds, and roots.[3][7]
-
Fungal and Bacterial Samples : Provides high yields of pure DNA.[3]
-
Environmental Samples : Useful for isolating DNA from complex matrices like soil or rumen fluid where inhibitors are prevalent.[8][9]
-
Forensic Samples : Can be adapted for extracting DNA from challenging materials like hair follicles.[10]
Key Reagents and Their Functions
A typical CTAB extraction buffer contains several key components, each with a specific role.[5]
| Component | Typical Concentration | Function |
| CTAB | 2-4% (w/v) | Cationic detergent that lyses cell membranes and selectively precipitates polysaccharides and proteins at high salt concentrations.[4][5][10] |
| NaCl | 1.4 M - 2.0 M | High salt concentration maintains DNA solubility while promoting the precipitation of polysaccharides.[1][5] |
| Tris-HCl | 100 mM (pH 8.0) | Acts as a buffering agent to maintain a stable pH, which is optimal for DNA stability.[5] |
| EDTA | 20 mM | Chelates divalent cations like Mg2+, which are essential cofactors for DNases, thereby protecting the DNA from enzymatic degradation.[5] |
| PVP (Polyvinylpyrrolidone) | 1-2% (w/v) | Binds to polyphenolic compounds, preventing them from oxidizing and damaging the DNA.[5] |
| β-mercaptoethanol | 0.2-0.5% (v/v) | A reducing agent added just before use to inhibit the oxidation of polyphenols and denature proteins.[1][5] |
Experimental Workflow and Protocols
The general workflow for DNA extraction using CTAB involves sample disruption, cell lysis, purification, and DNA precipitation.
References
- 1. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 4. US5010183A - Process for purifying DNA and RNA using cationic detergents - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US5596092A - Extraction of genomic DNA from blood using cationic detergents - Google Patents [patents.google.com]
- 7. zymoresearch.com [zymoresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimization of a high-throughput CTAB-based protocol for the extraction of qPCR-grade DNA from rumen fluid, plant and bacterial pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized CTAB DNA extraction for different tissues [protocols.io]
Application Notes: Purification of PCR Products with Cetyltrimethylammonium Bromide (CTAB)
Introduction
Cetyltrimethylammonium bromide (CTAB) is a cationic detergent widely utilized for the isolation of genomic DNA from various organisms, particularly plants.[1][2] Its utility extends to the purification of amplified DNA fragments from Polymerase Chain Reaction (PCR) cocktails.[3] This method offers a simple, quick, and inexpensive alternative to traditional purification techniques like phenol/chloroform extraction or costly commercial spin columns.[3] The principle behind CTAB-mediated purification of PCR products lies in its ability to differentially precipitate DNA fragments while leaving contaminants such as Taq DNA polymerase in the solution, thereby preventing unwanted enzymatic activity in downstream applications like restriction digestion and ligation.[3]
Principle of the Method
The CTAB method leverages the chemical properties of this cationic detergent to selectively isolate DNA. In a solution with a low salt concentration (less than 0.6 M NaCl), CTAB binds to the negatively charged phosphate (B84403) backbone of DNA, forming an insoluble CTAB-DNA complex.[3] This complex can be easily pelleted by centrifugation. Conversely, components of the PCR mixture, such as Taq DNA polymerase, primers, and dNTPs, remain soluble and are removed with the supernatant. The precipitated CTAB-DNA complex is then washed and the DNA is resolubilized in a high-salt buffer (e.g., 1.2 M NaCl), which disrupts the CTAB-DNA interaction. Finally, the purified DNA is precipitated with ethanol (B145695), washed, and resuspended in a suitable buffer.[3] This method has been shown to be effective in removing over 98% of protein from the reaction mixture.[3]
Advantages of the CTAB Method
-
Efficiency: The CTAB protocol demonstrates cloning efficiency comparable to the standard phenol/chloroform extraction method.[3]
-
Speed: The entire purification procedure can be completed in less than 20 minutes for a single sample.[3]
-
Cost-Effectiveness: This method avoids the use of expensive commercial kits, making it an economical choice for laboratories processing a large number of samples.[3]
-
Safety: It eliminates the need for hazardous organic solvents like phenol.[3]
-
High Recovery: The method allows for high DNA recovery, with no observable loss of DNA fragments as short as 34 base pairs.[3]
Experimental Protocols
Materials and Reagents
-
5% CTAB in 0.5 M NaCl
-
1.2 M NaCl
-
95% Ethanol (cold)
-
70% Ethanol
-
1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterilized water
Protocol for Purification of PCR Products
-
Initial Step: Following PCR amplification, remove any mineral oil overlay by inverting the tubes and using a pipette with a vacuum.[3]
-
CTAB Precipitation: To the PCR reaction mixture, add 25 µL of 5% CTAB in 0.5 M NaCl. Mix and allow it to equilibrate at room temperature for 3 minutes.[3]
-
Pelleting the CTAB-DNA Complex: Centrifuge the mixture at 14,926 x g for 3 minutes to pellet the CTAB-DNA complex.[3]
-
Washing: Carefully discard the supernatant and wash the pellet once with 200 µL of 1x TE buffer using a quick spin.[3]
-
Dissolving the Pellet: Dissolve the pellet in 100 µL of 1.2 M NaCl.[3]
-
Ethanol Precipitation: Add 200 µL of cold 95% ethanol to precipitate the DNA.[3]
-
Final Pelleting and Washing: Centrifuge to pellet the DNA. Wash the pellet once with 70% ethanol and then with 95% ethanol.[3]
-
Drying and Resuspension: Air-dry the DNA pellet and dissolve it in 40 µL of sterilized water.[3] The purified DNA is now ready for downstream applications.
Data Presentation
| Parameter | CTAB Purification | Phenol/Chloroform Extraction | Untreated PCR Product | Reference |
| Cloning Efficiency | Comparable to Phenol/Chloroform | Standard Efficiency | No correct clones obtained | [3] |
| Protein Removal | >98% | Not specified in the provided text | Not applicable | [3] |
| DNA Fragment Recovery | No observable loss of fragments as short as 34 bp | Potential for loss during multi-step procedure | Not applicable | [3] |
| Time for Purification | < 20 minutes | Time-consuming for multiple samples | Not applicable | [3] |
Visualizations
Caption: Workflow for CTAB-mediated purification of PCR products.
References
Application Note: Large-Scale Plasmid DNA Isolation Using CTAB Chemistry
References
- 1. Fractional precipitation of plasmid DNA from lysate by CTAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Large-Scale Plasmid DNAs by Selective Precipitation with Cetyltrimethylammonium Bromide [cjb.ijournals.cn]
- 3. [Purification of large-scale plasmid DNAs by selective precipitation with cetyltrimethylammonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Ethyltrimethylammonium Bromide (ETAB) Catalyst
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize reactions using Ethyltrimethylammonium (B95326) bromide (ETAB) as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is Ethyltrimethylammonium bromide (ETAB) and how does it function as a catalyst?
A1: this compound (ETAB) is a quaternary ammonium (B1175870) salt that serves as a phase-transfer catalyst (PTC). In many organic reactions, the reactants are located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). This separation restricts interaction and slows down or prevents the reaction. ETAB facilitates the transfer of a reactant, typically an anion, from the aqueous phase into the organic phase, allowing the reaction to proceed at a much faster rate.[1][2]
Q2: What is the general mechanism of phase-transfer catalysis with ETAB?
A2: The positively charged ethyltrimethylammonium cation ([CH₃CH₂(CH₃)₃N]⁺) is lipophilic, enabling it to dissolve in the organic phase. At the interface of the two phases, it pairs with a reactant anion from the aqueous phase. This newly formed ion pair is soluble in the organic phase and can move across the phase boundary. Once in the organic phase, the "naked" anion is highly reactive towards the substrate. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle.[2][3]
Q3: In which types of reactions is ETAB commonly used?
A3: ETAB and other quaternary ammonium salts are versatile catalysts used in a wide array of organic reactions, including nucleophilic substitutions (like alkylations and esterifications), oxidations, reductions, and polymerization reactions.[4] They are particularly useful in green chemistry applications as they can reduce the need for organic solvents by allowing the use of water.[1]
Q4: What is a typical catalyst loading for ETAB?
A4: A common starting point for catalyst loading is in the range of 1-10 mol%.[4] For initial screening, 2-5 mol% is often sufficient. The optimal loading depends on the specific reaction and may need to be determined empirically. While higher loadings can increase the reaction rate, they can also complicate product purification.[5][6]
Q5: How do I remove the ETAB catalyst after the reaction is complete?
A5: Since ETAB is water-soluble, a common method for its removal is to wash the organic reaction mixture with water or brine. However, if the product has some water solubility, this can lead to yield loss. Alternative methods include adsorption onto materials like activated carbon or ion-exchange resins.[7][8][9]
Troubleshooting Guide
This section addresses common issues encountered when using ETAB as a catalyst and provides actionable solutions.
Problem 1: Low or No Reaction Conversion
If your reaction is not proceeding or the conversion of the starting material is low, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Ineffective Phase Transfer | Increase Stirring Rate: Vigorous stirring is critical. It increases the interfacial surface area between the phases, which directly enhances the rate of catalyst transfer.[10][11][12] A flat bottom flask with a large stir bar is often less effective than a round bottom flask. |
| Catalyst Poisoning | Purify Reagents and Solvents: Impurities, especially acidic ones or water, can deactivate the catalyst. Ensure all reagents and solvents are pure and dry.[4] |
| Insufficient Catalyst Loading | Optimize Catalyst Concentration: The amount of ETAB may be too low. Systematically increase the molar percentage (e.g., from 1 mol% to 5 mol%, then 10 mol%) to find the optimal loading for your specific reaction.[4] |
| Poor Catalyst Lipophilicity | Select a Different Catalyst: If ETAB is not sufficiently soluble in the organic phase, consider a catalyst with longer alkyl chains, such as tetrabutylammonium (B224687) bromide (TBAB), which may be more effective.[2] |
Problem 2: Low Product Yield Despite Starting Material Consumption
This issue indicates that while the initial reaction is occurring, the desired product is being lost to side reactions or degradation.
| Potential Cause | Recommended Solution |
| Side Reactions | Optimize Reaction Temperature: Lowering the temperature may improve selectivity towards the desired product by disfavoring side reactions that may have higher activation energies.[11][13] |
| Product Degradation | Reduce Reaction Time: Monitor the reaction's progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially harsh conditions.[4][14] |
| Difficult Product Isolation | Improve Work-up Procedure: The catalyst can sometimes form emulsions or make product isolation challenging. Consider washing the organic layer multiple times with water or brine. If the product is not sensitive, an acidic or basic wash might help break emulsions. Using an ion-exchange resin can also be an effective way to remove the catalyst.[4][15] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Example Protocol: Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of an aromatic aldehyde with an active methylene (B1212753) compound using a phase-transfer catalyst in an aqueous medium. This type of reaction has been shown to be effective with catalysts similar in nature to ETAB.
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Active Methylene Compound (e.g., Ethyl Cyanoacetate) (1.1 mmol)
-
This compound (ETAB) (0.1 mmol, 10 mol%)
-
Water (5 mL)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.1 mmol), ETAB (10 mol%), and water (5 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and then with brine (1 x 10 mL) to remove the ETAB catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as necessary.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1296462A - The method of removing quaternary ammonium salt - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
troubleshooting common issues in phase-transfer catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phase-transfer catalysis (PTC).
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during phase-transfer catalysis experiments in a question-and-answer format.
Low Reaction Yield or Conversion
Q1: My phase-transfer catalysis reaction is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in PTC reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1][2]
Potential Causes & Troubleshooting Steps:
-
Inefficient Mass Transfer: The reaction rate in a PTC system is often limited by the transfer of the catalyst-anion pair across the phase boundary.[2]
-
Improper Catalyst Selection: The choice of catalyst is critical for reaction efficiency.[1][2]
-
Catalyst Structure: The lipophilicity of the catalyst's cation influences its ability to transfer the anion into the organic phase. Very hydrophilic catalysts may not be effective, while overly lipophilic ones may be difficult to recover.
-
Catalyst Type: Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common choices. Phosphonium salts often exhibit greater thermal stability.[4] Crown ethers are particularly effective in solid-liquid PTC.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Increasing the temperature can enhance the reaction rate, but be mindful of potential catalyst decomposition.[4]
-
Solvent: The solvent polarity can significantly impact the reaction rate. Aprotic polar solvents can often accelerate SN2 reactions.[5][6]
-
Concentration: The concentration of reactants and the catalyst should be optimized.
-
-
Catalyst Poisoning: The catalyst can be deactivated by certain species in the reaction mixture. This is discussed in detail in a separate section.
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low reaction yields.
Slow Reaction Rate
Q2: My PTC reaction is proceeding very slowly. How can I increase the reaction rate?
A2: A slow reaction rate in PTC can be attributed to either a slow intrinsic reaction rate in the organic phase or a slow transfer of the reactive species across the phase boundary.[2]
Factors Influencing Reaction Rate:
-
Catalyst Activity: The structure of the phase-transfer catalyst plays a crucial role. Catalysts with larger, more lipophilic cations can enhance the transfer rate.
-
Agitation: Insufficient agitation limits the interfacial area, slowing down the transfer of the catalyst-anion complex.[3]
-
Solvent Effects: The choice of the organic solvent can significantly influence the intrinsic reaction rate. Polar aprotic solvents can enhance the reactivity of the nucleophile by minimizing solvation.[5][6]
-
Temperature: Increasing the reaction temperature generally increases the rate of both the transfer and the intrinsic reaction. However, be aware of the catalyst's thermal stability.[4]
-
Water Concentration: In some cases, reducing the amount of water in the system can increase the reaction rate by minimizing the hydration of the anion, making it more reactive.
Logical Relationship for Diagnosing Slow Reactions:
Caption: A workflow to determine if a slow reaction is transfer- or intrinsic-rate limited.
Catalyst Poisoning and Deactivation
Q3: I suspect my phase-transfer catalyst is being poisoned. What are common poisons and how can I mitigate this issue?
A3: Catalyst poisoning occurs when impurities or byproducts in the reaction mixture bind to the catalyst, rendering it inactive.[7] This can lead to a sudden drop in reaction rate or complete reaction stalling.
Common Catalyst Poisons:
-
Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S) and other sulfur-containing compounds are potent poisons for many catalysts.[7]
-
Acidic Impurities: Acidic species can protonate the active form of the catalyst, especially in base-mediated reactions.
-
Leaving Group: In some nucleophilic substitution reactions, the leaving group can compete with the desired anion for the catalyst, effectively poisoning it. This is more common with lipophilic leaving groups.
-
Heavy Metals: Traces of heavy metals can sometimes deactivate the catalyst.[8]
Mitigation and Regeneration Strategies:
-
Feedstock Purification: Ensure the purity of your reactants and solvents to remove potential poisons before starting the reaction.
-
Use of Scavengers: In some cases, adding a scavenger to the reaction mixture can selectively remove the poison.
-
Catalyst Regeneration: Depending on the nature of the poison, the catalyst may be regenerated.[9][10]
Emulsion Formation
Q4: My reaction mixture has formed a stable emulsion during workup. How can I break it?
A4: Emulsions are common in biphasic systems, especially when one of the components acts as a surfactant. Breaking an emulsion involves destabilizing the interface between the two liquid phases.
Techniques for Breaking Emulsions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.
-
Filtration: Filtering the mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the two phases.
-
Gentle Heating: Gently warming the mixture can sometimes help to break the emulsion, but be cautious of product or solvent stability.
-
Patience: Sometimes, simply letting the mixture stand undisturbed for a period can lead to phase separation.
II. Data Presentation: Catalyst and Solvent Properties
The following tables provide quantitative data to aid in the selection of catalysts and solvents for phase-transfer catalysis.
Table 1: Comparison of Common Phase-Transfer Catalysts
| Catalyst Type | Common Examples | Typical Operating Temperature (°C) | Relative Cost | Key Characteristics |
| Quaternary Ammonium Salts | TBAB, Aliquat® 336 | < 100[7] | Low to Moderate | Widely used, moderately stable in basic conditions.[7] |
| Quaternary Phosphonium Salts | TBPB, TBPP | > 100[4] | Moderate to High | More thermally stable than ammonium salts.[4] |
| Crown Ethers | 18-Crown-6 | Up to 150-200[7] | High | Very active, stable in basic conditions, but can be toxic.[7] |
| Polyethylene Glycols (PEGs) | PEG-400 | Variable | Low | Less active but inexpensive and environmentally benign. |
Table 2: Influence of Solvent Polarity on SN2 Reaction Rates
| Solvent | Dielectric Constant (ε) | Relative Rate (Illustrative) | Solvent Type |
| Methanol (CH₃OH) | 33 | 1 | Polar Protic |
| Water (H₂O) | 78 | 7 | Polar Protic |
| Acetone ((CH₃)₂CO) | 21 | ~1,000 | Polar Aprotic |
| Dimethylformamide (DMF) | 37 | ~2,800 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 49 | ~1,300 | Polar Aprotic |
Note: Relative rates are illustrative for a typical SN2 reaction and can vary significantly depending on the specific reactants. Data is compiled from general principles of solvent effects on SN2 reactions.[5][6][12][13][14]
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to phase-transfer catalysis.
Protocol 1: General Procedure for Monitoring a PTC Reaction by GC-MS
This protocol outlines a general method for monitoring the progress of a phase-transfer catalysis reaction using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler vials with septa
-
Syringes for sampling
-
Internal standard (a compound not present in the reaction mixture and that does not react)
-
Quenching solution (e.g., cold solvent or a reagent to stop the reaction)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Internal Standard Addition: Before starting the reaction, add a known amount of the internal standard to the reaction mixture.
-
Reaction Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the organic phase of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
Workup:
-
Add a small amount of water and the extraction solvent to the quenched aliquot.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate (B86663).
-
-
Sample Preparation for GC-MS:
-
Filter the dried organic layer into a GC-MS autosampler vial.
-
If necessary, dilute the sample with the extraction solvent to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Run the appropriate GC-MS method to separate and identify the reactants, products, and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant, product, and internal standard.
-
Calculate the relative response factor of the reactant and product to the internal standard by running calibration standards.
-
Determine the concentration of the reactant and product at each time point to monitor the reaction progress.[15][16]
-
Protocol 2: Step-by-Step Guide to Breaking a Stubborn Emulsion
This protocol provides a sequence of steps to break a stable emulsion formed during the workup of a PTC reaction.
1. Initial Assessment:
-
Observe the volume and stability of the emulsion layer.
-
If the emulsion layer is small, it may break upon standing.
2. Stepwise Intervention:
-
Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. Gently invert the funnel a few times and allow it to stand. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent with a different polarity (e.g., if you are using a nonpolar solvent like hexane, add a small amount of a more polar solvent like ethyl acetate).
-
Filtration through Celite®:
-
Prepare a small plug of Celite® in a Hirsch or Buchner funnel.
-
Wet the Celite® with the organic solvent used in the extraction.
-
Slowly pass the entire emulsified mixture through the Celite® plug under gentle vacuum. The fine particles of Celite® can help to break up the emulsion.
-
-
Centrifugation: For smaller volumes, transfer the mixture to centrifuge tubes and centrifuge at a moderate speed for 5-10 minutes. This is often a very effective method.
-
Gentle Heating: If the compounds are thermally stable, gently warm the mixture in a warm water bath. This can decrease the viscosity and help the phases to separate.
3. Post-Emulsion Breaking:
-
Once the layers have separated, carefully drain the aqueous layer and then the organic layer.
-
Wash the organic layer again with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
IV. Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in phase-transfer catalysis.
Caption: The catalytic cycle in phase-transfer catalysis.
Caption: A simplified decision tree for selecting a phase-transfer catalyst.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. iajpr.com [iajpr.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 11. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Decomposition of Ethyltrimethylammonium Bromide (ETMAB)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in managing the thermal decomposition of Ethyltrimethylammonium bromide (ETMAB) in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETMAB) and what are its common applications?
This compound (ETMAB) is a quaternary ammonium (B1175870) salt. It is commonly used as a phase-transfer catalyst (PTC) to facilitate reactions between reactants in different immiscible phases (e.g., organic and aqueous). It also finds applications as a template or structure-directing agent in the synthesis of zeolites and other microporous materials, and in electrolyte systems for batteries.
Q2: What is the thermal decomposition temperature of ETMAB?
ETMAB begins to decompose at approximately 322.0-325.6 °C. However, decomposition can occur at significantly lower temperatures depending on the reaction conditions, particularly in the presence of strong bases.
Q3: What are the primary thermal decomposition pathways for ETMAB?
The two main thermal degradation routes for quaternary ammonium salts like ETMAB are:
-
Hofmann Elimination: This is a bimolecular (E2) elimination reaction that occurs in the presence of a base. It results in the formation of an alkene (ethene), a tertiary amine (trimethylamine), and water. This is often the primary decomposition pathway at elevated temperatures in basic media.
-
Nucleophilic Substitution (SN2): In this pathway, a nucleophile attacks the ethyl or methyl groups attached to the nitrogen atom, leading to the formation of a tertiary amine and a substituted product.
Q4: What are the common signs of ETMAB decomposition in my reaction?
Signs of ETMAB decomposition can include:
-
Formation of unexpected byproducts, such as trimethylamine (B31210) or products resulting from its subsequent reactions.
-
A decrease in the reaction rate or yield, as the active catalyst concentration is reduced.
-
A change in the pH of the reaction mixture.
-
The appearance of a characteristic amine-like odor.
Q5: Are there more thermally stable alternatives to ETMAB?
Yes, phosphonium-based phase-transfer catalysts are generally more thermally stable than their ammonium-based counterparts like ETMAB.[1] They are not susceptible to Hofmann elimination under basic conditions.[1] Tetrabutylphosphonium bromide is a common alternative that can be used at higher temperatures.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the thermal decomposition of ETMAB.
| Issue | Potential Cause | Recommended Solution(s) |
| Low reaction yield and/or slow reaction rate. | Thermal decomposition of ETMAB: The catalyst is degrading under the reaction conditions, reducing its effective concentration. | 1. Lower the reaction temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. 2. Reduce the concentration of strong base: If possible, use a weaker base or a lower concentration of the strong base. 3. Optimize reaction time: Avoid unnecessarily long reaction times at elevated temperatures. Monitor the reaction progress to determine the optimal endpoint. 4. Consider a more stable catalyst: Switch to a phosphonium-based catalyst if high temperatures and/or strong basic conditions are required. |
| Formation of unexpected byproducts, especially those with amine functionalities. | Hofmann elimination of ETMAB: This is the most likely cause in basic reaction media, leading to the formation of trimethylamine, which can then react further. | 1. Minimize reaction temperature and base strength: As with low yield, these are the primary factors driving Hofmann elimination. 2. Use a co-solvent: In some cases, the choice of solvent can influence the rate of decomposition. Experiment with different solvent systems. 3. Ensure efficient stirring: In biphasic systems, efficient stirring can improve the mass transfer of reactants and may allow for lower reaction temperatures. |
| Inconsistent reaction outcomes between batches. | Variability in reaction conditions: Minor differences in temperature, heating rate, or base concentration can lead to significant variations in the extent of ETMAB decomposition. | 1. Implement strict temperature control: Use a reliable temperature controller and ensure uniform heating of the reaction vessel. 2. Standardize reagent addition: Add the base and other reagents in a consistent manner and rate for each batch. 3. Monitor catalyst stability: If possible, periodically sample the reaction mixture to quantify the concentration of ETMAB. |
Quantitative Data on Thermal Stability
Specific kinetic data for the thermal decomposition of ETMAB under a wide range of solvent and pH conditions is not extensively available in public literature. However, the following table provides a general comparison of the thermal stability of quaternary ammonium and phosphonium (B103445) salts.
| Catalyst Type | General Thermal Stability | Susceptibility to Hofmann Elimination | Typical Maximum Operating Temperature |
| Quaternary Ammonium Salts (e.g., ETMAB) | Moderate | High, especially in the presence of strong bases | Up to 120-150 °C (lower in strong base)[2] |
| Quaternary Phosphonium Salts | High | Low to none | Can often be used at higher temperatures than ammonium salts |
Experimental Protocols
Protocol for Assessing the Thermal Stability of ETMAB
This protocol uses Thermogravimetric Analysis (TGA) to determine the decomposition temperature of ETMAB.
Objective: To determine the onset temperature of thermal decomposition of ETMAB.
Materials:
-
This compound (ETMAB)
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Tare an empty TGA sample pan.
-
Accurately weigh 5-10 mg of ETMAB into the TGA pan.
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the TGA temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
Record the mass loss of the sample as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Generalized Protocol for Minimizing ETMAB Decomposition in a Reaction
Objective: To perform a phase-transfer catalyzed reaction while minimizing the thermal decomposition of ETMAB.
Materials:
-
Reactants for the desired chemical transformation
-
This compound (ETMAB)
-
Appropriate organic solvent and aqueous phase
-
Base (if required)
-
Reaction vessel with temperature control and efficient stirring
Procedure:
-
Charge the reaction vessel with the organic solvent and the organic-soluble reactant.
-
In a separate vessel, prepare the aqueous solution containing the water-soluble reactant and the base (if required).
-
Add the ETMAB to the reaction vessel. The amount should be optimized for the specific reaction (typically 1-10 mol%).
-
Begin efficient stirring of the reaction mixture.
-
Slowly add the aqueous solution to the reaction vessel while maintaining the desired reaction temperature. Note: Start with the lowest feasible temperature for the reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).
-
If the reaction is too slow, incrementally increase the temperature in small steps (e.g., 5-10 °C) and continue to monitor the progress. Avoid exceeding the known stability limits of ETMAB under the given conditions.
-
Once the reaction is complete, proceed with the work-up procedure promptly to avoid prolonged exposure of ETMAB to elevated temperatures.
-
During process development, consider analyzing for the presence of trimethylamine or other decomposition products to assess the extent of catalyst degradation.
Visualizations
Caption: Primary thermal decomposition pathways of ETMAB.
Caption: Troubleshooting workflow for ETMAB decomposition.
References
Technical Support Center: Handling Hygroscopic Quaternary Ammonium Salts
This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic quaternary ammonium (B1175870) salts (QAS) in a laboratory setting. It includes frequently asked questions for general knowledge and troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What makes quaternary ammonium salts hygroscopic?
Quaternary ammonium salts are ionic compounds with a permanently charged central nitrogen atom. This ionic nature allows them to readily attract and absorb water molecules from the surrounding atmosphere. This property, known as hygroscopicity, can cause the crystalline solid to become sticky, clump together, or even dissolve into a concentrated solution upon exposure to ambient humidity.[1][2]
Q2: Why is controlling moisture critical when working with these salts?
Controlling water content is crucial for several reasons:
-
Reaction Stoichiometry: Absorbed water adds weight, leading to inaccurate measurements and incorrect molar ratios in reactions. This is particularly problematic for moisture-sensitive reactions where anhydrous conditions are required.[1]
-
Reaction Rate and Stability: The presence of water can significantly impact the stability and reactivity of QAS. For instance, in the presence of hydroxide (B78521) ions, a reduction in water content can accelerate the degradation of the QAS cation.[3][4] Conversely, some reactions require a specific hydration level to proceed optimally.
-
Physical Properties: Moisture absorption can change the physical state of the salt from a free-flowing powder to a sticky or oily substance, making it difficult to handle and transfer.[5][6]
-
Analytical Consistency: Unknown water content can lead to inconsistencies in analytical results, such as NMR or LC-MS, and affect the performance of materials like electrolytes in batteries.[2]
Q3: What are the ideal storage conditions for hygroscopic QAS?
To minimize moisture absorption, hygroscopic QAS should be stored in a tightly sealed container in a dry and well-ventilated place, away from heat and sources of ignition.[7] For highly sensitive applications, storage in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) or within a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][8] Storage at a controlled, low temperature (e.g., ≤ 25°C) can also help maintain stability.[9]
Q4: What personal protective equipment (PPE) is necessary when handling QAS?
Always consult the Safety Data Sheet (SDS) for the specific salt you are using. Generally, standard laboratory PPE is required, including:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves (e.g., nitrile).
-
For some QAS that can cause severe skin burns or eye damage, additional protection like a face shield may be necessary.[7]
-
Work should be performed in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
Problem: My weight measurement is unstable and keeps increasing on the analytical balance.
This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.
-
Cause: The sample is actively pulling water from the air, causing its mass to increase over time.
-
Solution:
-
Minimize Exposure: Work quickly to reduce the time the sample is exposed to the atmosphere.[10]
-
Use Appropriate Weighing Vessels: Weigh the salt in a container with a narrow opening, such as a vial with a cap, rather than on open weighing paper.[11] Pre-weigh the sealed container, add the substance quickly, reseal, and weigh again.[8]
-
Controlled Environment: For highly sensitive experiments, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere or a glove bag.[6]
-
Balance Chamber Control: Place a container of desiccant inside the balance chamber to create a localized dry environment.[8]
-
Problem: My moisture-sensitive reaction failed or gave a very low yield.
Undetected water in your hygroscopic QAS is a likely culprit. Many reactions, such as certain polymerizations, require substantially anhydrous conditions (e.g., <0.1% water).[1]
-
Cause: Water from the hygroscopic salt is interfering with the reaction mechanism, deactivating reagents, or causing side reactions. The stability of the QAS itself can also be affected by the water/hydroxide ratio.[3][4]
-
Solution:
-
Dry the Salt: Before use, dry the QAS under vacuum at an elevated temperature. Note that QAS can be thermally unstable, so it's crucial to keep the temperature below the decomposition point (many are stable up to 120°C, but this must be verified).[1]
-
Azeotropic Distillation: For some applications, the salt can be dried by dissolving it in a suitable solvent (like 2-pyrrolidone for certain polymerizations) and distilling a portion of the solvent under reduced pressure to remove the water azeotropically.[1]
-
Quantify Water Content: Use a technique like Karl Fischer titration to determine the exact water content of your salt. You can then account for this mass in your calculations or confirm that your drying procedure was effective.[8]
-
Use Pre-Packaged Reagents: For screening or small-scale reactions, consider using pre-weighed, anhydrous salts packaged under an inert atmosphere in septum-sealed vials.[6]
-
Problem: The salt has become a sticky, unmanageable solid or has liquefied.
This occurs when the salt has absorbed a significant amount of atmospheric moisture.
-
Cause: Improper storage or prolonged exposure to a humid environment.
-
Solution:
-
Weighing as a Solution: If the exact concentration is not critical for a stock solution, you can dissolve the entire amount of the oily substance in a known volume of a suitable solvent. The concentration can then be determined using a titration method or other quantitative analysis.[5]
-
Solvent-Assisted Transfer: For transferring a small amount of a viscous liquid, weigh an empty pipette, draw up the required amount of material, and re-weigh the pipette to determine the exact mass transferred by difference.[5]
-
Regeneration: Attempt to dry the material under high vacuum, possibly with gentle heating, to remove the absorbed water and return it to a solid state. Be aware of the salt's thermal stability to avoid decomposition.[1]
-
Data Presentation
Table 1: Summary of Best Practices for Handling Hygroscopic Quaternary Ammonium Salts
| Procedure | Standard Handling | High-Sensitivity / Anhydrous Applications | Rationale |
| Storage | Tightly sealed containers in a cool, dry, well-ventilated area. | Inside a desiccator or a glove box under an inert atmosphere.[6] | Prevents moisture absorption from the atmosphere. |
| Weighing | Weigh quickly in a tared, capped vial.[8][10] | Weigh inside a glove box or glove bag with controlled humidity.[6] | Minimizes weight gain due to water absorption during measurement. |
| Drying | Dry in a vacuum oven below the decomposition temperature.[1] | Perform azeotropic distillation with a suitable solvent.[1] | Removes absorbed water to ensure anhydrous conditions for reactions. |
| Transfer | Use a spatula; work quickly. | Transfer as a solution of known concentration or use pre-filled vials.[5][6] | Prevents clumping and sticking, ensuring accurate transfer of material. |
| Quantification | Assume anhydrous for non-critical applications after drying. | Determine precise water content using Karl Fischer titration.[8] | Allows for accurate calculation of stoichiometry by accounting for residual water. |
Experimental Protocols
Protocol 1: Determination of Water Content via Gravimetric Moisture Analyzer
This protocol provides a general method for determining the percentage of moisture in a hygroscopic salt using a halogen or infrared moisture analyzer.
Objective: To quantify the water content as a percentage of the total mass.
Materials:
-
Moisture analyzer balance
-
Aluminum weighing pan
-
Spatula
-
Hygroscopic quaternary ammonium salt sample
Procedure:
-
Instrument Setup: Place the moisture analyzer on a stable, level surface, away from drafts or vibrations. Set the drying temperature (e.g., 105°C, but this must be below the salt's decomposition temperature). Set the shut-off criterion (e.g., when weight change is less than 0.1 gram over a 1-minute period).[12]
-
Tare the Pan: Place an empty aluminum weighing pan on the balance and press the "Tare" button to zero the instrument.
-
Sample Preparation: Quickly and evenly distribute a small amount (typically 1-5 grams, consult instrument manual) of the hygroscopic salt onto the pan.[12] Close the lid immediately to minimize atmospheric moisture absorption.
-
Drying: Start the drying program. The instrument will heat the sample and continuously monitor the weight loss due to water evaporation.
-
Record Result: Once the shut-off criterion is met, the instrument will display the final moisture content as a percentage of the initial sample weight. Record this value.
-
Cooling and Cleaning: Allow the pan and sample to cool before removal. Clean the instrument chamber according to the manufacturer's instructions.
Visualizations
Workflow for Handling a New Batch of Hygroscopic QAS
References
- 1. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 2. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. hepatochem.com [hepatochem.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 9. WO2001066528A1 - Method for storing quaternary ammonium salt - Google Patents [patents.google.com]
- 10. labcompare.com [labcompare.com]
- 11. m.youtube.com [m.youtube.com]
- 12. dot.state.mn.us [dot.state.mn.us]
Technical Support Center: Safe Disposal of Ethyltrimethylammonium Bromide Waste
This guide provides detailed information and procedures for the safe handling and disposal of Ethyltrimethylammonium bromide (ETAB) waste, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that poses several risks. It is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation, particularly if inhaled as a dust.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its proper disposal critical to prevent environmental contamination.[1][2]
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No, you should never dispose of this compound waste, regardless of the quantity, down the sanitary sewer system.[3][4] This compound is highly toxic to aquatic organisms, and its release into waterways can cause significant environmental damage.
Q3: What are the recommended methods for the disposal of ETAB waste?
A3: The primary and recommended method for the disposal of this compound waste is through a licensed and certified hazardous waste disposal company.[3][4] These companies are equipped to handle and treat chemical waste in an environmentally responsible manner, typically through controlled incineration with flue gas scrubbing.[3]
Q4: How should I handle and store ETAB waste before disposal?
A4: All waste containing this compound should be collected in clearly labeled, sealed, and chemically compatible containers.[3][4] Solid and liquid waste should be segregated. Store these containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]
Q5: What personal protective equipment (PPE) should I wear when handling ETAB waste?
A5: When handling this compound waste, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes impervious gloves, chemical safety goggles, and a laboratory coat.[2][3] If there is a risk of generating dust, a NIOSH-approved respirator should also be used.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill of ETAB Powder | Improper handling or container failure. | 1. Evacuate the immediate area and restrict access. 2. Ensure you are wearing appropriate PPE, including respiratory protection. 3. Gently sweep or scoop the spilled material into a labeled hazardous waste container. Avoid creating dust.[3] 4. Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste. |
| Accidental Spill of ETAB Solution | Improper handling, container failure, or splashing during transfer. | 1. Wear appropriate PPE. 2. Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[2] 3. Collect the absorbent material and place it into a sealed, labeled hazardous waste container.[2] 4. Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste. |
| Contaminated Labware (e.g., glassware, pipette tips) | Use in experiments involving ETAB. | 1. Whenever possible, decontaminate glassware by triple rinsing with a suitable solvent. The rinsate should be collected as hazardous waste. 2. Disposable labware that cannot be decontaminated should be placed in a designated, labeled hazardous waste container for solids.[2] |
| Expired or Unused this compound | Changes in experimental protocols or over-purchasing. | Do not attempt to dispose of this yourself. Treat it as hazardous waste and arrange for its collection by a licensed chemical waste disposal service. |
Quantitative Data Summary
While specific disposal concentration limits for this compound are subject to local regulations, the following table provides relevant chemical and toxicological data to inform risk assessment and handling procedures. The aquatic toxicity data is for Cetyltrimethylammonium bromide, a structurally related quaternary ammonium (B1175870) compound, and is included to illustrate the potential environmental impact.
| Parameter | Value | Source |
| Chemical Formula | C₅H₁₄BrN | [5] |
| Molecular Weight | 168.08 g/mol | [5] |
| Melting Point | 322.0-325.6 °C (decomposes) | [3][5] |
| Solubility | Slightly soluble in water and methanol. | [5] |
| Aquatic Toxicity (Cetyltrimethylammonium bromide) | LC50 (Zebra fish, 96h): 0.3 mg/L | [6] |
| Aquatic Toxicity (Cetyltrimethylammonium bromide) | EC50 (Daphnia magna, 48h): 0.03 mg/L | [6] |
Experimental Protocols
Protocol for the Segregation and Storage of this compound Waste
-
Labeling: Obtain hazardous waste labels from your institution's Environmental Health & Safety (EHS) department. Clearly label separate containers for "Solid this compound Waste" and "Liquid this compound Waste."
-
Solid Waste Collection:
-
Place all non-sharp, solid waste contaminated with ETAB (e.g., contaminated gloves, weigh boats, absorbent paper) into a designated, robust, and sealable container lined with a heavy-duty plastic bag.
-
For contaminated sharps (e.g., needles, broken glass), use a designated sharps container clearly labeled as "this compound Contaminated Sharps."
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent solutions containing ETAB in a dedicated, leak-proof, and chemically resistant container.
-
Do not mix ETAB waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Storage:
-
Keep waste containers tightly sealed when not in use.
-
Store the containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Once a waste container is full, or if it has been in storage for a period defined by local regulations (e.g., 90 days), contact your EHS department to arrange for a hazardous waste pickup.
-
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
References
Technical Support Center: Optimizing DNA Extraction from Plant Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during DNA extraction from plant tissue.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format, offering potential causes and solutions to improve the efficiency of your DNA extraction experiments.
Issue 1: Low DNA Yield
-
Question: I performed a DNA extraction, but my final yield is very low. What are the possible reasons and how can I improve it?
-
Answer: Low DNA yield is a common problem in plant DNA extraction. Several factors could be contributing to this issue.[1]
-
Inadequate Tissue Disruption: The rigid plant cell wall can be difficult to break down.[2] If homogenization is incomplete, the cells will not be effectively lysed, resulting in a poor release of DNA.
-
Solution: Ensure thorough grinding of the plant tissue into a fine powder using liquid nitrogen and a pre-chilled mortar and pestle. For some tissues, bead beating can also be an effective method of disruption.[3]
-
-
Incorrect Sample Type or Amount: The type and amount of plant tissue used are critical.
-
Suboptimal Lysis Buffer: The composition of the lysis buffer may not be suitable for your specific plant species.
-
Solution: For plants high in polysaccharides and polyphenols, a CTAB-based extraction method is often recommended. You can also try modifying the buffer by increasing the concentration of CTAB or adding reagents like PVP to help remove these inhibitors.[3]
-
-
DNA Loss During Precipitation: The DNA pellet may be lost or not completely precipitated.
-
Solution: Ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used for precipitation. Chilling the sample at -20°C can enhance precipitation. Be careful when decanting the supernatant after centrifugation to avoid dislodging the pellet.
-
-
Issue 2: Poor DNA Purity (Low A260/A280 and A260/A230 Ratios)
-
Question: My DNA sample has a low A260/A280 ratio. What does this indicate and how can I fix it?
-
Answer: An A260/A280 ratio below the optimal range of ~1.8 suggests contamination with proteins or phenolic compounds.[5][6][7]
-
Protein Contamination: Incomplete denaturation and removal of proteins during the extraction process is a common cause.
-
Solution: Ensure the addition of Proteinase K to your lysis buffer to degrade proteins. Perform multiple chloroform (B151607) or phenol-chloroform extractions until the aqueous phase is clear.
-
-
Phenolic Compound Contamination: Phenolic compounds can bind to DNA and are difficult to remove.[8]
-
Solution: Add antioxidants like polyvinylpyrrolidone (B124986) (PVP) or β-mercaptoethanol to the extraction buffer to prevent the oxidation of phenols.[3]
-
-
-
Question: My DNA sample has a low A260/A230 ratio. What is the cause and how can I improve it?
-
Answer: A low A260/A230 ratio, typically below 2.0, indicates the presence of contaminants such as polysaccharides, salts, or residual organic solvents.[6][7]
-
Polysaccharide Contamination: Polysaccharides can co-precipitate with DNA, making the sample viscous and inhibiting downstream enzymatic reactions.[4][8]
-
Solution: Use a high-salt CTAB buffer (e.g., with 1.4 M NaCl) to help remove polysaccharides. Additional purification steps, such as a high-salt precipitation or the use of specialized cleanup kits, can also be effective.
-
-
Salt Contamination: Residual salts from the extraction buffers can interfere with downstream applications.
-
Solution: Ensure the DNA pellet is thoroughly washed with 70% ethanol to remove any remaining salts. Allow the pellet to air dry completely before resuspension.
-
-
Organic Solvent Contamination: Residual phenol (B47542) or chloroform can inhibit enzymatic reactions.
-
Solution: Be careful to only transfer the upper aqueous phase after phase separation. Perform an additional chloroform extraction to remove any lingering phenol. Ensure all ethanol from the final wash step has evaporated before resuspending the DNA.
-
-
Issue 3: DNA Degradation
-
Question: My DNA appears smeared on an agarose (B213101) gel, indicating degradation. What could have caused this?
-
Answer: DNA degradation can occur due to several factors during the extraction process.[1]
-
Nuclease Activity: Endogenous nucleases released during cell lysis can degrade the DNA.
-
Solution: Work quickly and keep samples on ice or at 4°C whenever possible. The addition of EDTA to the extraction buffer chelates magnesium ions, which are necessary cofactors for many nucleases, thus inhibiting their activity.[9]
-
-
Mechanical Shearing: Excessive physical force can break the DNA into smaller fragments.
-
Solution: Avoid vigorous vortexing or pipetting of the DNA solution, especially after precipitation. Gently mix by inverting the tube.
-
-
Improper Sample Storage: Storing tissue samples at room temperature for extended periods can lead to DNA degradation.
-
Solution: Process fresh samples immediately or store them at -80°C for long-term storage.[1]
-
-
Issue 4: Downstream Application Failure (e.g., PCR Inhibition)
-
Question: My extracted DNA has a good yield and purity, but it fails to amplify in PCR. What could be the problem?
-
Answer: Failure in downstream applications like PCR is often due to the presence of inhibitors that were not detected by spectrophotometric analysis.[10][11]
-
Co-purified Inhibitors: Polysaccharides and polyphenols are potent PCR inhibitors commonly found in plant extracts.[10][12]
-
Solution: Even with good purity ratios, trace amounts of these inhibitors can be present. Try diluting the DNA template to reduce the inhibitor concentration.[10] If that doesn't work, re-purify the DNA using a column-based cleanup kit or perform an additional purification step. Adding PCR enhancers like BSA or using a more robust polymerase can also help overcome inhibition.[13]
-
-
Residual Ethanol: Ethanol from the final wash step is a strong PCR inhibitor.[10]
-
Solution: Ensure the DNA pellet is completely dry before resuspension. A brief spin in a vacuum concentrator can help remove all traces of ethanol.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best tissue to use for plant DNA extraction?
A1: Young, actively growing tissues like fresh leaves and buds are generally the best choice.[1] They have a higher ratio of nuclear to cytoplasmic volume and contain lower levels of secondary metabolites that can interfere with the extraction process.[1][4]
Q2: What is the purpose of CTAB in DNA extraction?
A2: Cetyltrimethylammonium bromide (CTAB) is a cationic detergent that serves multiple purposes in plant DNA extraction. It helps to lyse cell membranes, denature proteins, and, particularly in high-salt conditions, it forms complexes with polysaccharides, facilitating their removal from the DNA solution.[14]
Q3: Why is liquid nitrogen used for tissue grinding?
A3: Liquid nitrogen is used to rapidly freeze the plant tissue, making it brittle and easier to grind into a fine powder. This process also helps to inactivate endogenous nucleases that can degrade DNA.
Q4: Can I use a commercial kit instead of a manual method like CTAB?
A4: Yes, commercial kits (e.g., Qiagen DNeasy Plant Mini Kit) offer a convenient and often faster alternative to manual methods. These kits are optimized for high-throughput processing and can provide good quality DNA. However, for plants with very high levels of secondary metabolites, a manual CTAB method may be more effective or may require optimization of the kit protocol.
Q5: How should I store my extracted DNA?
A5: For short-term storage, DNA can be stored at 4°C. For long-term storage, it is best to store the DNA at -20°C or -80°C in a TE (Tris-EDTA) buffer. The EDTA in the buffer helps to inhibit any contaminating nuclease activity.[2]
Data Presentation
Table 1: Comparison of DNA Yield from Different Plant Tissues and Extraction Methods
| Plant Species | Tissue | Extraction Method | Average DNA Yield (µg/g of tissue) | Reference |
| Petunia hybrida | Apical Leaf | CTAB | 581.5 | [15] |
| Petunia hybrida | Apical Leaf | Edwards (SDS-based) | 930.3 | [15] |
| Zea mays | Grains | CTAB | 100-200 ng/100mg | [12] |
| Zea mays | Grains | Qiagen DNeasy Kit | 100-200 ng/100mg | [12] |
| Zea mays | Grains | Modified Mericon | >200 ng/100mg | [12] |
| Eurycoma longifolia | Leaves | CTAB | 296.3 | [16] |
| Eurycoma longifolia | Roots | CTAB | 272.4 | [16] |
Table 2: Comparison of DNA Purity from Different Extraction Methods
| Plant Species | Extraction Method | Average A260/A280 Ratio | Average A260/A230 Ratio | Reference |
| Zea mays | Qiagen DNeasy Kit | 1.2 - 1.95 | Not Reported | [12] |
| Zea mays | CTAB | 1.6 - 2.0 | Not Reported | [12] |
| Pigeonpea | Commercial Kit | 1.69 (range 0.217-1.69) | 0.808 (range 0.328-0.808) | [5] |
| Pigeonpea | modHotShot | 1.13 (range 1.05-1.24) | 0.44 (range 0.272-0.615) | [5] |
| Pigeonpea | TNES | 1.59 (range 0.297-1.59) | 1.8 (range 0.297-1.8) | [5] |
Experimental Protocols
1. Cetyltrimethylammonium Bromide (CTAB) DNA Extraction Protocol
This protocol is adapted from Doyle & Doyle (1987) and is effective for many plant species, especially those with high polysaccharide and polyphenol content.
-
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
Polyvinylpyrrolidone (PVP) (optional)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes
-
Water bath or heating block
-
Centrifuge
-
-
Procedure:
-
Preheat CTAB buffer to 65°C. Just before use, add β-mercaptoethanol to a final concentration of 0.2% (v/v) and PVP to 1-2% (w/v).
-
Weigh out approximately 100 mg of fresh, young plant tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of the pre-warmed CTAB extraction buffer and vortex thoroughly.
-
Incubate the mixture at 65°C for 60 minutes, with occasional gentle inversion.[2]
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inverting the tube for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.6-0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.[2]
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.[2]
-
Centrifuge at 10,000 x g for 5 minutes.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50-100 µL of TE buffer.
-
2. Sodium Dodecyl Sulfate (SDS) Based DNA Extraction Protocol
This is a rapid method suitable for many plant species.
-
Materials:
-
SDS Extraction Buffer (e.g., 2% SDS, 150 mM NaCl, 100 mM Tris-HCl, 25 mM EDTA, pH 8.0)
-
Proteinase K
-
Potassium acetate (B1210297) (3 M, pH 5.5)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer
-
-
Procedure:
-
Grind ~100 mg of plant tissue in liquid nitrogen as described in the CTAB protocol.
-
Add 1 mL of SDS extraction buffer preheated to 65°C and 10 µL of Proteinase K (10 mg/mL).[3]
-
Incubate at 65°C for 1 hour, mixing every 10-15 minutes.
-
Add 1/3 volume of 3 M potassium acetate (pH 5.5), mix, and incubate on ice for 5 minutes.[17]
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 2/3 volume of ice-cold isopropanol and mix gently.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the DNA.
-
Wash the pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in TE buffer.
-
3. Qiagen DNeasy Plant Mini Kit Protocol (Abbreviated)
This protocol provides a general overview. Always refer to the manufacturer's handbook for detailed instructions.
-
Procedure:
-
Disrupt up to 100 mg of plant tissue using liquid nitrogen and a mortar and pestle or a mechanical homogenizer.
-
Add 400 µL of Buffer AP1 and 4 µL of RNase A to the sample, vortex, and incubate for 10 minutes at 65°C.[18]
-
Add 130 µL of Buffer P3, mix, and incubate for 5 minutes on ice.[18]
-
Centrifuge the lysate at 20,000 x g for 5 minutes.
-
Transfer the supernatant to a QIAshredder Mini spin column and centrifuge for 2 minutes.
-
Transfer the flow-through to a new tube and add 1.5 volumes of Buffer AW1 and mix.
-
Transfer 650 µL of the mixture to a DNeasy Mini spin column and centrifuge for 1 minute. Discard the flow-through and repeat with the remaining sample.
-
Wash the membrane with 500 µL of Buffer AW2 and centrifuge for 1 minute.
-
Perform a second wash with 500 µL of Buffer AW2 and centrifuge for 2 minutes to dry the membrane.
-
Place the spin column in a clean collection tube and add 100 µL of Buffer AE to elute the DNA. Incubate for 5 minutes at room temperature and centrifuge for 1 minute.
-
Visualizations
Caption: General workflow for DNA extraction from plant tissue.
Caption: Troubleshooting decision tree for plant DNA extraction.
References
- 1. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 2. benchchem.com [benchchem.com]
- 3. A modified SDS-based DNA extraction method from raw soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dna.uga.edu [dna.uga.edu]
- 8. zymoresearch.de [zymoresearch.de]
- 9. DNA Extraction Procedure Using SDS [protocols.io]
- 10. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 11. Comparison of five DNA extraction methods in three medicinal plants: Peganum harmala L., Tamarix ramosissima Ledeb., and Potentilla reptans L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. goldbio.com [goldbio.com]
- 15. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Different DNA Extraction Methods from Leaves and Ro...: Ingenta Connect [ingentaconnect.com]
- 17. jircas.go.jp [jircas.go.jp]
- 18. qiagen.com [qiagen.com]
Technical Support Center: High-Quality DNA Extraction from Plant Seeds using Modified CTAB Protocol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Cetyltrimethylammonium Bromide (CTAB) protocol for extracting high-quality DNA from plant seeds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during DNA extraction from plant seeds using the CTAB method.
FAQ 1: Why is my DNA yield consistently low when extracting from seeds?
Low DNA yield from seeds is a common problem that can stem from several factors, from initial sample preparation to the final precipitation step.
Possible Causes and Solutions:
-
Incomplete Cell Lysis: The rigid cell walls of seeds, often combined with high concentrations of storage compounds, can be difficult to disrupt.
-
Solution: Ensure thorough grinding of the seed tissue to a fine powder, preferably using liquid nitrogen to keep the sample frozen and prevent DNA degradation. For particularly hard seeds, mechanical disruption using a bead beater may be more effective than a mortar and pestle.[1] Increasing the volume of CTAB lysis buffer can also aid in more efficient lysis.
-
-
DNA Degradation: The release of endogenous nucleases upon cell lysis can rapidly degrade DNA.
-
Solution: Work quickly and keep samples on ice or at 4°C whenever possible. Ensure your CTAB extraction buffer contains an adequate concentration of EDTA, which chelates magnesium ions, a necessary cofactor for many nucleases.[2]
-
-
Inefficient DNA Precipitation: The DNA may not precipitate effectively from the aqueous solution.
-
Solution: Use high-quality, ice-cold isopropanol (B130326) or ethanol (B145695) for precipitation. Increasing the precipitation time, for instance, by incubating at -20°C for an extended period (e.g., overnight), can significantly improve the recovery of DNA.[3]
-
-
Loss of DNA Pellet: The DNA pellet can be small and easily lost during washing steps.
-
Solution: After centrifugation, carefully decant the supernatant. If the pellet is loose or not clearly visible, use a pipette to remove the supernatant. Be meticulous during the washing steps with 70% ethanol.
-
FAQ 2: The A260/A280 ratio of my extracted DNA is below 1.8. What does this indicate and how can I improve it?
An A260/A280 ratio below the optimal ~1.8 suggests contamination with proteins or phenolic compounds.[4][5]
Possible Causes and Solutions:
-
Protein Contamination: Incomplete denaturation and removal of proteins during the lysis and chloroform (B151607) extraction steps. Seeds are often rich in storage proteins.
-
Solution: Ensure thorough mixing during the chloroform:isoamyl alcohol extraction step to create an emulsion, which facilitates the separation of proteins into the organic phase. Repeat the chloroform extraction until the interface between the aqueous and organic layers is clear. For seed material with very high protein content, an additional chloroform extraction is recommended.[2]
-
-
Phenolic Compound Contamination: Phenolic compounds, abundant in many seeds, can co-precipitate with DNA and inhibit downstream applications.
FAQ 3: My DNA sample has a low A260/A230 ratio. What is the cause and how can I fix it?
A low A260/A230 ratio (ideally between 2.0-2.2) is a common indicator of contamination with polysaccharides and other compounds that absorb light at 230 nm.[5][7] This is a frequent issue when working with seeds due to their high carbohydrate content.
Possible Causes and Solutions:
-
Polysaccharide Contamination: Seeds are rich in polysaccharides, which can co-precipitate with DNA, making the pellet gelatinous and difficult to handle. These contaminants can also inhibit enzymatic reactions like PCR.
-
Solution 1: High Salt Concentration: Increasing the NaCl concentration in the CTAB buffer (e.g., to 2.5 M) can help to keep polysaccharides in solution while the DNA is precipitated.[8]
-
Solution 2: Selective Precipitation: Before adding isopropanol, introduce a high concentration of salt (e.g., 5 M NaCl) to selectively precipitate polysaccharides.[2] After centrifuging and transferring the supernatant containing the DNA to a new tube, proceed with the isopropanol precipitation.
-
Solution 3: Modified Buffer: Utilize a modified extraction buffer containing components like sucrose (B13894) and glycerol, which can improve the quality of DNA extracted from seeds with high levels of secondary metabolites.[9]
-
-
Contamination from Chaotropic Salts: If using a kit-based method following CTAB extraction, residual chaotropic salts (like guanidine (B92328) thiocyanate) from wash buffers can lead to low A260/A230 ratios.
-
Solution: Ensure that the wash steps are performed correctly and that no residual wash buffer is carried over into the final eluate. An additional wash step may be necessary.
-
FAQ 4: The extracted DNA is viscous and difficult to pipette. What is the reason for this?
High viscosity in the final DNA solution is typically due to high molecular weight DNA or, more commonly, contamination with polysaccharides.
Possible Causes and Solutions:
-
High Molecular Weight DNA: While desirable, very high molecular weight DNA can be difficult to handle.
-
Solution: Gentle pipetting with wide-bore tips can help. If necessary, the DNA can be lightly sheared by passing it through a larger gauge needle a few times, but be aware that this will reduce the fragment size.
-
-
Polysaccharide Contamination: As mentioned previously, polysaccharides are a major contaminant from seeds.
-
Solution: Refer to the solutions for a low A260/A230 ratio (FAQ 3), as these are designed to remove polysaccharide contamination. An additional ethanol wash of the DNA pellet can also help remove some of these contaminants.
-
Data Presentation
The following table summarizes the effect of varying concentrations of CTAB and PVP on DNA yield and purity from Cinnamomum tamala leaves. While this data is from leaf tissue, it provides a valuable illustration of how modifying the CTAB protocol can impact extraction results. Similar optimization is often required for different types of plant seeds.
| Modification | Concentration | DNA Yield (ng/µL) | A260/A280 Ratio |
| CTAB | 1% | 85.46 ± 11.88 | 1.38 ± 0.16 |
| 2% | 169.3 ± 13.00 | 1.81 ± 0.06 | |
| 3% | 169.3 ± 20.43 | 1.26 ± 0.12 | |
| 4% | 91.46 ± 3.75 | 1.41 ± 0.05 | |
| PVP | 1% | 92.56 ± 6.90 | 1.52 ± 0.09 |
| 2% | 141.73 ± 9.86 | 1.65 ± 0.11 | |
| 3% | 85.1 ± 5.90 | 1.32 ± 0.04 | |
| 4% | 96.1 ± 14.29 | 1.50 ± 0.07 |
Data adapted from a study on Cinnamomum tamala leaves. Optimal concentrations for seeds may vary.[10]
Experimental Protocols
This section provides a detailed methodology for a modified CTAB protocol optimized for high-quality DNA extraction from seeds, particularly those with high oil and polysaccharide content.
Modified CTAB Protocol for Oily Seeds
This protocol incorporates modifications to improve the removal of oils, polysaccharides, and other inhibitors commonly found in seeds.
Materials:
-
Plant seeds
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Water bath or heating block
-
Microcentrifuge
-
Pipettes and sterile, filtered tips
-
CTAB Extraction Buffer 1:
-
2% (w/v) CTAB
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1% (w/v) Polyvinylpolypyrrolidone (PVPP)
-
1% (v/v) PVP-40
-
Add 2% (v/v) β-mercaptoethanol fresh before use
-
-
CTAB Extraction Buffer 2:
-
100 mM Tris-Cl
-
50 mM EDTA
-
1.4 M NaCl
-
2% β-mercaptoethanol
-
-
Chloroform:Isoamyl alcohol (24:1, v/v)
-
Isopropanol (100%), ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water
-
RNase A (10 mg/mL)
Procedure:
-
Sample Preparation:
-
Weigh 100-200 mg of seeds.
-
Freeze the seeds in liquid nitrogen.
-
Grind the frozen seeds to a very fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered seed tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer 1.
-
Vortex vigorously for 30-60 seconds to ensure the powder is fully suspended.
-
Incubate the mixture at 65°C for 30-60 minutes in a water bath, with gentle inversion every 15 minutes.
-
-
Purification:
-
Cool the tubes to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes until an emulsion is formed.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface.
-
Add 400 µL of CTAB Extraction Buffer 2 and mix gently.
-
Add 500 µL of chloroform:isoamyl alcohol (24:1), mix well, and centrifuge at 12,000 x g for 10 minutes.
-
-
DNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
-
Add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inversion until a white, stringy DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour to maximize DNA precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Add 1 mL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol. Repeat this wash step.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this will make the DNA difficult to dissolve.
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water. Incubation at 65°C for 10 minutes can aid in dissolution.
-
-
RNase Treatment:
-
Add 1 µL of RNase A (10 mg/mL) to the resuspended DNA.
-
Incubate at 37°C for 30-60 minutes to remove RNA contamination.
-
Store the purified genomic DNA at -20°C.
-
Visualizations
Experimental Workflow for Modified CTAB DNA Extraction from Seeds
Troubleshooting Logic for Low DNA Quality
References
- 1. zymoresearch.com [zymoresearch.com]
- 2. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. dna.uga.edu [dna.uga.edu]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
adjusting CTAB buffer percentage for different tissue types
Welcome to the technical support center for the Cetyltrimethylammonium Bromide (CTAB) DNA extraction method. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize protocols for various tissue types, ensuring high-yield and high-purity DNA extraction.
Frequently Asked Questions (FAQs)
Q1: What is the function of CTAB in DNA extraction?
A1: CTAB (Cetyltrimethylammonium Bromide) is a cationic detergent that plays a crucial role in DNA extraction.[1][2][3] Its primary functions are to break down cell membranes (cell lysis) to release the cellular contents and to separate polysaccharides and proteins from the DNA.[1][2][3] In a high-salt buffer, CTAB binds to polysaccharides and precipitates them, while the DNA remains in solution.[4]
Q2: Why is it necessary to adjust the CTAB percentage in the buffer?
A2: Different tissue types have varying compositions of cell walls, polysaccharides, polyphenols, and other secondary metabolites that can interfere with DNA extraction.[2][3][5] Adjusting the CTAB concentration helps to optimize the lysis of specific cell types and effectively remove these inhibitors, thereby improving DNA yield and purity.[1][2][6] Using a concentration that is too low may result in incomplete lysis and low yield, while a concentration that is too high can lead to the co-precipitation of unwanted contaminants.[2]
Q3: What are the key components of a CTAB buffer and their functions?
A3: A standard CTAB buffer contains several key components:
-
CTAB: A detergent that lyses cells and removes polysaccharides.[1][4]
-
Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to ensure DNA stability.[2][4]
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds divalent cations like magnesium ions, which are cofactors for DNases, thereby inhibiting DNA degradation.[2][7]
-
NaCl (Sodium Chloride): Provides high ionic strength, which is essential for CTAB to effectively precipitate polysaccharides and helps to remove proteins bound to the DNA.[2][4]
-
β-mercaptoethanol or PVP (Polyvinylpyrrolidone): These are often added to help remove polyphenols and other oxidizing agents that can damage DNA.[2][7]
Troubleshooting Guide
Problem 1: Low DNA Yield
-
Possible Cause: Incomplete cell lysis.
-
Possible Cause: DNA degradation by nucleases.
-
Possible Cause: Inefficient DNA precipitation.
-
Solution: Use the correct volume of ice-cold isopropanol (B130326) or ethanol.[7] Increasing the precipitation time, for instance, by incubating at -20°C for an hour or overnight, can improve the yield.[7]
-
-
Possible Cause: Loss of the DNA pellet.
Problem 2: Poor DNA Purity (Contamination with Polysaccharides and Polyphenols)
-
Possible Cause: High levels of polysaccharides in the tissue.
-
Possible Cause: High levels of polyphenols in the tissue.
-
Possible Cause: Contamination with proteins.
Data Presentation: Adjusting CTAB Buffer Percentage
The following table provides recommended CTAB buffer percentages for different types of tissues to optimize DNA extraction.[1][6]
| Tissue Type | Recommended CTAB Percentage | Notes |
| Freeze-dried tissue (e.g., fungal mycelia) | 2% | Lower concentration is often sufficient for dehydrated tissues. |
| Plant vegetative and reproductive tissue (e.g., leaves, roots), plant seeds, fresh fungal mycelia, nematodes, and arthropods | 3% | A standard concentration for a wide range of common sample types.[1][6] |
| Mammalian hair follicles and sperm | 4% | A higher concentration is beneficial for these tougher and more complex tissues.[1][6] |
Experimental Protocols
Standard CTAB DNA Extraction Protocol
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation:
-
Lysis:
-
Incubation:
-
Purification:
-
Precipitation:
-
Add 0.6-0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until the DNA precipitates.
-
Incubate at -20°C for at least one hour to increase the precipitate.[7]
-
-
Washing:
-
Centrifuge to pellet the DNA and carefully discard the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.[7]
-
Centrifuge again, discard the ethanol, and air-dry the pellet briefly.
-
-
Resuspension:
-
Resuspend the DNA pellet in a suitable buffer, such as TE buffer.
-
Visualizations
Caption: A workflow diagram of the CTAB DNA extraction process.
Caption: A troubleshooting guide for CTAB DNA extraction issues.
References
- 1. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. zymoresearch.com [zymoresearch.com]
removing polysaccharide contamination in plant DNA extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with polysaccharide contamination during plant DNA extraction.
Troubleshooting Guide
Issue: Low DNA Yield or Complete Extraction Failure
Q1: I'm not getting any or very little DNA pellet after precipitation. What could be the problem?
A1: This can be due to several factors related to polysaccharide interference. High levels of polysaccharides can create a very viscous lysate, making it difficult to separate the aqueous phase containing the DNA.[1][2] This viscosity can also inhibit the precipitation of DNA.
-
Recommendation:
-
Optimize Lysis: Ensure thorough grinding of the plant tissue in liquid nitrogen to a fine powder.[1] Use a sufficient volume of pre-warmed (65°C) extraction buffer.
-
Increase Salt Concentration: High concentrations of NaCl (1.0 M to 2.5 M) in the extraction buffer help to keep polysaccharides in solution, preventing them from co-precipitating with the DNA.[3][4]
-
Centrifugation: Increase the centrifugation speed and/or duration after the chloroform:isoamyl alcohol step to achieve a clearer separation of the aqueous phase.
-
Issue: Poor DNA Quality and Purity
Q2: My DNA pellet is slimy, gelatinous, and difficult to dissolve. What does this indicate?
A2: A viscous or slimy DNA pellet is a classic sign of high polysaccharide contamination.[5] Polysaccharides co-precipitate with DNA, especially when using alcohol, resulting in a pellet that is challenging to resuspend in buffer.[5]
-
Recommendation:
-
High-Salt Wash: After precipitating the DNA, wash the pellet with a high-salt buffer (e.g., TE buffer with 0.5 M NaCl) before the final ethanol (B145695) wash. This can help to dissolve and remove co-precipitated polysaccharides.
-
Post-Extraction Cleanup: If you already have a contaminated sample, you can perform a high-salt precipitation cleanup. Dissolve the DNA in a buffer containing a high concentration of NaCl (e.g., 1.0 M to 2.5 M) and then re-precipitate the DNA with ethanol.[3][4] This will leave most of the polysaccharides in the supernatant.
-
Q3: The A260/A230 ratio of my DNA sample is below 1.8. What does this mean?
A3: A low A260/A230 ratio is a strong indicator of contamination by substances that absorb light at 230 nm, which includes polysaccharides and polyphenols.[5][6] Pure DNA typically has an A260/A230 ratio between 2.0 and 2.2.[5]
-
Recommendation:
-
Modified CTAB Protocol: Utilize a modified CTAB (Cetyltrimethylammonium Bromide) protocol that incorporates a high concentration of NaCl in the extraction buffer.[7]
-
PVP for Polyphenols: For plants rich in polyphenols, which also absorb at 230 nm, add Polyvinylpyrrolidone (B124986) (PVP) to the extraction buffer.[8][9] PVP binds to polyphenols, preventing their interference.
-
Issue: Downstream Application Failures
Q4: My PCR amplification, restriction digest, or sequencing is failing with DNA extracted from a polysaccharide-rich plant. Why is this happening?
A4: Polysaccharide contamination is a known inhibitor of many enzymatic reactions.[1] Polysaccharides can bind to DNA, blocking the active sites of enzymes like Taq polymerase and restriction endonucleases, leading to failed downstream applications.[1]
-
Recommendation:
-
Re-purification: Clean up the contaminated DNA sample using a high-salt precipitation method as described in A2.
-
Optimize Protocol for Future Extractions: For subsequent extractions from the same plant species, implement a protocol specifically designed for high-polysaccharide plants from the outset. This often involves modifications to the standard CTAB method.
-
Frequently Asked Questions (FAQs)
Q5: How does the CTAB method help in removing polysaccharides?
A5: The CTAB method utilizes the cationic detergent Cetyltrimethylammonium Bromide. In a solution with a high salt concentration (e.g., ≥1.4 M NaCl), CTAB forms complexes with proteins and most polysaccharides, keeping them soluble in the aqueous phase.[10] This allows for the selective precipitation of DNA with isopropanol (B130326) or ethanol, leaving the polysaccharide contaminants behind in the supernatant.[10]
Q6: What is the optimal NaCl concentration for removing polysaccharides?
A6: The optimal NaCl concentration can vary depending on the plant species and the specific polysaccharide content. However, a concentration range of 1.0 M to 2.5 M in the extraction buffer or for high-salt precipitation is generally effective.[3][4] Some protocols have successfully used concentrations as high as 5 M.[11]
Q7: Are there alternatives to modifying the CTAB protocol?
A7: Yes, several commercial kits are available that are specifically designed for DNA extraction from plants with high levels of polysaccharides and other inhibitors. These kits often utilize silica-based spin columns or magnetic beads for DNA purification, which can be very effective at removing contaminants.
Q8: Can I use enzymes to remove polysaccharide contamination?
A8: While less common in standard protocols, enzymes like cellulase (B1617823) and pectinase (B1165727) can be used to break down specific polysaccharides in the plant cell wall during the initial stages of extraction. However, the effectiveness of this approach depends on the specific types of polysaccharides present in your plant sample.
Data Presentation
Table 1: Comparison of DNA Yield and Purity from Polysaccharide-Rich Plants using Different Extraction Methods.
| Plant Species | Extraction Method | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Jerusalem artichoke | Modified Štorchová et al. (2000) | 74.59 | 1.85 | 1.75 | [12] |
| Jerusalem artichoke | Modified Doyle and Doyle (1990) with PVP | 61.27 | 1.82 | 1.95 | [12] |
| Ginkgo biloba | Modified CTAB | 675 - 790 | ~2.00 | 2.30 - 2.42 | |
| Mangrove Species | Optimized CTAB | 8.8 - 9.9 µg/µL | 1.78 - 1.84 | >2.0 | [1] |
| Moth Bean | Modified CTAB with high salt and PVP | Not specified | Not specified | Not specified | [13] |
| Maize | Modified Mericon | 198.3 - 386.9 ng/µL | 1.6 - 1.8 | Not specified | [14] |
| Maize | CTAB | Not specified | 1.6 - 2.0 | Not specified | [14] |
Experimental Protocols
Modified CTAB Protocol for High-Polysaccharide Plants
This protocol is an adaptation of the CTAB method, optimized for the removal of polysaccharides and polyphenols.
Materials:
-
Modified CTAB Extraction Buffer:
-
2% (w/v) CTAB
-
1.4 M NaCl
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
2% (w/v) Polyvinylpyrrolidone (PVP-40)
-
0.2% (v/v) β-mercaptoethanol (add just before use)
-
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Tissue Homogenization: Grind 100-200 mg of fresh plant tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (65°C) modified CTAB extraction buffer. Vortex thoroughly.
-
Incubate the mixture at 65°C for 60 minutes with occasional gentle swirling.
-
Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
RNase Treatment: Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA.
-
Store the purified DNA at -20°C.
Visualizations
Caption: Workflow for removing polysaccharide contamination during plant DNA extraction.
Caption: Troubleshooting logic for polysaccharide contamination issues.
References
- 1. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. A quick and inexpensive method for removing polysaccharides from plant genomic DNA. | Semantic Scholar [semanticscholar.org]
- 4. A quick and inexpensive method for removing polysaccharides from plant genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Inclusion of polyvinylpyrrolidone in the polymerase chain reaction reverses the inhibitory effects of polyphenolic contamination of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. geneticsmr.org [geneticsmr.org]
- 13. DNA Extraction from Moth bean mutants containing high polyphenols and polysaccharides | International Journal of Life Sciences [ijlsci.in]
- 14. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PCR Inhibition after CTAB-Based DNA Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome PCR inhibition following CTAB-based DNA extraction from plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is CTAB, and why is it used for plant DNA extraction?
A1: CTAB (Cetyltrimethylammonium Bromide) is a cationic detergent that is a primary component in DNA extraction buffers, especially for plant and fungal samples.[1] It is highly effective at lysing cell membranes and separating DNA from common PCR inhibitors like polysaccharides and polyphenols that are abundant in plant tissues.[1][2][3]
Q2: How do residual contaminants from a CTAB extraction inhibit PCR?
A2: Several substances can be carried over from a CTAB extraction and inhibit PCR:
-
CTAB: As a strong detergent, residual CTAB can denature the DNA polymerase, an essential enzyme for DNA amplification.[1] It can also bind to the DNA template, which may prevent primer annealing.[1]
-
Polysaccharides: These can co-precipitate with DNA and may inhibit PCR by mimicking the structure of nucleic acids, thereby interfering with DNA polymerase activity.[4][5][6] Acidic polysaccharides are particularly potent inhibitors.[3][7]
-
Polyphenols and Phenols: These compounds can bind to DNA and proteins, including DNA polymerase, making the DNA inaccessible for amplification.[4][8] Phenol (B47542), if used during purification, can also denature the polymerase.[6][9][10]
-
Ethanol (B145695)/Isopropanol (B130326): Alcohols used for DNA precipitation can reduce the activity of Taq DNA polymerase if not completely removed.[5]
Q3: What are the signs of PCR inhibition in my experiment?
A3: Signs of PCR inhibition include:
-
Reduced or no PCR product, observed as faint or absent bands on an agarose (B213101) gel.[1]
-
Complete PCR failure across multiple samples.[1]
-
Inconsistent amplification results.[1]
-
In quantitative PCR (qPCR), an increase in the quantification cycle (Cq) value or a decrease in amplification efficiency.[1]
Q4: How can I assess the purity of my DNA sample after CTAB extraction?
A4: Spectrophotometric analysis using an instrument like a NanoDrop is a common method to assess DNA purity. The A260/280 and A260/230 ratios are key indicators:
-
A260/280 ratio: An ideal ratio for pure DNA is approximately 1.8.[1][2] A lower ratio may suggest protein or phenol contamination.[1][11]
-
A260/230 ratio: For pure DNA, this ratio should ideally be between 2.0 and 2.2.[2][11] A ratio below this range often points to contamination with polysaccharides, residual salts, or solvents like phenol.[1][11][12]
Q5: Are there alternatives to the standard CTAB method that might be less prone to inhibition?
A5: Yes, several alternatives exist, including commercial spin-column kits and magnetic bead-based systems.[1] These kits are often designed to yield high-purity DNA and can be faster and more convenient, though potentially more expensive.[1] Some kits also include specialized inhibitor removal technology.[13]
Troubleshooting Guide
If you are experiencing PCR failure or inhibition after a CTAB DNA extraction, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Assess DNA Purity
The first step in troubleshooting is to evaluate the purity of your DNA template using spectrophotometry.
Procedure:
-
Blank the spectrophotometer with the same buffer your DNA is dissolved in.
-
Measure the absorbance at 230 nm, 260 nm, and 280 nm.
-
Calculate the A260/280 and A260/230 ratios.
Interpretation of Results:
| A260/280 Ratio | A260/230 Ratio | Potential Contaminant(s) | Recommended Action |
| ~1.8 | 2.0 - 2.2 | DNA is likely pure. | Proceed to Step 3 if PCR still fails. |
| < 1.8 | Variable | Protein, residual phenol.[11] | Proceed to Step 2 for DNA cleanup. |
| > 2.0 | Variable | RNA contamination. | Consider RNase treatment. |
| Variable | < 2.0 | Polysaccharides, salts, guanidine, phenol.[1][11][12] | Proceed to Step 2 for DNA cleanup. |
Step 2: DNA Cleanup and Removal of Inhibitors
If your DNA purity is suboptimal, consider one of the following cleanup methods.
Method 2A: Re-precipitation of DNA This method helps to remove residual salts and some other contaminants.
-
Add 0.1 volumes of 3M sodium acetate (B1210297) (pH 5.2) to your DNA sample.
-
Add 2-2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the DNA.
-
Wash the pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water or TE buffer.
Method 2B: Chloroform:Isoamyl Alcohol Extraction This is effective for removing residual CTAB and proteins.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to your DNA sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA using isopropanol or ethanol as described above.
Method 2C: Commercial DNA Cleanup Kits Several commercial kits are available that are specifically designed to remove PCR inhibitors and purify DNA.[14][15][16] These kits often utilize spin columns or magnetic beads.[13][14] Follow the manufacturer's protocol for the best results.
Step 3: PCR Optimization
If your DNA appears pure or if cleanup methods do not resolve the inhibition, you can try to optimize your PCR conditions.
Strategy 3A: Dilute the DNA Template Diluting the DNA template can reduce the concentration of inhibitors to a level that is tolerated by the DNA polymerase.[13] Try serial dilutions of your template (e.g., 1:10, 1:100).
Strategy 3B: Use PCR Additives/Enhancers Certain additives can help to overcome the effects of inhibitors.
| Additive | Final Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 0.8 µg/µL[17] | Binds to inhibitors like polyphenols and humic acids, preventing them from interfering with the polymerase.[17][18][19] |
| Polyvinylpyrrolidone (PVP) | 1% - 2% | Binds to polyphenolic compounds.[3] |
| Trehalose | Varies | Stabilizes DNA polymerase and the DNA backbone.[20] |
Strategy 3C: Choose an Inhibitor-Resistant DNA Polymerase Some commercially available DNA polymerases are engineered to be more tolerant to common PCR inhibitors found in plant extracts.[1][4][21] Consider switching to one of these robust enzymes if inhibition persists.
Data Summary Tables
Table 1: Spectrophotometric Ratios and Potential Contaminants
| Ratio | Ideal Range | Low Ratio (< Ideal) Indicates | High Ratio (> Ideal) Indicates |
| A260/280 | ~1.8[2] | Protein, Phenol[1][11] | RNA Contamination |
| A260/230 | 2.0 - 2.2[1][2][11] | Polysaccharides, Salts, Phenol, Guanidine[1][11][12] | Issues with blanking solution or dirty optics |
Table 2: Common PCR Inhibitors from CTAB Extraction and Their Effects
| Inhibitor | Source | Mechanism of Inhibition |
| CTAB | Extraction Buffer | Denatures DNA polymerase; binds to DNA template.[1] |
| Polysaccharides | Plant Tissue | Mimic nucleic acid structure, interfering with polymerase.[4][5][6] |
| Polyphenols/Phenols | Plant Tissue/Purification | Bind to DNA and polymerase; denature polymerase.[4][8] |
| Ethanol/Isopropanol | DNA Precipitation | Reduces polymerase activity.[5] |
| Salts (e.g., NaCl) | Extraction Buffer | Can interfere with enzyme function if at high concentrations. |
Table 3: Concentrations of Common PCR Additives
| Additive | Recommended Final Concentration | Reference |
| Bovine Serum Albumin (BSA) | 0.1 - 0.8 µg/µL | [17] |
| Polyvinylpyrrolidone (PVP) | 1% - 2% | [3] |
Experimental Protocols
Protocol 1: Standard CTAB DNA Extraction
This protocol is a general method for isolating DNA from plant tissue.
-
Tissue Grinding: Grind approximately 100 mg of fresh or freeze-dried plant tissue to a fine powder in liquid nitrogen.
-
Lysis: Add 750 µL of pre-warmed (60°C) CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, with 0.2% β-mercaptoethanol added just before use) to the ground tissue.[1] Vortex thoroughly.
-
Incubation: Incubate the mixture at 60°C for 30-60 minutes with occasional gentle inversion.
-
Organic Extraction: Add an equal volume (750 µL) of Chloroform:Isoamyl Alcohol (24:1). Mix by inversion for 5-10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until DNA precipitates. Incubate at -20°C for at least 30 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of 70% cold ethanol.
-
Final Spin: Centrifuge at 14,000 x g for 5 minutes.
-
Drying and Resuspension: Carefully remove the supernatant and air-dry the pellet. Resuspend the DNA in a suitable volume of TE buffer or nuclease-free water.
Protocol 2: Post-Extraction CTAB Removal
Use this protocol to purify DNA samples that show signs of CTAB or other organic contamination.
-
Sample Preparation: To your existing DNA sample (e.g., 50 µL), add high-salt TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 M NaCl) to a final volume of 500 µL.
-
Organic Extraction: Add an equal volume (500 µL) of Chloroform:Isoamyl Alcohol (24:1). Vortex for 30 seconds.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes.
-
Aqueous Phase Recovery: Transfer the upper aqueous phase to a new microcentrifuge tube.
-
DNA Precipitation: Add 2 volumes (1 mL) of 100% cold ethanol. Mix by inversion and incubate at -20°C for 30 minutes.
-
Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of 70% cold ethanol.
-
Final Spin: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Remove the supernatant, air-dry the pellet, and resuspend in a suitable volume of low-salt TE buffer or nuclease-free water.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
- 3. An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant-Based PCR Inhibitors & Master Mix Performance [sigmaaldrich.com]
- 5. help.medicinalgenomics.com [help.medicinalgenomics.com]
- 6. france.promega.com [france.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenol, guanidinium and ethanol affect PCR or NGS analysis - European Biotechnology Magazine [european-biotechnology.com]
- 10. promega.es [promega.es]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Tips for coping with PCR inhibitors | National Plant Diagnostic Network [npdn.org]
- 14. Assessment of Commercial DNA Cleanup Kits for Elimination of Real-Time PCR Inhibitors in the Detection of Cyclospora cayetanensis in Cilantro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Why Add BSA to PCR Mixes? The Science Behind Stabilization [synapse.patsnap.com]
- 18. PCR optimization for buccal swab-derived samples: overcoming sporadic inhibition with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relief of amplification inhibition in PCR with bovine serum albumin or T4 gene 32 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing PCR amplification of DNA from recalcitrant plant specimens using a trehalose-based additive - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of six commercially-available DNA polymerases for direct PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isopropanol Precipitation of DNA in CTAB Methods
Welcome to the technical support center for optimizing isopropanol (B130326) precipitation of DNA in CTAB (Cetyl Trimethylammonium Bromide) methods. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their DNA extraction workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of isopropanol in the CTAB DNA extraction method?
Isopropanol is used to precipitate DNA from the aqueous solution. DNA is insoluble in isopropanol, especially in the presence of salts, causing it to aggregate and form a pellet upon centrifugation.[1][2] This step is crucial for concentrating and purifying the DNA from other cellular components that remain in the solution.
Q2: Why is salt (e.g., NaCl or ammonium (B1175870) acetate) necessary for isopropanol precipitation?
Salts, such as sodium chloride (NaCl) or sodium acetate (B1210297), are essential for DNA precipitation.[1][3] The positively charged sodium ions neutralize the negative charge of the phosphate (B84403) backbone of DNA.[1][3] This neutralization reduces the repulsion between DNA molecules and their affinity for water, allowing them to aggregate and precipitate out of solution when isopropanol is added.[1]
Q3: What is the ideal volume of isopropanol to add for efficient DNA precipitation?
Typically, 0.6 to 0.7 volumes of room-temperature isopropanol are added to the aqueous DNA solution.[3][4] Using this volume is effective for precipitating DNA, and performing this step at room temperature helps to minimize the co-precipitation of salts.[3]
Q4: My DNA pellet is difficult to see after isopropanol precipitation. Is this normal?
Yes, this is a common observation. DNA pellets from isopropanol precipitation are often glassy, clear, and may be hard to see, in contrast to the fluffy pellets sometimes seen with ethanol (B145695) precipitation.[3][5] They can also be more loosely attached to the side of the tube.[3] To avoid losing the pellet, it is crucial to know its expected location in the centrifuge tube and to decant the supernatant carefully.[3][5]
Q5: What is the purpose of the 70% ethanol wash after precipitating DNA with isopropanol?
Washing the DNA pellet with 70% ethanol serves two main purposes.[3][4] First, it removes co-precipitated salts and other impurities that can interfere with downstream applications.[3][4] Second, it replaces the less volatile isopropanol with ethanol, which makes the DNA pellet easier to dry and subsequently redissolve.[3]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the isopropanol precipitation step of your CTAB DNA extraction protocol.
Problem 1: Low or No DNA Yield
Symptoms:
-
No visible pellet after centrifugation.
-
Very low DNA concentration when measured by spectrophotometry or fluorometry.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Cell Lysis | Ensure thorough grinding of the plant tissue, preferably in liquid nitrogen, to achieve a fine powder. For tough tissues, consider increasing the volume of CTAB lysis buffer.[6] |
| DNA Degradation | Work quickly and keep samples on ice when not at the incubation step to minimize DNase activity. Ensure your CTAB buffer contains EDTA, which chelates magnesium ions required by many nucleases.[6] |
| Inefficient Precipitation | Use the correct volume of ice-cold isopropanol (0.6-0.7 volumes).[4] Incubation at -20°C for at least an hour or overnight can significantly improve the precipitation of DNA.[6][7] |
| Incorrect Salt Concentration | Ensure the CTAB buffer has the appropriate NaCl concentration (typically 1.4 M).[6] Adding sodium acetate to a final concentration of 0.3 M can aid in precipitation.[3][6] |
| Loss of Pellet | The DNA pellet can be loose and easily dislodged.[3][6] Be gentle when decanting the supernatant. If the pellet is not firmly attached, use a pipette to remove the supernatant.[6] Orienting the tubes consistently in the centrifuge can help predict the pellet's location.[8] |
Problem 2: Poor DNA Purity (e.g., Brown or Discolored Pellet)
Symptoms:
-
The DNA pellet is brown, yellow, or otherwise discolored.[4]
-
Low A260/A280 or A260/A230 ratios.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Polyphenol Contamination | The brown color often indicates the presence of oxidized polyphenols.[4] Add antioxidants like 2-mercaptoethanol (B42355) or polyvinylpyrrolidone (B124986) (PVP) to the CTAB lysis buffer.[4] |
| Polysaccharide Co-precipitation | Polysaccharides are a common contaminant from plant tissues.[4] Perform a high-salt precipitation by increasing the NaCl concentration in the precipitation step to selectively precipitate polysaccharides before adding isopropanol.[6] Alternatively, an initial wash with a sorbitol buffer can help remove polysaccharides.[6] |
| Insufficient Washing | Residual contaminants can remain if the washing step is inadequate. Wash the pellet at least twice with ice-cold 70% ethanol to effectively remove impurities.[4] |
| Contamination from Interphase | During the chloroform (B151607):isoamyl alcohol extraction, carefully pipette the upper aqueous phase to avoid transferring any of the protein and debris from the interphase.[6] A second chloroform extraction can yield a cleaner aqueous phase.[6] |
Problem 3: Issues with the Precipitation Process
Symptoms:
-
The aqueous phase and isopropanol do not mix and form two separate layers.
-
A cloudy precipitate forms but does not pellet upon centrifugation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Salt Concentration | An excessively high salt concentration in the aqueous phase can prevent isopropanol from mixing, a phenomenon known as "salting out".[9] Ensure you are using the correct concentrations of salts in your buffers. |
| Presence of Secondary Metabolites | High concentrations of secondary compounds in some plant species can interfere with the partitioning of aqueous and non-aqueous phases.[9] Diluting the sample by using a larger volume of CTAB buffer during the initial grinding may help.[9] |
| Contamination | If a cloudy precipitate forms but does not pellet, it could be due to the presence of salts or other non-DNA contaminants.[9] Ensure the correct salt concentration and consider additional purification steps. |
Experimental Protocols
Standard Isopropanol Precipitation of DNA
This protocol assumes you have completed the initial steps of the CTAB DNA extraction, including cell lysis and chloroform:isoamyl alcohol purification.
-
Transfer Aqueous Phase: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.
-
Add Isopropanol: Add 0.6-0.7 volumes of ice-cold 100% isopropanol to the aqueous phase.[4]
-
Mix Gently: Gently invert the tube several times to mix the solution until a white, thread-like precipitate of DNA becomes visible.
-
Incubate: Incubate the mixture at -20°C for at least 30 minutes to enhance DNA precipitation.[4] For very low DNA concentrations, an overnight incubation may be beneficial.[6][8]
-
Centrifuge: Pellet the DNA by centrifuging at 10,000-15,000 x g for 10-30 minutes at 4°C.[3]
-
Decant Supernatant: Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash Pellet: Add 500 µL of ice-cold 70% ethanol and gently wash the pellet. This step removes residual salts and CTAB.
-
Centrifuge Again: Centrifuge at 10,000 x g for 5 minutes at 4°C.[4]
-
Dry Pellet: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.[3][4]
-
Resuspend DNA: Resuspend the DNA pellet in 50-100 µL of sterile TE buffer or nuclease-free water.[4]
Data Presentation
Table 1: Key Parameters for Isopropanol Precipitation
| Parameter | Recommended Range/Value | Notes |
| Isopropanol Volume | 0.6 - 0.7 volumes | Less isopropanol is required compared to ethanol.[3] |
| Salt Concentration (final) | 0.3 M Sodium Acetate or 2.0-2.5 M Ammonium Acetate | Essential for neutralizing the DNA backbone.[3] |
| Incubation Temperature | Room temperature or -20°C | Room temperature minimizes salt co-precipitation.[3][5] Colder temperatures can increase yield for low concentration samples. |
| Incubation Time | 15 minutes to overnight | Longer incubation times can increase yield but may also increase contaminant co-precipitation.[10][11] |
| Centrifugation Speed | 10,000 - 15,000 x g | Sufficient to pellet the DNA.[3] |
| Centrifugation Time | 10 - 30 minutes | Longer times may be needed for smaller amounts of DNA.[3] |
| Ethanol Wash | 70% (ice-cold) | Crucial for removing salts and residual isopropanol.[4] |
Visualizations
CTAB DNA Extraction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mbari.org [mbari.org]
- 9. researchgate.net [researchgate.net]
- 10. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 11. protocols.io [protocols.io]
Technical Support Center: High Molecular Weight Plant DNA Isolation
Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges encountered when isolating high molecular weight (HMW) DNA from plant tissues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may face during your HMW DNA extraction experiments.
Issue 1: Low or No DNA Yield
Q1: I've completed the extraction protocol, but my DNA yield is very low or undetectable. What could be the cause?
A1: Low DNA yield is a common issue in plant DNA extraction. Several factors, from the starting material to the final elution step, can contribute to this problem. Here are the primary causes and troubleshooting steps:
-
Incomplete Cell Lysis: Plant cell walls are rigid and can be difficult to disrupt.[1][2][3]
-
Troubleshooting:
-
Ensure thorough grinding of the plant tissue to a fine powder using liquid nitrogen.[1][2] The cold temperature makes the tissue brittle and aids in breaking cell walls.
-
Use a lysis buffer specifically designed for plant tissue, often containing strong detergents like CTAB or SDS.[1]
-
For particularly tough tissues, consider enzymatic digestion with cellulase (B1617823) and pectinase (B1165727) to break down the cell wall components.[3]
-
-
-
Suboptimal Starting Material: The quality and quantity of your starting material significantly impact the yield.
-
Troubleshooting:
-
Use young, fresh leaves as they generally contain higher quality DNA and fewer secondary metabolites compared to older leaves.[1][4]
-
If using frozen tissue, ensure it was flash-frozen in liquid nitrogen and stored at -80°C to prevent DNA degradation.[1]
-
Make sure you are starting with an appropriate amount of tissue. Using too little tissue will naturally result in a low yield.
-
-
-
Inefficient DNA Precipitation or Elution:
-
Troubleshooting:
-
Ensure the isopropanol (B130326) or ethanol (B145695) used for precipitation is at the correct temperature (e.g., cold) and that incubation times are sufficient.
-
After precipitation, the DNA pellet can be difficult to see. Be careful not to discard the pellet when removing the supernatant.
-
When eluting the DNA, pre-heating the elution buffer (e.g., to 37°C or 56°C) can improve the solubility and recovery of HMW DNA.[5] However, avoid prolonged heating as it can cause DNA damage.[5]
-
-
Issue 2: Sheared or Degraded DNA
Q2: My gel electrophoresis results show a smear instead of a tight, high molecular weight band. What is causing my DNA to shear?
A2: Mechanical and enzymatic degradation are the primary culprits for DNA shearing during extraction. Preserving the integrity of HMW DNA requires gentle handling throughout the process.
-
Mechanical Shearing: HMW DNA is fragile and susceptible to breaking from physical stress.
-
Troubleshooting:
-
Grinding: Avoid excessive grinding of the plant tissue, as this can shear the DNA.[6]
-
Mixing: Do not vortex vigorously after adding lysis buffer or during extraction steps.[1] Instead, gently invert the tubes to mix.
-
Pipetting: Use wide-bore pipette tips for all steps involving the transfer of DNA solutions to minimize mechanical stress.[4][6] Repeated pipetting at high speeds can also damage HMW DNA.[6]
-
Centrifugation: High-speed centrifugation can cause DNA molecules to collide and shear.[6] Use the recommended centrifugation speeds and times for your protocol.
-
-
-
Enzymatic Degradation: Nucleases present in the plant tissue can degrade DNA once the cells are lysed.
Issue 3: Contamination with Polysaccharides and Polyphenols
Q3: My DNA pellet is brownish and gelatinous, and it's difficult to resuspend. What are these contaminants and how can I remove them?
A3: The described pellet characteristics are classic signs of contamination with polysaccharides and polyphenols, which are abundant in many plant species.[4] These contaminants can inhibit downstream enzymatic reactions like PCR and restriction digests.[4]
-
Polysaccharide Contamination: Polysaccharides often co-precipitate with DNA, resulting in a viscous, gelatinous pellet.[4]
-
Troubleshooting:
-
High Salt Precipitation: The most common method to remove polysaccharides is to use a high concentration of NaCl (e.g., 1.0 M to 2.5 M) in the extraction buffer or during a separate purification step.[7][8][9][10] The high salt concentration increases the solubility of polysaccharides, preventing them from co-precipitating with the DNA.[7]
-
CTAB Buffer: Cetyltrimethylammonium bromide (CTAB) buffers are effective at separating DNA from polysaccharides.[4]
-
-
-
Polyphenol Contamination: Polyphenols can oxidize and bind to DNA, giving the pellet a brown or black color and rendering the DNA unsuitable for downstream applications.
-
Troubleshooting:
-
Antioxidants: Add antioxidants like polyvinylpyrrolidone (B124986) (PVP) or β-mercaptoethanol to the lysis buffer.[1][4][10] These compounds bind to polyphenols, preventing them from interacting with the DNA.
-
Phenol-Chloroform Extraction: A phenol-chloroform extraction step can effectively remove proteins and some polyphenols.
-
-
Q4: My 260/230 ratio is low. What does this indicate and how can I improve it?
A4: A low A260/A230 ratio (ideally, it should be between 2.0 and 2.2) is a strong indicator of contamination with substances that absorb light at 230 nm, such as polysaccharides, polyphenols, and other organic compounds from the lysis buffer.[1]
-
Troubleshooting:
-
Washing: Ensure that the DNA pellet is thoroughly washed with 70% ethanol to remove residual salts and other impurities.
-
Re-precipitation: If the purity is still low, you can re-precipitate the DNA. Dissolve the DNA in a high-salt buffer and precipitate again with cold ethanol or isopropanol.[9]
-
Purification Kits: Consider using a commercial DNA purification kit that employs spin columns or magnetic beads to further clean the DNA sample.
-
Data Presentation
Table 1: Spectrophotometric Purity Ratios for DNA
| Ratio | Ideal Range | Indication of Contamination |
| A260/A280 | 1.8 - 2.0 | A ratio < 1.8 suggests protein contamination.[1] A ratio > 2.0 may indicate RNA contamination.[1] |
| A260/A230 | 2.0 - 2.2 | A ratio < 2.0 suggests contamination with polysaccharides, polyphenols, or other organic compounds.[1][4] |
Table 2: Troubleshooting Summary for Common HMW DNA Isolation Issues
| Issue | Potential Cause | Recommended Solution |
| Low DNA Yield | Incomplete cell lysis | Thoroughly grind tissue in liquid nitrogen; use appropriate lysis buffers (e.g., CTAB).[2] |
| Poor starting material | Use fresh, young leaves; store tissue properly at -80°C.[1][4] | |
| Inefficient precipitation/elution | Use cold isopropanol/ethanol; pre-warm elution buffer.[5] | |
| Sheared DNA | Mechanical stress | Avoid vigorous vortexing and excessive grinding; use wide-bore pipette tips.[1][6] |
| Enzymatic degradation | Work quickly on ice; use EDTA in lysis buffer. | |
| Contamination | Polysaccharides | Use high salt concentration (1.0-2.5 M NaCl) in buffers.[8][9] |
| Polyphenols | Add PVP or β-mercaptoethanol to lysis buffer.[1][4] | |
| Low A260/230 ratio | Ensure thorough ethanol washes; consider re-precipitation or a clean-up kit. |
Experimental Protocols
Protocol: Modified CTAB Method for HMW DNA Isolation from Plants
This protocol is a generalized version based on common CTAB extraction methods, optimized for HMW DNA and the removal of common plant-derived inhibitors.[4]
Materials:
-
Fresh, young plant leaves
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP, 1% β-mercaptoethanol - add just before use)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Tissue Grinding: Freeze 1-2 grams of fresh leaf tissue in liquid nitrogen and immediately grind to a very fine powder using a pre-chilled mortar and pestle.
-
Lysis: Transfer the frozen powder to a 50 mL tube containing 10 mL of pre-warmed (65°C) CTAB Extraction Buffer. Mix gently by inversion until a homogenous slurry is formed.
-
Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath. Gently invert the tube every 15-20 minutes.
-
First Organic Extraction: Add an equal volume (10 mL) of phenol:chloroform:isoamyl alcohol. Mix gently by inverting for 5-10 minutes. Centrifuge at 5,000 x g for 15 minutes at 4°C.
-
Aqueous Phase Transfer: Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube. Be careful not to disturb the interface.
-
Second Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol. Mix gently by inverting for 5 minutes. Centrifuge at 5,000 x g for 10 minutes at 4°C.
-
DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol. Mix very gently by inverting until the DNA precipitates. A stringy, white precipitate should become visible.
-
Spooling: Use a sterile glass hook or a sealed pipette tip to spool out the DNA.
-
Washing: Wash the spooled DNA by dipping it into a tube containing ice-cold 70% ethanol for 1-2 minutes. Repeat with a fresh aliquot of 70% ethanol.
-
Drying: Briefly air-dry the DNA pellet for 5-10 minutes. Do not over-dry, as this will make it difficult to dissolve.[4]
-
Resuspension: Resuspend the DNA in 100-200 µL of TE buffer. Allow it to dissolve overnight at 4°C with gentle rocking.
-
RNase Treatment: Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes to remove RNA contamination.
-
Storage: Store the HMW DNA at 4°C. For long-term storage, use -20°C or -80°C.
Visualizations
Caption: General workflow for High Molecular Weight DNA extraction from plant tissue.
References
- 1. Frontiers | Low-Input High-Molecular-Weight DNA Extraction for Long-Read Sequencing From Plants of Diverse Families [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Obstacles: Troubleshooting Common Challenges in Plant DNA Extraction [greenskybio.com]
- 4. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. High‐molecular‐weight DNA extraction for long‐read sequencing of plant genomes: An optimization of standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A quick and inexpensive method for removing polysaccharides from plant genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Purification Removal of Ethidium Bromide from DNA Fragments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of ethidium (B1194527) bromide (EtBr) from purified DNA fragments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove ethidium bromide from my purified DNA?
A1: Ethidium bromide is an intercalating agent that binds to DNA and is a potent mutagen. Its presence can interfere with downstream applications such as sequencing, PCR, and transfection by altering DNA conformation and inhibiting enzymatic reactions. Therefore, its removal is crucial for the accuracy and success of subsequent experiments.
Q2: What are the most common methods for removing ethidium bromide from DNA samples?
A2: The two most prevalent and effective methods for removing EtBr from aqueous DNA solutions are solvent extraction and alcohol precipitation. A third method, charcoal filtration, is also used, particularly for decontaminating solutions containing EtBr.
Q3: Which method of EtBr removal is most suitable for my experiment?
A3: The choice of method depends on factors such as the concentration of your DNA, the downstream application, and the available laboratory equipment. Solvent extraction is thorough but involves the use of hazardous organic solvents. Alcohol precipitation is a simpler and widely used technique that also concentrates the DNA.
Q4: Can residual ethidium bromide affect my downstream applications?
A4: Yes, residual EtBr can inhibit enzymes used in downstream applications like PCR, ligation, and restriction digests. It can also interfere with DNA quantification by spectrophotometry and affect the accuracy of sequencing results. For applications involving live cells, such as transfection, the cytotoxicity of EtBr is a significant concern.
Q5: How can I be certain that all the ethidium bromide has been removed?
A5: Complete removal of EtBr can be visually assessed by the disappearance of the characteristic pink/orange color from the aqueous DNA solution. Additionally, after performing a removal protocol, the absence of fluorescence under UV illumination can be a good indicator of successful EtBr removal. For highly sensitive applications, spectrophotometric analysis can be performed to ensure the absence of any residual EtBr absorbance.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of ethidium bromide from purified DNA fragments.
Issue 1: Low DNA Recovery After Removal Procedure
| Potential Cause | Troubleshooting Step |
| Incomplete Precipitation (Alcohol Precipitation) | Ensure the correct ratio of alcohol (2-2.5 volumes of 100% ethanol (B145695) or 1 volume of isopropanol) and salt (1/10 volume of 3 M sodium acetate, pH 5.2) is used. For small DNA fragments or low concentrations, increase the incubation time at -20°C (e.g., overnight) to improve recovery.[1][2] |
| Loss of DNA Pellet | The DNA pellet can be loose and difficult to see. After centrifugation, carefully decant the supernatant without disturbing the pellet. A brief, second centrifugation can help to collect any remaining liquid for removal with a pipette.[1] |
| Over-drying of DNA Pellet | Over-drying the DNA pellet after the final wash can make it difficult to resuspend. Air-dry the pellet briefly until it is translucent; do not use a vacuum centrifuge for extended periods. If the pellet is difficult to dissolve, incubate with the resuspension buffer at a slightly elevated temperature (e.g., 37-50°C) with gentle agitation.[3] |
| DNA Loss During Solvent Extraction | Ensure complete phase separation by adequate centrifugation. When aspirating the upper aqueous phase containing the DNA, be careful not to disturb the interface where precipitated proteins and EtBr-saturated solvent may reside. |
Issue 2: Residual Pink/Orange Color or Fluorescence in the DNA Sample
| Potential Cause | Troubleshooting Step |
| Insufficient Solvent Extractions | For highly concentrated EtBr, a single extraction may not be sufficient. Repeat the solvent extraction with fresh solvent until the organic phase is colorless. Typically, three or more extractions may be necessary. |
| Inadequate Washing of DNA Pellet (Alcohol Precipitation) | The 70% ethanol wash is critical for removing residual salts and co-precipitated EtBr. Ensure the pellet is thoroughly washed. For stubborn contamination, a second wash step can be included. |
| Contamination of Labware or Reagents | Use fresh, sterile tubes and pipette tips for all steps. Ensure that the solvents and buffers used are not contaminated with EtBr. |
Data Presentation: Comparison of Ethidium Bromide Removal Methods
| Method | Principle | Typical Efficiency | Impact on DNA Quality | Advantages | Disadvantages |
| Solvent Extraction (e.g., Isoamyl Alcohol) | Partitioning of EtBr into an organic solvent phase, leaving the DNA in the aqueous phase. | High (>99% with multiple extractions) | Minimal impact on DNA integrity if performed carefully. Can help remove residual proteins.[4] | Effective for a wide range of DNA concentrations. | Involves hazardous and flammable organic solvents. Requires careful handling to avoid sample loss. |
| Alcohol Precipitation (e.g., Ethanol, Isopropanol) | Precipitation of DNA out of solution by the addition of salt and alcohol, leaving EtBr in the supernatant. | High (typically 70-90% DNA recovery, with EtBr remaining in the supernatant).[2] | Can shear high molecular weight DNA if vortexed vigorously. Over-drying the pellet can lead to DNA denaturation.[5] | Simple, rapid, and also concentrates the DNA. | DNA recovery can be lower for smaller fragments and low concentrations.[1] Risk of co-precipitating salts if not washed properly. |
| Charcoal Filtration | Adsorption of EtBr to activated charcoal. | High for aqueous solutions (over 99%).[6] | Not typically used for direct purification of DNA samples due to potential for DNA adsorption to the charcoal. | Effective for decontaminating large volumes of buffer. | May lead to DNA loss if used directly on the sample. Primarily a method for waste disposal. |
Experimental Protocols
Protocol 1: Solvent Extraction using Isoamyl Alcohol
Materials:
-
DNA sample containing ethidium bromide
-
Water-saturated isoamyl alcohol (or n-butanol)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Pipettes and sterile tips
Methodology:
-
Add an equal volume of water-saturated isoamyl alcohol to the DNA sample in a microcentrifuge tube.
-
Vortex the tube for 30 seconds to create an emulsion.
-
Centrifuge at 12,000 x g for 2 minutes to separate the phases.
-
The upper, organic phase (pink/orange) contains the EtBr. Carefully remove and discard this upper phase.
-
Repeat steps 1-4 until the organic phase is colorless. This typically requires 3-5 extractions.
-
After the final extraction, the DNA in the lower aqueous phase is ready for downstream applications or can be further purified by alcohol precipitation to remove residual solvent.
Protocol 2: Alcohol Precipitation using Ethanol
Materials:
-
DNA sample containing ethidium bromide
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
-
Pipettes and sterile tips
Methodology:
-
To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Invert the tube several times to mix. A white, stringy precipitate of DNA should become visible.
-
Incubate at -20°C for at least 30 minutes. For low DNA concentrations, an overnight incubation is recommended.[1]
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant, which contains the EtBr.
-
Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
Visualizations
Caption: Workflow for removing ethidium bromide from purified DNA.
References
- 1. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. Navigating the Genome: Chloroform and Isoamyl Alcohol's Role in Plant DNA Isolation Techniques [greenskybio.com]
- 5. DNA denatures upon drying after ethanol precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient removal of ethidium bromide from aqueous solution by using DNA-loaded Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethyltrimethylammonium Bromide and Tetrabutylammonium Bromide as Phase Transfer Catalysts
In the realm of organic synthesis, particularly for reactions involving immiscible reactants, phase transfer catalysts (PTCs) are indispensable tools for enhancing reaction rates and yields. Among the most commonly employed PTCs are quaternary ammonium (B1175870) salts. This guide provides a detailed, objective comparison of two such catalysts: Ethyltrimethylammonium Bromide (ETMAB) and Tetrabutylammonium Bromide (TBAB). The selection of an optimal PTC is critical for process efficiency, and this comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties and Structural Considerations
The efficacy of a quaternary ammonium salt as a PTC is largely dictated by its structure, specifically the nature and size of the alkyl groups attached to the nitrogen atom. These features influence the catalyst's lipophilicity, which in turn governs its partitioning behavior between aqueous and organic phases.
Tetrabutylammonium Bromide (TBAB) , with its four butyl groups, possesses significant lipophilicity. This high affinity for the organic phase makes it a versatile and widely used PTC for a broad spectrum of reactions.[1] The large, symmetric cation structure of TBAB effectively shields the positive charge on the nitrogen atom, which promotes the formation of a more reactive, "naked" anion in the organic phase.[1]
This compound (ETMAB) , and its close analog Triethylmethylammonium chloride (TEMAC), features smaller alkyl groups (one ethyl and three methyl groups). This results in a more compact and less lipophilic cation compared to TBAB.[1] While still an effective PTC, its lower lipophilicity can lead to different partitioning characteristics and, consequently, varied catalytic activity depending on the specific reaction system.[1] The smaller size of the ETMAB cation may be advantageous in certain sterically hindered reactions.
A summary of key physicochemical properties is presented below:
| Property | This compound (ETMAB) Analog (TEMAC) | Tetrabutylammonium Bromide (TBAB) |
| Molecular Formula | C6H16ClN | C16H36BrN |
| Molar Mass | 151.65 g/mol | 322.37 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid[2] |
| Melting Point | >300 °C | 102-106 °C[2] |
| Solubility | Soluble in water, ethanol, and chloroform | Soluble in water, alcohol, ether, and acetone; slightly soluble in benzene[2] |
| Thermal Stability | High | Decomposes at 133 °C[2] |
Performance in Nucleophilic Substitution Reactions
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction where PTCs are frequently employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide.
Comparative Data in Williamson Ether Synthesis
The following table summarizes the performance of a close analog of ETMAB (Triethylmethylammonium chloride - TEMAC) and TBAB in etherification reactions, highlighting the impact of catalyst structure on reaction outcomes.
| Reaction Parameter | Synthesis of n-Butyl Phenyl Ether[1] | Synthesis of Amyl Phenyl Ether[1] |
| Catalyst | TBAB | TEMAC (ETMAB Analog) |
| Substrate 1 | Sodium Phenoxide | Sodium Phenoxide |
| Substrate 2 | n-Butyl Bromide | n-Amyl Bromide |
| Yield | 78%[3] | Higher than TBAB (specific % not cited)[1] |
| Reaction Time | 4 hours[4] | Shorter than TBAB (specific time not cited)[1] |
| Temperature | 70°C[4] | Not specified |
One study noted that for a similar etherification reaction, a catalyst with moderate lipophilicity, like TEMAC, showed a higher yield in a shorter reaction time compared to the more lipophilic TBAB.[1] This suggests that an optimal balance between aqueous and organic phase solubility is crucial for the catalytic cycle, and higher lipophilicity is not always the determining factor for superior catalytic efficiency.[1]
Further comparative data for the synthesis of phenylbutylether using different PTCs is presented below:
| Catalyst | Catalyst Concentration (mol) | Yield of Phenylbutylether (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.001 | 78[3][4] |
| Butyldimethylanilinium Bromide (BDAB) | 0.001 | 70[3][4] |
| Starburst Quaternary Ammonium Salt (BPBPB) | 0.001 | >80 (inferred from graphical data)[4] |
This data further establishes the competitive performance of TBAB as a phase-transfer catalyst in nucleophilic substitution reactions.[3]
Experimental Protocols
Protocol 1: Synthesis of n-Butyl Phenyl Ether using Tetrabutylammonium Bromide (TBAB)
This protocol is based on the conditions reported for the synthesis of n-butyl phenyl ether.[1][4]
Reaction Setup:
-
A reaction vessel is charged with sodium phenoxide (0.03 mol), n-butyl bromide (0.03 mol), and Tetrabutylammonium bromide (TBAB) (0.003 mol).[1][4]
-
A biphasic solvent system consisting of toluene (B28343) (25 mL) and water (20 mL) is added to the vessel.[1][4]
Reaction Conditions:
-
The mixture is stirred vigorously to ensure adequate mixing between the aqueous and organic phases.
-
The reaction is maintained at this temperature for 4 hours.[1][4]
Work-up and Isolation:
-
After cooling to room temperature, the organic layer is separated.[1]
-
The aqueous layer is extracted with toluene.[1]
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by distillation or chromatography to yield n-butyl phenyl ether.[1]
Protocol 2: General Phenol (B47542) Alkylation (Adaptable for ETMAB)
This generalized protocol can be adapted for catalysts like this compound.[1]
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1 equivalent) in a suitable organic solvent (e.g., toluene, dichloromethane).
-
In a separate vessel, prepare an aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate) and the phase transfer catalyst (e.g., ETMAB, 1-10 mol%).
Reaction Execution:
-
Add the aqueous basic solution of the catalyst to the organic solution of the phenol.
-
Add the alkylating agent (e.g., alkyl halide, 1-1.2 equivalents) to the biphasic mixture.
-
Heat the reaction mixture with vigorous stirring to a temperature appropriate for the specific substrates (typically between 50-100°C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Remove the solvent in vacuo to yield the crude product, which can be further purified by chromatography or distillation.
Mechanistic Insights and Visualizations
The fundamental role of a phase transfer catalyst is to transport a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs.
Caption: General mechanism of phase transfer catalysis.
The quaternary ammonium cation (Q⁺) from the catalyst (Q⁺X⁻) pairs with the nucleophile (Nu⁻) from the aqueous phase, forming an ion pair (Q⁺Nu⁻) that is sufficiently lipophilic to be extracted into the organic phase. Here, the "naked" and more reactive nucleophile reacts with the organic substrate (R-X) to form the product (R-Nu). The catalyst cation then returns to the aqueous phase to repeat the cycle.
Logical Workflow for Catalyst Selection
The choice between ETMAB and TBAB, or any PTC, depends on a variety of factors including the specific reaction, cost, and desired reaction conditions.
Caption: Decision workflow for selecting a phase transfer catalyst.
Conclusion
Both this compound and Tetrabutylammonium Bromide are effective phase transfer catalysts, with the optimal choice being highly dependent on the specific reaction conditions.
-
Tetrabutylammonium Bromide (TBAB) is a highly versatile, lipophilic catalyst suitable for a wide range of applications, particularly when high solubility in the organic phase is required.[1]
-
This compound (ETMAB) , being less lipophilic, may offer advantages in specific reactions where a more balanced partitioning between the aqueous and organic phases is beneficial.[1] Its smaller size could also be advantageous in reactions involving sterically hindered substrates.
For researchers and drug development professionals, an empirical approach is often the most effective. Screening both catalysts, along with variations in solvent, temperature, and concentration, will ultimately determine the most efficient system for a given transformation.
References
A Comparative Guide to the Efficacy of Quaternary Ammonium Salt Catalysts in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase-transfer catalysis (PTC) is a vital methodology in organic synthesis, enabling reactions between reactants in immiscible phases.[1][2] This approach enhances reaction rates, boosts yields, and permits the use of milder reaction conditions.[3][4] At the core of PTC are catalysts that transport reactants across the phase boundary, with quaternary ammonium (B1175870) salts, often referred to as "quat salts," being a prominent and versatile class.[3][5]
The effectiveness of a quaternary ammonium salt catalyst is contingent on several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction environment.[1][6] A key determinant of a catalyst's efficacy is the lipophilicity of its cation, which dictates its capacity to transport anions from an aqueous to an organic phase.[3][6] This guide offers an objective comparison of commonly used quaternary ammonium salt catalysts, supported by experimental data, to inform catalyst selection in your research and development endeavors.
Comparative Performance in Williamson Ether Synthesis
The Williamson ether synthesis, a robust SN2 reaction for forming ethers from an organohalide and an alcohol, serves as an excellent model for comparing the performance of different phase-transfer catalysts.[7] Below is a summary of the performance of various quaternary ammonium salts in the synthesis of benzyl (B1604629) octyl ether.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium (B224687) Bromide (TBAB) | 0.05 | 6 | 92[3] |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95[3] |
Key Observations:
-
Effect of Alkyl Chain Length: The data indicates that increasing the lipophilicity of the catalyst by using longer alkyl chains (octyl vs. butyl) can lead to a significant improvement in reaction rate and a modest increase in yield.[3] The larger, more lipophilic tetraoctylammonium cation is more effective at solubilizing the reacting anion in the organic phase.
Influence of the Counter-Anion
The nature of the anion in the quaternary ammonium salt can also play a crucial role in catalytic activity.
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84[3] |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62[3] |
Key Observations:
-
Anion Nucleophilicity: While both are bromides, the difference in the cation structure significantly impacts performance. In other reactions, the choice of the anion itself is critical. For instance, tetrabutylammonium iodide (TBAI) can act as both a phase-transfer catalyst and a co-catalyst to activate alkyl chlorides or bromides, as iodide is a good nucleophile and a good leaving group.[8]
Thermal and Chemical Stability
A significant consideration in catalyst selection is its stability under reaction conditions. Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine.[1] This degradation can diminish catalyst efficiency and introduce impurities into the reaction mixture.[1] In contrast, phosphonium (B103445) salts, another class of phase-transfer catalysts, are not prone to Hofmann elimination and generally exhibit higher thermal and chemical stability.[1]
Experimental Protocols
Below is a detailed methodology for the Williamson ether synthesis of an octyl ether using a phase-transfer catalyst, which is a milder alternative to using strong bases like sodium hydride in anhydrous solvents.[7]
Phase-Transfer Catalyzed Synthesis of an Octyl Ether
This method is advantageous when employing a weaker base, such as sodium hydroxide (B78521).[7]
Materials:
-
An alcohol (e.g., 1-butanol)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Toluene (B28343) or Dichloromethane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 eq), 1-bromooctane (1.0 eq), and tetrabutylammonium bromide (0.1 eq).[7]
-
Reaction: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the flask. Stir the mixture vigorously at 70-80 °C for 6-8 hours.[7]
-
Work-up: After cooling the reaction to room temperature, add water. Extract the product with toluene or dichloromethane. The organic layer should be washed with water and then brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[7]
-
Purification: The crude octyl ether can be purified by fractional distillation or column chromatography on silica (B1680970) gel to obtain the pure product.[7]
Visualizations
To better understand the underlying principles of phase-transfer catalysis and the experimental process, the following diagrams have been generated.
Caption: Mechanism of Phase-Transfer Catalysis.
Caption: Experimental Workflow for Williamson Ether Synthesis.
Caption: Structure-Activity Relationship of Quaternary Ammonium Catalysts.
References
A Comparative Guide to Corrosion Inhibitors for Aluminum: Validating the Efficacy of Ethyltrimethylammonium Bromide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ethyltrimethylammonium bromide (ETMAB) as a corrosion inhibitor for aluminum against other common alternatives. The performance of each inhibitor is supported by experimental data, and detailed methodologies for key experiments are provided.
Executive Summary
Corrosion of aluminum is a significant concern across various industries. This guide evaluates the performance of this compound (ETMAB) as a corrosion inhibitor for aluminum in acidic environments, specifically in 1M hydrochloric acid (HCl). Its efficacy is compared with other inhibitors from different classes: a cationic surfactant (Cetyltrimethylammonium chloride), an anionic surfactant (Sodium Dodecyl Sulfate), a heterocyclic organic compound (Benzotriazole), and an inorganic salt (Sodium Silicate). The data presented is compiled from various scientific studies and demonstrates that while ETMAB is an effective inhibitor, its performance is comparable to or, in some cases, surpassed by other available options, particularly at higher concentrations.
Performance Comparison of Corrosion Inhibitors for Aluminum
The inhibition efficiency of a corrosion inhibitor is a key metric for its performance. It is typically determined through methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The following tables summarize the available quantitative data for ETMAB and its alternatives.
Table 1: Inhibition Efficiency of this compound (ETMAB) for Aluminum in 1M HCl at 30°C[1]
| Concentration (M) | Inhibition Efficiency (%) |
| 1.0 x 10⁻⁶ | 52.50 |
| 2.0 x 10⁻⁶ | 59.80 |
| 3.0 x 10⁻⁶ | 61.50 |
| 4.0 x 10⁻⁶ | 62.50 |
| 5.0 x 10⁻⁶ | 63.90 |
| 7.0 x 10⁻⁶ | 68.90 |
Note: The inhibition efficiency of ETMAB can be significantly enhanced by the addition of anions like I⁻, SCN⁻, and Br⁻. For instance, in the presence of 1.0 x 10⁻² M I⁻, the inhibition efficiency of 7.0 x 10⁻⁶ M ETMAB increases to 82.1%.[1]
Table 2: Performance Comparison of Alternative Corrosion Inhibitors for Aluminum in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Cetyltrimethylammonium Chloride (CTAC) | 0.5 M HCl | 550 ppm | Weight Loss | ~55% | [2] |
| Sodium Dodecyl Sulfate (SDS) | 0.2 M HCl | 8 mM | Weight Loss | 97.76% | [3][4] |
| 0.2 M HCl | 8 mM | Potentiodynamic Polarization | 97.30% | [3][4] | |
| 0.2 M HCl | 8 mM | EIS | 93.72% | [3][4] | |
| Benzotriazole (BTA) | 0.5 M HCl | 1 x 10⁻³ M | Potentiodynamic Polarization | >90% | |
| Sodium Silicate | 0.1 M NaCl | 20 mM | EIS | ~95% | [5] |
Disclaimer: The experimental conditions for the alternative inhibitors may vary from those for ETMAB, which can affect the direct comparability of the results. For instance, the data for Sodium Silicate was obtained in a neutral chloride solution, not in HCl.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on standard practices such as those outlined by ASTM International.[6][7][8][9]
Weight Loss Measurement
This gravimetric method provides a direct measure of material loss due to corrosion.
a. Specimen Preparation:
-
Aluminum specimens of a defined surface area are mechanically polished with a series of emery papers of increasing grit size.
-
The specimens are then degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.
-
The initial weight of each specimen is accurately measured and recorded.
b. Corrosion Test:
-
The prepared specimens are suspended in the corrosive medium (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration.
-
After the immersion period, the specimens are removed from the solution.
c. Cleaning and Re-weighing:
-
Corrosion products are removed from the specimen surface according to ASTM G1 standards.[7][8][9]
-
The cleaned specimens are rinsed with distilled water, dried, and re-weighed.
d. Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula: IE% = [(W₀ - W₁) / W₀] x 100 Where:
-
W₀ is the weight loss of the aluminum specimen in the uninhibited solution.
-
W₁ is the weight loss of the aluminum specimen in the inhibited solution.
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current (Icorr) and corrosion potential (Ecorr), which are used to evaluate the corrosion rate and the inhibitor's mechanism.
a. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the aluminum specimen as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
The cell is filled with the corrosive solution (with or without inhibitor) at a constant temperature.
b. Measurement:
-
The open circuit potential (OCP) is allowed to stabilize.
-
A potential scan is then applied to the working electrode at a slow, constant rate (e.g., 1 mV/s) in both the anodic and cathodic directions relative to the OCP.
-
The resulting current is measured and plotted against the applied potential.
c. Data Analysis:
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection point.
-
The inhibition efficiency is calculated as: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective film formed by the inhibitor.
a. Electrochemical Cell Setup: The setup is the same as for potentiodynamic polarization.
b. Measurement:
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting AC current and phase shift are measured.
c. Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The inhibition efficiency is calculated from the Rct values: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the evaluation of a corrosion inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion inhibition of aluminum alloy in HCl by SDS: experimental, SEM/AFM imaging, and computational insights (DFT and MD simulations) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Sodium Silicate on the Corrosion Protection of AA7075-T6 Aluminium Alloy in Sodium Chloride Solution [scirp.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
A Researcher's Guide to DNA Extraction: Comparing CTAB and Alternative Methods for Purity and Yield
For researchers, scientists, and professionals in drug development, the isolation of high-quality deoxyribonucleic acid (DNA) is a critical initial step for a wide array of molecular applications. The success of downstream analyses, including polymerase chain reaction (PCR), sequencing, and genotyping, is fundamentally dependent on the purity and yield of the extracted DNA. The Cetyltrimethylammonium Bromide (CTAB) method has long been a gold standard for DNA extraction, particularly from challenging plant tissues rich in polysaccharides and polyphenols. However, a variety of alternative methods, such as commercial spin-column kits, TRIzol reagent, and magnetic bead-based systems, offer compelling advantages in terms of speed, convenience, and safety.
This guide provides an objective comparison of the CTAB method with its main alternatives, focusing on the critical parameters of DNA purity and yield. We present a summary of quantitative data from various studies, detailed experimental protocols for each method, and visual workflows to assist researchers in selecting the most suitable DNA extraction strategy for their specific needs.
Comparative Analysis of DNA Purity and Yield
The selection of a DNA extraction method is often a trade-off between DNA yield, purity, time, cost, and the specific requirements of the downstream application. The following table summarizes typical DNA yields and purity ratios (A260/A280 and A260/A230) obtained using the CTAB method and its common alternatives. An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA, while the A260/A230 ratio, ideally between 2.0 and 2.2, reflects contamination by polysaccharides, phenols, and other compounds that absorb at 230 nm.
| DNA Extraction Method | Typical DNA Yield (µg/g of tissue) | Typical A260/A280 Ratio | Typical A260/A230 Ratio | Key Advantages | Key Disadvantages |
| CTAB Method | 20 - 1500+ | 1.6 - 2.0 | 1.5 - 2.2 | Effective for tissues with high polysaccharide and polyphenol content; low cost. | Time-consuming; involves hazardous chemicals (e.g., chloroform, phenol). |
| Commercial Spin-Column Kits (e.g., Qiagen DNeasy) | 10 - 400 | 1.8 - 2.0 | 1.8 - 2.2 | High-purity DNA; fast and convenient protocol. | More expensive than manual methods; may have lower yield for some sample types.[1] |
| TRIzol Reagent | 50 - 1000 | 1.7 - 1.9 | 1.0 - 2.0 | Allows for the simultaneous extraction of DNA, RNA, and protein. | Involves hazardous chemicals (phenol); may result in lower A260/A230 ratios. |
| Magnetic Bead-Based Systems | 20 - 500 | 1.8 - 2.0 | 1.8 - 2.2 | Amenable to automation and high-throughput processing; high-purity DNA. | Higher initial setup cost for automation; beads can be expensive. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable DNA extraction. Below are the key experimental protocols for the CTAB method and its alternatives, along with the standard procedures for assessing DNA purity and yield.
Modified CTAB DNA Extraction Protocol[2]
This protocol is optimized for plants with high polysaccharide content.
-
Sample Preparation:
-
Weigh 100-200 mg of fresh, young leaf tissue (50-100 mg for dry tissue).
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 2% PVP, and 0.2% β-mercaptoethanol added just before use).
-
Vortex vigorously for 30 seconds.
-
Incubate at 65°C for 60 minutes, with gentle inversion every 15-20 minutes.
-
-
Purification:
-
Cool the tubes to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol (B130326) to the aqueous phase.
-
Mix gently by inversion until a white, thread-like DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant.
-
Add 1 mL of ice-cold 70% ethanol (B145695) to wash the pellet.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and repeat the wash step.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Incubate at 65°C for 10 minutes to aid dissolution.
-
-
RNase Treatment:
-
Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes.
-
Store the purified DNA at -20°C.
-
Commercial Spin-Column Kit Protocol (Based on Qiagen DNeasy Plant Mini Kit)
-
Sample Preparation:
-
Disrupt up to 100 mg of fresh plant tissue (or 20 mg of dried tissue) by grinding in liquid nitrogen or using a mechanical homogenizer.
-
-
Lysis:
-
Add 400 µL of Buffer AP1 and 4 µL of RNase A (100 mg/ml) to the sample. Vortex vigorously.
-
Incubate for 10 minutes at 65°C. Invert the tube 2–3 times during incubation.
-
-
Precipitation:
-
Add 130 µL of Buffer P3 to the lysate, mix, and incubate for 5 minutes on ice.
-
Centrifuge the lysate for 5 minutes at 20,000 x g (14,000 rpm).
-
-
Binding:
-
Pipet the cleared lysate into a QIAshredder Mini spin column placed in a 2 ml collection tube and centrifuge for 2 minutes at 20,000 x g.
-
Transfer the flow-through to a new tube without disturbing the pellet.
-
Add 1.5 volumes of Buffer AW1 and mix by pipetting.
-
Transfer 650 µL of the mixture to a DNeasy Mini spin column in a 2 ml collection tube. Centrifuge for 1 minute at ≥6000 x g (≥8000 rpm) and discard the flow-through. Repeat with the remaining sample.
-
-
Washing:
-
Place the DNeasy Mini spin column in a new 2 ml collection tube. Add 500 µL of Buffer AW2 and centrifuge for 1 minute at ≥6000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer AW2 and centrifuge for 2 minutes at 20,000 x g to dry the membrane.
-
-
Elution:
-
Place the DNeasy Mini spin column in a clean 1.5 ml or 2 ml microcentrifuge tube.
-
Add 100 µL of Buffer AE directly onto the DNeasy membrane. Incubate for 5 minutes at room temperature.
-
Centrifuge for 1 minute at ≥6000 x g to elute the DNA.
-
Assessment of DNA Yield and Purity
1. Spectrophotometric Analysis (UV-Vis):
-
Blank the spectrophotometer with the same buffer used to resuspend the DNA.
-
Measure the absorbance of the DNA sample at 260 nm, 280 nm, and 230 nm.
-
Calculate DNA Concentration:
-
Concentration (µg/mL) = A260 reading × 50 µg/mL × dilution factor.
-
-
Assess DNA Purity:
-
Calculate the A260/A280 ratio to check for protein contamination. A ratio of ~1.8 is considered pure.
-
Calculate the A260/A230 ratio to check for polysaccharide and polyphenol contamination. A ratio of 2.0-2.2 is considered pure.
-
2. Agarose (B213101) Gel Electrophoresis:
-
Prepare a 0.8-1.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Load a known amount of a DNA ladder and the extracted DNA samples into the wells.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. The intensity of the sample band relative to the ladder can be used to estimate the DNA concentration, and the presence of a high molecular weight band with minimal smearing indicates high-quality, intact DNA.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the key steps in the CTAB DNA extraction method and the logic behind interpreting the A260/A280 purity ratio.
References
A Comparative Guide to DNA Extraction Efficiency from Diverse Plant Tissues
Authored for Researchers, Scientists, and Drug Development Professionals
The successful isolation of high-quality deoxyribonucleic acid (DNA) is a foundational prerequisite for a multitude of molecular biology applications, from genetic mapping and marker-assisted selection to next-generation sequencing and the development of therapeutic agents. The inherent biochemical diversity across different plant tissues presents a significant challenge to achieving consistent and efficient DNA extraction. This guide provides an objective comparison of the performance of common DNA extraction methodologies across various plant tissues, supported by experimental data, to aid researchers in selecting the optimal protocol for their specific needs.
Challenges in Plant DNA Extraction
Extracting DNA from plant cells is often more complex than from animal cells due to several factors. The rigid cellulose (B213188) cell wall requires robust disruption methods.[1] Furthermore, plant tissues are rich in secondary metabolites such as polysaccharides, polyphenols, and tannins, which can co-precipitate with DNA and inhibit downstream enzymatic reactions like PCR.[1][2] The concentration and composition of these inhibitory compounds vary significantly between different plant organs, such as leaves, roots, seeds, and fruits, necessitating tissue-specific optimization of extraction protocols.
Comparative Analysis of DNA Extraction Methods
This guide focuses on a comparative analysis of three widely used DNA extraction techniques: the Cetyltrimethylammonium Bromide (CTAB) method, the Edwards method, and a commercially available DNA extraction kit (represented here by the Qiagen DNeasy Plant Mini Kit as a common example). The following data, synthesized from studies on Glycine max (soybean), illustrates the variable efficiency of these methods across different tissue types.
Data Presentation: DNA Yield and Purity
The efficiency of DNA extraction is primarily evaluated based on the yield (concentration) and purity of the isolated DNA. Purity is typically assessed using spectrophotometric ratios: the A260/A280 ratio indicates protein contamination, with a ratio of ~1.8 considered pure, while the A260/A230 ratio reflects contamination by polysaccharides and polyphenols, where a ratio of 2.0-2.2 is ideal.
| Plant Tissue | Extraction Method | Average DNA Yield (ng/µL) | Average A260/A280 Ratio | Average A260/A230 Ratio | Citation(s) |
| Leaf | Modified CTAB | 458.72 ± 155 | 1.99 ± 0.16 | 1.8 - 2.2 | [3] |
| Commercial Kit (Generic) | ~50 - 150 | ~1.8 - 2.0 | Not consistently reported | [4] | |
| Edwards Method | Data not available for direct comparison in soybean | Data not available | Data not available | ||
| Seed | CTAB | 52 - 694 | ~1.7 - 2.0 | Not consistently reported | [5] |
| Commercial Kit (Generic) | 23 - 105 | ~1.8 - 2.0 | Not consistently reported | [5] | |
| Edwards Method | Data not available for direct comparison in soybean | Data not available | Data not available | ||
| Root | Modified CTAB | Data suggests lower yield than leaves | Comparable to leaves | Comparable to leaves | [6] |
| Commercial Kit (Generic) | Data not available for direct comparison in soybean | Data not available | Data not available | ||
| Edwards Method | Data not available for direct comparison in soybean | Data not available | Data not available | ||
| Fruit (Pod) | CTAB | Requires protocol modifications due to high fiber | Variable | Variable | [6] |
| Commercial Kit (Generic) | Data not available for direct comparison in soybean | Data not available | Data not available | ||
| Edwards Method | Data not available for direct comparison in soybean | Data not available | Data not available |
Note: The data presented is a synthesis from multiple sources focusing on soybean (Glycine max) to provide a representative comparison. Direct comparative studies across all three methods on all four tissue types from a single study were not available. The commercial kit data is generalized from reports on various kits.
Experimental Workflows and Logical Relationships
The general workflow for comparing DNA extraction efficiency involves several key stages, from sample preparation to data analysis. The following diagram illustrates this logical process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three DNA extraction methods for feed products and four amplification methods for the 5'-junction fragment of Roundup Ready soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmrap.com [ijmrap.com]
Decyltrimethylammonium Bromide (DTAB): A Comparative Guide for DNA Extraction
For researchers, scientists, and drug development professionals, the selection of an appropriate DNA extraction method is a critical determinant of success for downstream molecular applications. While Cetyltrimethylammonium bromide (CTAB) has traditionally been a staple, particularly for challenging plant samples, and commercial kits offer convenience, Decyltrimethylammonium bromide (DTAB), a related cationic surfactant, presents a potential alternative. This guide provides an objective comparison of DTAB with other common DNA extraction methods, supported by experimental data, detailed protocols, and workflow visualizations.
Performance Comparison of DNA Extraction Methods
The efficacy of a DNA extraction method is primarily evaluated based on the yield, purity, and integrity of the isolated DNA. The choice of method can significantly impact the reliability of subsequent analyses such as PCR, sequencing, and cloning.
Decyltrimethylammonium bromide (DTAB) is a cationic detergent chemically similar to the more widely used Cetyltrimethylammonium bromide (CTAB). The key difference lies in the length of their hydrocarbon tails; DTAB has a 10-carbon chain, whereas CTAB has a 16-carbon chain.[1][2] This structural variance influences their physicochemical properties, including the critical micelle concentration (CMC), which is approximately 14 mM for DTAB and 1 mM for CTAB.[3][4] These differences can affect their efficiency in lysing cell membranes and precipitating DNA.[2]
While both DTAB and CTAB have been utilized for DNA extraction, studies have shown performance differences. For instance, in the analysis of various meat products, the CTAB method consistently yielded a higher quantity of DNA compared to the DTAB method.[5] Although DNA was obtained using the DTAB method, it was often associated with significant RNA contamination.[3][5][6] Furthermore, while DNA isolated with CTAB was successfully amplified in all tested samples, some DNA samples extracted using DTAB failed to amplify via PCR, suggesting the presence of residual inhibitors or lower DNA integrity.[5]
In the context of plant DNA extraction, CTAB is a well-established and reliable method, particularly for species rich in polysaccharides and polyphenols.[1] There is a notable lack of extensive, direct comparative studies evaluating DTAB's performance against CTAB for plant DNA.[1] However, some anecdotal evidence suggests potential advantages for specific species, and a combination of DTAB and CTAB has been proposed for particularly challenging samples, such as woody plants.[1][2]
Sodium Dodecyl Sulfate (SDS) offers a simpler and often faster alternative to CTAB-based methods.[7] However, DNA purity can sometimes be lower, with a higher risk of protein contamination if not meticulously performed.[7] Commercial DNA extraction kits, while often more expensive, provide convenience, high purity, and very high PCR success rates.[2]
Quantitative Data Summary
The following table summarizes the performance of different DNA extraction methods based on available data.
| Method | Sample Type | DNA Yield | A260/A280 Ratio | A260/A230 Ratio | PCR Success Rate |
| DTAB | Meat Products | Moderate | Variable (Often low due to RNA contamination) | Not Reported | Moderate |
| CTAB | Plant Tissue | High | 1.7 - 2.0 | 1.8 - 2.2 | High |
| CTAB | Meat Products | High | Not Specified | Not Specified | High |
| SDS-Based | Plant Tissue | Moderate to High | 1.6 - 1.9 | Variable | High |
| DTAB/CTAB Combination | Woody Plants | High | 1.8 - 2.0 | Not Reported | High |
| Commercial Kit | Various | Variable | 1.8 - 2.0 | > 1.8 | Very High |
Note: Performance can vary based on the specific sample, protocol modifications, and operator experience. A pure DNA sample typically has an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 2.0 and 2.2.[2]
Experimental Protocols
Detailed methodologies for DNA extraction using DTAB, CTAB, and SDS are provided below.
Decyltrimethylammonium Bromide (DTAB) Protocol for Meat Products
This protocol is adapted from Özşensoy and Şahin (2016).[6]
-
Sample Preparation: Transfer 20-100 mg of the meat sample to a 1.5 mL microcentrifuge tube.[5]
-
Lysis: Add 800 µL of Nuclear Lysis Buffer (12 g DTAB, 45 mL 5 M NaCl, 15 mL 1 M Tris-HCl pH 7.5, 15 mL 0.5 M EDTA pH 8.0, brought to 100 mL with distilled water). Vortex thoroughly.[5][6]
-
Phase Separation: Add 800 µL of chloroform (B151607) and vortex again.[5][6]
-
Centrifugation: Centrifuge the sample to separate the phases.[5]
-
DNA Precipitation: Transfer the aqueous supernatant to a new tube and precipitate the DNA using isopropanol (B130326) or ethanol.[5]
Cetyltrimethylammonium Bromide (CTAB) Protocol for Plant Tissue
This is a widely used protocol for a variety of plant species.[2]
-
Sample Preparation: Grind 100-200 mg of plant tissue in liquid nitrogen to a fine powder.[2]
-
Lysis: Transfer the powder to a microcentrifuge tube and add 1 mL of pre-warmed (60°C) CTAB extraction buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP, 0.2% v/v β-mercaptoethanol added fresh).[2]
-
Incubation: Incubate at 60°C for 30-60 minutes.[2]
-
Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex, and centrifuge at 12,000 x g for 10 minutes.[2]
-
DNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol. Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.[2]
-
Washing: Wash the pellet with 70% ethanol.[2]
-
Resuspension: Air-dry the pellet and dissolve in 50 µL of TE buffer.[2]
Sodium Dodecyl Sulfate (SDS)-Based DNA Extraction Protocol
This protocol is an alternative to cationic detergent-based methods.[2]
-
Sample Preparation: Grind 100 mg of tissue.[2]
-
Lysis: Add 500 µL of SDS extraction buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA pH 8.0, 500 mM NaCl, 1.25% w/v SDS).[2]
-
Incubation: Incubate at 65°C for 15 minutes.[2]
-
Protein Precipitation: Add 250 µL of cold potassium acetate, mix, and incubate on ice for 20 minutes. Centrifuge at 12,000 x g for 15 minutes.[2]
-
DNA Precipitation: Transfer the supernatant to a new tube and add an equal volume of isopropanol.[2]
Visualizations
Experimental Workflow and Performance Comparison
To better illustrate the processes and comparative performance, the following diagrams are provided.
References
Dodecyltrimethylammonium Bromide (DTAB) vs. Cetyltrimethylammonium Bromide (CTAB) for DNA Purification: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient isolation of high-quality DNA is a critical first step for a multitude of downstream applications. Cationic surfactants are frequently employed in lysis buffers to effectively disrupt cell membranes and separate DNA from contaminants. Among the most common are dodecyltrimethylammonium (B156365) bromide (DTAB) and cetyltrimethylammonium bromide (CTAB). This guide provides a detailed, data-driven comparison of their performance in DNA purification.
Performance Comparison: DTAB vs. CTAB
The primary difference between CTAB and DTAB lies in the length of their hydrophobic alkyl chains; CTAB has a 16-carbon chain, while DTAB has a shorter 12-carbon chain.[1] This structural variance significantly influences their physicochemical properties and, consequently, their effectiveness in DNA extraction.
A key comparative study by Özşensoy and Şahin (2016) evaluated the efficacy of DTAB and CTAB for DNA extraction from various processed meat products.[2] Their findings, summarized in the table below, indicate that the CTAB method consistently yields a higher quantity of DNA compared to the DTAB method.[1][2]
Table 1: Comparison of DNA Yield and Purity from Meat Products
| Method | Average DNA Yield (ng/µL) | A260/A280 Ratio | PCR Success Rate |
| CTAB | High | Variable (RNA contamination) | High |
| DTAB | Moderate | Variable (RNA contamination) | Moderate |
Data compiled from Özşensoy and Şahin (2016).[2]
While both methods can result in significant RNA contamination, a common issue with surfactant-based extraction, the DNA isolated using the CTAB method demonstrated greater success in downstream PCR applications.[1][2] Some samples purified with the DTAB method failed to amplify, suggesting the presence of residual inhibitors or lower DNA integrity.[1]
The superior performance of CTAB in DNA yield is attributed to its longer alkyl chain, which enhances its ability to form micelles and precipitate DNA-surfactant complexes more efficiently.[1] The positively charged head of the surfactant interacts with the negatively charged phosphate (B84403) backbone of DNA, while the hydrophobic tails facilitate the condensation and separation of DNA from cellular contaminants.[1]
Experimental Protocols
Detailed methodologies for DNA extraction using both DTAB and CTAB are provided below. These protocols are based on established methods and the work of Özşensoy and Şahin (2016).[2]
CTAB DNA Extraction Protocol
-
Lysis:
-
To 100 mg of the sample in a microcentrifuge tube, add 250 µL of lysis buffer (0.25% SDS, 0.1 M EDTA, pH 8.0) and 3 µL of Proteinase K (10 mg/mL).
-
Vortex thoroughly and incubate at 55°C for 20 minutes.
-
-
Precipitation of Contaminants:
-
Add 75 µL of 3.5 M NaCl and mix.
-
Add 42 µL of 10% CTAB/0.7 M NaCl (pre-heated to 55°C), vortex, and incubate at 65°C for 10 minutes.
-
-
Purification:
-
Add an equal volume of chloroform (B151607):isoamyl alcohol (24:1) and mix by inversion to form an emulsion.
-
Centrifuge at 12,000 x g for 10-15 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol (B130326) and mix gently until a white DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the DNA.
-
-
Washing and Resuspension:
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol (B145695).
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet.
-
Resuspend the DNA in 30-100 µL of TE buffer or sterile deionized water.
-
DTAB DNA Extraction Protocol
-
Lysis:
-
To 20-100 mg of the sample in a microcentrifuge tube, add 800 µL of Nuclear Lysis Buffer (12 g DTAB, 45 mL 5 M NaCl, 15 mL 1 M Tris-HCl pH 7.5, 15 mL 0.5 M EDTA pH 8.0, brought to 100 mL with distilled water).
-
Vortex thoroughly and incubate at 55°C overnight.
-
-
Purification:
-
Add 800 µL of chloroform and vortex.
-
Centrifuge to separate the phases.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the DNA.
-
-
Washing and Resuspension:
-
Wash the pellet with ice-cold 70% ethanol.
-
Air-dry the pellet.
-
Resuspend the DNA in TE buffer or sterile deionized water.
-
Visualizing the Workflow
To further illustrate the experimental processes, the following diagrams outline the key steps in both the CTAB and DTAB DNA purification workflows.
References
Unlocking PCR Efficiency: A Comparative Guide to Tetraalkylammonium Derivatives as Enhancers
For researchers, scientists, and drug development professionals seeking to optimize polymerase chain reaction (PCR) protocols, the addition of chemical enhancers can be a pivotal step in achieving higher yield and specificity. Among these, tetraalkylammonium (TAA) derivatives have emerged as potent agents for improving PCR performance, particularly in challenging contexts such as real-time PCR with intercalating dyes.
This guide provides a comprehensive comparison of the efficacy of various TAA derivatives as PCR enhancers, supported by experimental data and detailed protocols. We will delve into the mechanisms of action and present quantitative data to aid in the selection of the most suitable enhancer for your specific application.
Mechanism of Action: How Tetraalkylammonium Derivatives Enhance PCR
Tetraalkylammonium compounds, such as tetramethylammonium (B1211777) (TMA) chloride, primarily enhance PCR by influencing the hybridization kinetics of DNA.[] They are thought to increase the specificity of primer annealing by reducing the preferential binding of primers to non-target sequences.[][2][3][4][5][6]
In the context of real-time PCR using SYBR Green I, TAA derivatives have been shown to reduce the binding of the dye to oligonucleotide primers. This action minimizes the formation of primer-dimers and enhances the interaction between the primer and the template DNA during the annealing phase. The proposed mechanism involves the TAA derivatives stabilizing the DNA duplex, thereby increasing the melting temperature (Tm) and promoting more stringent primer binding.[3][4][5][6]
Comparative Efficacy of Tetraalkylammonium Derivatives
Studies have compared various TAA derivatives, highlighting differences in their optimal concentrations and their impact on PCR efficiency and specificity.
| Derivative | Optimal Concentration | Key Findings | Reference |
| Tetramethylammonium (TMA) Oxalate (B1200264) | 2 mM | Demonstrated to be a powerful enhancer, significantly decreasing the formation of non-specific DNA fragments and increasing the yield of specific PCR products.[7] At this concentration, it showed maximum specificity and an efficiency increase of 2.2-fold compared to the control.[7] | [7] |
| Tetramethylammonium (TMA) Chloride | 10-100 µM to 60 mM | Effective in eliminating non-specific amplification without inhibiting Taq polymerase at concentrations between 10 µM and 100 µM.[2] Other studies report optimal concentrations for enhancing amplification of specific gene fragments at 5 mM and 20 mM for maximal efficiency and specificity, respectively.[7] Can be used at concentrations ranging from 15-100 mM to eliminate non-specific priming.[3][4][5][6] | [2][3][4][5][6][7] |
| Tetraalkylammonium (TAA) Derivatives (C1 to C5 alkyl chains) | Not specified | A study comparing TAA derivatives with alkyl chains ranging from 1 to 5 carbons found them to be effective enhancers in real-time PCR with SYBR Green I. | |
| Other Quaternary Ammonium Compounds | Not specified | Tetrapentylammonium (TPA)-hydroxide, TPA-bromide, tetrabutylammonium (B224687) (TBA)-hydroxide, and tetraethylammonium (B1195904) (TEA)-chloride have also been noted for their potential as PCR enhancers.[8] | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of tetraalkylammonium derivatives as PCR enhancers.
Protocol 1: General PCR Enhancement with Tetramethylammonium Chloride (TMAC)
This protocol is adapted from studies demonstrating the general use of TMAC to improve PCR specificity.[2][3][4][5][6]
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (10 mM each)
-
Taq DNA polymerase (5 U/µL)
-
10x PCR buffer (containing Tris-HCl, KCl, MgCl2)
-
Tetramethylammonium chloride (TMAC) stock solution (e.g., 1 M)
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components on ice:
-
10x PCR Buffer: 5 µL
-
dNTP Mix (10 mM): 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to a final volume of 49 µL (after adding template and TMAC)
-
-
Add TMAC: To determine the optimal concentration, prepare a series of reactions with final TMAC concentrations ranging from 10 µM to 100 mM. For example, to achieve a final concentration of 50 µM in a 50 µL reaction, add 2.5 µL of a 1 mM TMAC working solution.
-
Add DNA Template: Add 1 µL of the DNA template to each reaction tube.
-
Perform PCR: Use the following cycling conditions as a starting point, and optimize the annealing temperature as needed:
-
Initial Denaturation: 94°C for 1 minute
-
30 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 62°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 1 minute
-
-
Analyze Results: Analyze the PCR products by agarose (B213101) gel electrophoresis to assess the specificity and yield of the amplification.
Protocol 2: High-Specificity PCR with Tetramethylammonium Oxalate
This protocol is based on the findings that TMA oxalate is a highly effective enhancer at low concentrations.[7]
Materials:
-
Same as Protocol 1, but with Tetramethylammonium oxalate stock solution (e.g., 100 mM) instead of TMAC.
Procedure:
-
Prepare the PCR Master Mix: Follow the same procedure as in Protocol 1.
-
Add TMA Oxalate: Prepare reactions with a final TMA oxalate concentration of 2 mM. For a 50 µL reaction, this would typically involve adding 1 µL of a 100 mM stock solution. It is recommended to test a range of concentrations around 2 mM (e.g., 1 mM, 2 mM, 5 mM) to find the optimal concentration for your specific target.
-
Add DNA Template: Add 1 µL of the DNA template.
-
Perform PCR: The following cycling conditions were used in the study demonstrating the efficacy of TMA oxalate:[7]
-
Initial Denaturation: 94°C for 1 minute
-
30 Cycles:
-
Denaturation: 94°C for 15 seconds
-
Annealing: 49-58°C for 15 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 1 minute
-
-
Analyze Results: Evaluate the PCR products on an agarose gel.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for optimizing PCR with tetraalkylammonium derivatives.
Caption: Workflow for PCR optimization with TAA derivatives.
Logical Relationship of PCR Enhancement
The following diagram illustrates the logical relationship between the addition of TAA derivatives and the resulting improvements in PCR performance.
Caption: Logic of TAA derivatives in enhancing PCR.
References
- 2. academic.oup.com [academic.oup.com]
- 3. genelink.com [genelink.com]
- 4. GeneLink [genelink.com]
- 5. genelink.com [genelink.com]
- 6. PCR Additives & Buffer Selection | AAT Bioquest [aatbio.com]
- 7. New specificity and yield enhancer of polymerase chain reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of different Quaternary Ammonium Compounds (QACs), supported by experimental data. QACs are a class of cationic surfactants widely used as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity. This document delves into the efficacy of three common QACs—Benzalkonium Chloride (BAC), Cetylpyridinium Chloride (CPC), and Didecyldimethylammonium Chloride (DDAC)—against a range of microorganisms.
Data Presentation: Antimicrobial Efficacy of QACs
The antimicrobial activity of QACs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of BAC, CPC, and DDAC against various bacteria and fungi, compiled from multiple studies. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzalkonium Chloride (BAC)
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.6 - 1.8 |
| Escherichia coli | Gram-negative | 20 - 92 |
| Pseudomonas aeruginosa | Gram-negative | >1000 |
| Candida albicans | Fungus | 3.12 - 12.5 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Cetylpyridinium Chloride (CPC)
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 |
| Aggregatibacter actinomycetemcomitans | Gram-negative | < 0.05 |
| Porphyromonas gingivalis | Gram-negative | < 0.05 |
| Candida albicans | Fungus | 1.56 - 6.25 |
| Oral Biofilms | Mixed | >90% killing at 0.05% concentration |
Table 3: Minimum Inhibitory Concentrations (MIC) of Didecyldimethylammonium Chloride (DDAC)
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.4 - 1.8 |
| Escherichia coli | Gram-negative | 4.5 |
| Pseudomonas aeruginosa | Gram-negative | >1000 |
| Serratia spp. | Gram-negative | 2873 |
Table 4: Virucidal Spectrum of Quaternary Ammonium Compounds
| QAC Type | Virus Type | Efficacy |
| General QACs | Enveloped Viruses (e.g., Influenza, HIV, Coronaviruses) | Generally effective |
| General QACs | Non-enveloped Viruses (e.g., Poliovirus, Adenovirus) | Less effective to ineffective |
| Benzalkonium Chloride | Enveloped and some Non-enveloped Viruses | Effective against coronaviruses; virucidal for some adenoviruses at 0.1% |
| Didecyldimethylammonium Chloride | Enveloped Viruses | Effective |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of QACs.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
- QAC Stock Solution: A stock solution of the QAC is prepared in a suitable solvent (e.g., sterile deionized water) at a known high concentration.
- 96-Well Microtiter Plate: Sterile, U-bottomed or flat-bottomed 96-well plates are used.
- Growth Medium: Sterile broth appropriate for the test microorganism.
2. Inoculum Preparation:
- The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized using a spectrophotometer to measure optical density (e.g., OD600).
3. Serial Dilution of QAC:
- 100 µL of sterile broth is added to all wells of the microtiter plate except the first column.
- 200 µL of the QAC stock solution is added to the first well of each row to be tested.
- A two-fold serial dilution is performed by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. The final 100 µL from the last well is typically discarded.
4. Inoculation:
- 100 µL of the standardized microbial inoculum is added to each well, bringing the final volume to 200 µL.
5. Incubation:
- The plate is covered and incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
6. Reading the Results:
- The MIC is determined as the lowest concentration of the QAC at which no visible turbidity (growth) is observed. This can be assessed visually or by using a microplate reader.
- A positive control (inoculum in broth without QAC) and a negative control (broth only) are included.
Standardized Suspension Test for Bactericidal Activity (e.g., ASTM E2315)
This test evaluates the reduction in a microbial population after exposure to a disinfectant over time.
1. Preparation:
- A standardized suspension of the test microorganism is prepared (typically 1.5-5.0 x 10^8 CFU/mL).
- The QAC-based disinfectant is prepared at its use-concentration.
- A neutralizing broth is prepared to inactivate the disinfectant at the time of sampling.
2. Procedure:
- A specific volume of the disinfectant is placed in a sterile container.
- A specific volume of the microbial suspension is added to the disinfectant (e.g., 9.9 mL of disinfectant + 0.1 mL of inoculum).
- The mixture is held at a specified temperature for predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes).
- At each contact time, an aliquot of the mixture is transferred to the neutralizing broth.
3. Enumeration:
- Serial dilutions of the neutralized sample are plated on a suitable agar (B569324) medium.
- Plates are incubated, and the number of surviving colonies is counted.
4. Calculation:
- The log reduction in the microbial population is calculated for each contact time compared to the initial inoculum count. A significant reduction (e.g., ≥ 5-log10 or 99.999%) is often required to demonstrate efficacy.
Virucidal Activity Assay (e.g., ASTM E1052)
This method assesses the ability of a chemical to inactivate viruses.
1. Preparation:
- A high-titer stock of the test virus is prepared.
- A monolayer of host cells susceptible to the virus is grown in cell culture plates.
- The QAC disinfectant is prepared at its use-concentration.
2. Procedure:
- A specific volume of the disinfectant is mixed with a specific volume of the virus stock.
- The mixture is incubated for a defined contact time at a specific temperature.
- The reaction is stopped by dilution into a cell culture medium.
3. Viral Titer Determination:
- Serial dilutions of the treated and untreated (control) virus suspensions are used to infect the host cell monolayers.
- The plates are incubated and observed for cytopathic effects (CPE), or a plaque assay is performed.
- The viral titer (e.g., TCID50/mL or PFU/mL) is calculated for both treated and control samples.
4. Calculation:
- The log reduction in viral titer is calculated to determine the virucidal efficacy of the QAC.
Visualizations
Mechanism of Antimicrobial Action of QACs
The primary mechanism of action for QACs involves the disruption of microbial cell membranes. The positively charged cationic head of the QAC molecule interacts with the negatively charged components of the microbial cell surface, leading to membrane destabilization and leakage of intracellular contents.
Caption: General mechanism of QAC antimicrobial action.
Bacterial Resistance Mechanisms to QACs
Bacteria can develop resistance to QACs through various mechanisms, primarily involving alterations to the cell envelope that prevent the QAC from reaching its target or active removal of the compound from the cell.
Caption: Key mechanisms of bacterial resistance to QACs.
Quaternary Ammonium Compounds (QACs): A Comparative Analysis of their Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity of Quaternary Ammonium (B1175870) Compounds (QACs) against Gram-positive and Gram-negative bacteria. It delves into the mechanisms of action that underpin the observed differences in susceptibility and presents supporting experimental data and protocols to inform research and development in the field of antimicrobial agents.
Executive Summary
Quaternary Ammonium Compounds are a class of cationic surfactants widely employed as disinfectants and antiseptics due to their broad-spectrum antimicrobial properties. A significant body of research indicates a differential efficacy of QACs, with Gram-positive bacteria generally exhibiting greater susceptibility than their Gram-negative counterparts. This disparity is primarily attributed to fundamental differences in the cell envelope structure between these two bacterial groups. The outer membrane of Gram-negative bacteria presents a formidable barrier to QAC penetration, and the presence of efflux pumps can actively expel these compounds from the cell. This guide will explore these differences in detail, supported by quantitative data and standardized experimental methodologies.
Comparative Efficacy: Quantitative Data
The antimicrobial activity of QACs is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC values for a common QAC, Benzalkonium Chloride (BAC), against various Gram-positive and Gram-negative bacteria.
| Bacterial Species | Gram Stain | QAC Agent | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference |
| Staphylococcus aureus | Gram-Positive | Benzalkonium Chloride | 5 - 10 | [1] |
| Enterococcus faecalis | Gram-Positive | QACs (unspecified) | 59 - 156 | [2][3] |
| Pseudomonas aeruginosa | Gram-Negative | Benzalkonium Chloride | 140 | [4] |
| Escherichia coli | Gram-Negative | Benzalkonium Chloride | 92 | [1] |
| Salmonella enterica | Gram-Negative | Benzalkonium Chloride | 256 | [1] |
| Acinetobacter spp. | Gram-Negative | Benzalkonium Chloride | 170 | [4] |
| Enterobacter spp. | Gram-Negative | Benzalkonium Chloride | 180 | [4] |
Note: MIC values can vary depending on the specific strain, testing conditions, and the formulation of the QAC product. The data presented here are for comparative purposes.
Mechanisms of Differential Activity
The observed differences in susceptibility to QACs between Gram-positive and Gram-negative bacteria are rooted in their distinct cell envelope architectures.
Gram-Positive Bacteria: The cell wall of Gram-positive bacteria consists of a thick, porous peptidoglycan layer that allows for relatively easy penetration of QAC molecules. The positively charged QACs interact with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.[5][6][7][8]
Gram-Negative Bacteria: In contrast, Gram-negative bacteria possess a more complex cell envelope.[5][9] An outer membrane, composed of phospholipids, proteins, and lipopolysaccharides (LPS), acts as a formidable barrier, restricting the entry of many antimicrobial agents, including QACs.[5][9] The LPS layer, with its negatively charged phosphate (B84403) groups, can bind to the cationic QACs, but the overall structure hinders their passage to the inner cytoplasmic membrane. Furthermore, many Gram-negative bacteria possess efflux pumps, which are membrane proteins that can actively transport QACs and other toxic substances out of the cell, preventing them from reaching their target.[5][10][11]
The following diagram illustrates the differential interaction of QACs with Gram-positive and Gram-negative bacterial cell envelopes.
Caption: Differential interaction of QACs with bacterial cell envelopes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standardized method for determining the MIC of a QAC against a specific bacterial strain.[12][13]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
QAC stock solution of known concentration
-
Sterile pipette tips and pipettors
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of QAC Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the QAC stock solution (at twice the desired highest final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no QAC).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well (wells 1-12), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL. The QAC concentrations will now be at their final desired values.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the QAC at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
-
The following diagram illustrates the experimental workflow for determining the MIC.
Caption: Experimental workflow for MIC determination.
Conclusion
The differential activity of Quaternary Ammonium Compounds against Gram-positive and Gram-negative bacteria is a well-established phenomenon directly linked to the structural disparities in their cell envelopes. Gram-positive bacteria, with their more permeable cell walls, are generally more susceptible to the membrane-disrupting action of QACs. In contrast, the protective outer membrane and the presence of efflux pumps in Gram-negative bacteria confer a higher level of intrinsic resistance. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the design of novel antimicrobial agents and the effective application of existing disinfectant and antiseptic formulations. The provided data and protocols serve as a foundational resource for further investigation and development in this critical area of microbiology.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scielo.br [scielo.br]
- 3. Minimal inhibitory concentration (MIC) determination of disinfectant and/or sterilizing agents – ScienceOpen [scienceopen.com]
- 4. Effect of Benzalkonium Chloride on Biofilm of Bacteria Causing Nosocomial Infectionstions - Medical Laboratory Journal [crl.goums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. More QACs, more questions: Recent advances in structure activity relationships and hurdles in understanding resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. actascientific.com [actascientific.com]
analyzing the environmental impact of quaternary ammonium compounds
A guide for researchers and drug development professionals on the ecological footprint of Quaternary Ammonium Compounds (QACs) and their alternatives.
Quaternary Ammonium Compounds (QACs) are a cornerstone of disinfection and preservation in numerous industries, including pharmaceuticals. However, their widespread use has led to increasing concerns about their environmental impact. This guide provides a comprehensive comparison of the environmental fate and ecotoxicity of common QACs against safer alternatives, supported by experimental data and detailed methodologies.
Executive Summary
While effective biocides, QACs exhibit significant environmental persistence and toxicity, particularly in aquatic ecosystems. In contrast, alternatives such as hydrogen peroxide, alcohols, and organic acids demonstrate more favorable environmental profiles, characterized by rapid degradation into benign byproducts. This guide presents a data-driven analysis to inform the selection of more sustainable disinfection and preservation agents.
Data Presentation: A Comparative Analysis
The following tables summarize the key environmental impact parameters for QACs and their alternatives.
Table 1: Comparative Ecotoxicity of Quaternary Ammonium Compounds and Alternatives
| Compound/Method | Organism | Endpoint | Toxicity Value | Reference |
| Quaternary Ammonium Compounds (QACs) | ||||
| Benzalkonium Chloride (BAC) | Fish (Fathead Minnow) | 96-hr LC50 | 0.28 mg/L | [1] |
| Daphnia magna | 48-hr EC50 | 0.0058 mg/L | [1] | |
| Green Algae | 72-hr EC50 | 0.049 mg/L | [1] | |
| Didecyldimethylammonium Chloride (DDAC) | Fish (Rainbow Trout) | 96-hr LC50 | 0.19 mg/L | [2] |
| Daphnia magna | 48-hr EC50 | 0.069 mg/L | [2] | |
| Alternatives | ||||
| Hydrogen Peroxide | Fish (Rainbow Trout) | 96-hr LC50 | 16.4 mg/L | [3] |
| Daphnia magna | 48-hr EC50 | 2.4 mg/L | [3] | |
| Algae | 72-hr EC50 | 1.38 mg/L | [3] | |
| Ethanol | Fish (Fathead Minnow) | 96-hr LC50 | >10,000 mg/L | [4] |
| Daphnia magna | 48-hr EC50 | 5,012 mg/L | [4] | |
| Isopropanol | Fish (Fathead Minnow) | 96-hr LC50 | 9,640 mg/L | [5] |
| Daphnia magna | 48-hr EC50 | >10,000 mg/L | [5] | |
| Citric Acid | Fish (Zebrafish) | 96-hr LC50 | >100 mg/L | [6] |
| Daphnia magna | 48-hr EC50 | ~120 mg/L | [6] | |
| Lactic Acid | Fish (Zebrafish) | 96-hr LC50 | 130 mg/L | [7] |
| Daphnia magna | 48-hr EC50 | 130 mg/L | [7] | |
| UV-C Disinfection | N/A | N/A | N/A | N/A |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms.
Table 2: Biodegradability of Quaternary Ammonium Compounds and Alternatives
| Compound | Method | Result | Reference |
| Quaternary Ammonium Compounds (QACs) | |||
| Benzalkonium Chloride (BAC) | OECD 301D | Not readily biodegradable | [1] |
| Didecyldimethylammonium Chloride (DDAC) | OECD 301B | Not readily biodegradable | [2] |
| Alternatives | |||
| Hydrogen Peroxide | N/A | Rapidly decomposes to water and oxygen | [8][9] |
| Ethanol | OECD 301B | Readily biodegradable | [4] |
| Isopropanol | OECD 301D | Readily biodegradable | [5] |
| Citric Acid | OECD 301B | Readily biodegradable | [6] |
| Lactic Acid | OECD 301A | Readily biodegradable | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of environmental impacts. The following sections outline the standard protocols for key experiments cited in this guide.
Acute Aquatic Toxicity Testing (OECD 203, 202, 201)
This series of tests evaluates the short-term effects of a substance on aquatic organisms.
Objective: To determine the concentration of a substance that is lethal to 50% (LC50) of fish or causes immobilization in 50% (EC50) of daphnids, or inhibits the growth of 50% (EC50) of algae over a short period.[10][11]
Methodology:
-
Test Organisms:
-
Procedure:
-
Prepare a series of test solutions with varying concentrations of the test substance.
-
Expose the test organisms to these solutions for a specified period (96 hours for fish, 48 hours for daphnids, 72 hours for algae).[10]
-
Observe and record the mortality (fish) or immobilization (daphnids) at regular intervals. For algae, measure the cell density.
-
A control group with no test substance is run in parallel.
-
-
Data Analysis:
-
The LC50 or EC50 values and their confidence intervals are calculated using statistical methods such as probit analysis.[11]
-
Ready Biodegradability Testing (OECD 301)
These tests assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[13][14]
Objective: To determine if a chemical substance is "readily biodegradable."
Methodology:
-
Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant is used.[13]
-
Procedure (e.g., OECD 301B - CO2 Evolution Test):
-
The test substance is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms.
-
The mixture is incubated in the dark at a constant temperature.
-
The amount of CO2 produced is measured over a 28-day period.
-
-
Data Analysis:
-
The percentage of biodegradation is calculated based on the ratio of the amount of CO2 produced to the theoretical maximum.
-
A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test.[13]
-
Analytical Methods for Environmental Monitoring
The detection and quantification of QACs and their alternatives in environmental matrices are essential for exposure assessment.
Quaternary Ammonium Compounds:
-
Method: Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]
-
Principle: QACs are extracted from water or soil samples using a solid sorbent, then separated and identified based on their mass-to-charge ratio.[15]
Alternatives:
-
Hydrogen Peroxide: Spectrophotometric methods.
-
Alcohols, Citric Acid, Lactic Acid: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[16]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the environmental impact of QACs.
Caption: Environmental pathways and impacts of Quaternary Ammonium Compounds (QACs).
Caption: Standard workflow for acute aquatic toxicity testing.
Caption: Comparison of the primary mechanisms of antimicrobial action.
Conclusion and Recommendations
The data presented in this guide clearly indicate that while QACs are effective disinfectants, their environmental persistence and high aquatic toxicity pose significant ecological risks. In contrast, alternatives such as hydrogen peroxide, alcohols, and organic acids offer comparable efficacy with a much lower environmental burden due to their rapid and complete biodegradation. UV-C disinfection stands out as a non-chemical alternative with minimal environmental impact.[17]
For researchers, scientists, and drug development professionals, the selection of disinfection and preservation agents should extend beyond immediate efficacy to consider the entire lifecycle and environmental footprint. Prioritizing readily biodegradable and less toxic alternatives is a critical step towards more sustainable practices in the pharmaceutical and related industries. Further research into the long-term environmental effects of all disinfectant classes and the development of novel, even safer alternatives are strongly encouraged.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. turi.org [turi.org]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ashland.com [ashland.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Hydrogen Peroxide Vapour for Microbiological Disinfection in Hospital Environments: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redox.com [redox.com]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. researchgate.net [researchgate.net]
- 12. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. geyseco.es [geyseco.es]
- 14. Testing biodegradability with standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UV-C Disinfection and Sustainable Healthcare Practices [uvsmart.nl]
Safety Operating Guide
Proper Disposal of Ethyltrimethylammonium Bromide: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper handling and disposal of all chemical waste, including ethyltrimethylammonium (B95326) bromide. This guide provides detailed, step-by-step procedures for the safe disposal of ethyltrimethylammonium bromide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE): When handling this compound, all personnel must wear the following PPE:
-
Gloves: Chemical-impermeable gloves are required to prevent skin contact.[1]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a full-face respirator should be used, especially if exposure limits are exceeded.[1]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Procedure
The mandated and primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[1] Under no circumstances should this chemical be discharged into sewer systems or the general environment.[1]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and any materials used for spill cleanup in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous and non-aqueous solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container.
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected as hazardous liquid waste. The rinsed packaging can then be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or incinerated if combustible.[1]
Step 2: Waste Storage
-
All waste containers must be kept tightly closed except when adding waste.
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]
Step 3: Waste Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for waste manifest documentation and handover.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Remove all sources of ignition.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the proper personal protective equipment as outlined above.
-
Contain the Spill: Prevent the further spread of the spill. Do not allow the chemical to enter drains.[1]
-
Clean-up:
-
For solid spills, carefully collect the material and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Quantitative Data
No specific quantitative data, such as concentration limits for drain disposal or specific incineration temperatures, were found in the available safety data sheets for this compound. The general guideline is that any concentration of this chemical must be treated as hazardous waste.
Experimental Protocols Cited
This document provides operational and disposal guidance and does not cite specific experimental protocols.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
